molecular formula C13H17NO8 B560546 Dolutegravir intermediate-1 CAS No. 1335210-23-5

Dolutegravir intermediate-1

Número de catálogo: B560546
Número CAS: 1335210-23-5
Peso molecular: 315.28 g/mol
Clave InChI: XAXGEECGULRZGN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dolutegravir intermediate-1 is a novel synthetic intermediate of dolutegravir extracted from patent WO 2016125192 A2. Dolutegravir is an integrase inhibitor developed for the treatment of human immunodeficiency virus (HIV)-l infection.

Propiedades

IUPAC Name

1-(2,2-dimethoxyethyl)-5-methoxy-6-methoxycarbonyl-4-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO8/c1-19-8(20-2)6-14-5-7(12(16)17)10(15)11(21-3)9(14)13(18)22-4/h5,8H,6H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXGEECGULRZGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N(C=C(C1=O)C(=O)O)CC(OC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1335210-23-5
Record name 1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4HZW9J2C5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Navigating the Synthesis of a Key Dolutegravir Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the various synthesis pathways for a critical intermediate in the production of Dolutegravir, an essential antiretroviral medication for the treatment of HIV-1 infection. The focus of this document is on the pyridinone core, a pivotal structural moiety of Dolutegravir. We will delve into detailed experimental methodologies, present comparative quantitative data, and visualize the synthetic routes to offer a comprehensive resource for professionals in the field of drug development and chemical synthesis.

Introduction to Dolutegravir and its Core Intermediate

Dolutegravir (DTG) is a highly effective second-generation HIV integrase strand transfer inhibitor (INSTI).[1] Its synthesis relies on the efficient construction of three key intermediates: the pyridinone moiety (intermediate 1), (R)-3-aminobutan-1-ol (intermediate 2), and (2,4-difluorophenyl)methanamine (intermediate 3).[1][2] The pyridinone core, in particular, represents a significant synthetic challenge and is a major focus of process optimization to enhance overall yield and cost-effectiveness. This guide will illuminate several prominent synthetic strategies developed to access this vital pyridinone intermediate.

Synthetic Pathways to the Pyridinone Core

Several distinct synthetic routes to the Dolutegravir pyridinone intermediate have been reported, each with its own set of advantages and challenges. The primary approaches include a classical route starting from maltol, a more recent strategy commencing with substituted ethyl acetoacetate, and an innovative method featuring a magnesium bromide-promoted cyclization.

The Maltol-Based Approach

One of the earlier synthetic routes utilizes maltol as a readily available starting material.[1] This pathway involves a series of transformations to construct the pyridinone ring system.

G Maltol Maltol ProtectedMaltol Protected Maltol (4) Maltol->ProtectedMaltol Protection MaltolAcid Maltol α-acid (5) ProtectedMaltol->MaltolAcid SeO2 oxidation Pyridinone6 Pyridinone (6) MaltolAcid->Pyridinone6 Substitution with 3-aminopropane-1,2-diol Ester7 Ester (7) Pyridinone6->Ester7 Iodomethane Intermediate9 Intermediate (9) Ester7->Intermediate9 NaIO4 oxidation, then NBS bromination PyridinoneIntermediate10 Pyridinone Intermediate (10) Intermediate9->PyridinoneIntermediate10 Pd(PPh3)4 catalyzed carboxylation

Figure 1. Synthesis of the Pyridinone Intermediate from Maltol.

This route, while established, is often associated with low overall yields and the use of harsh reagents, prompting the development of more efficient alternatives.[1]

The Substituted Ethyl Acetoacetate Route

A more contemporary and widely adopted strategy begins with a substituted ethyl acetoacetate derivative.[2] This approach generally offers improved yields and more favorable reaction conditions.

G EthylAcetoacetate Substituted Ethyl Acetoacetate (11) VinylogousAmide Vinylogous Amide (12) EthylAcetoacetate->VinylogousAmide N,N-dimethylformamide dimethyl acetal (DMFDMA) SubstitutionProduct Substitution Product VinylogousAmide->SubstitutionProduct Aminoacetaldehyde dimethyl acetal PyridinoneIntermediate Pyridinone Intermediate (1) SubstitutionProduct->PyridinoneIntermediate Intermolecular ring closure (LiH), then selective hydrolysis

Figure 2. Synthesis from Substituted Ethyl Acetoacetate.

This pathway has been a focus of significant process development, leading to a total yield of 62% from the starting acetoacetate derivative in some reported procedures.[2]

Magnesium Bromide-Promoted Cyclization: A Novel Approach

A recently developed and highly efficient route involves an intramolecular cyclization promoted by magnesium bromide (MgBr₂).[1][2] This method offers excellent yields and high selectivity.

G MethylOxalylChloride Methyl Oxalyl Chloride (P1) VinylogousAmideP3 Vinylogous Amide (P3) MethylOxalylChloride->VinylogousAmideP3 Condensation with P2 EthylAminoacrylate Ethyl 3-(N,N-dimethylamino)acrylate (P2) IntermediateP4 Intermediate (P4) VinylogousAmideP3->IntermediateP4 Substitution with Aminoacetaldehyde dimethyl acetal PrecursorP5 Cyclization Precursor (P5) IntermediateP4->PrecursorP5 Condensation with Methyl bromoacetate PyridinoneDiesterP6 Pyridinone Diester (P6) PrecursorP5->PyridinoneDiesterP6 MgBr2-promoted intramolecular cyclization FinalIntermediate Key Dolutegravir Intermediate PyridinoneDiesterP6->FinalIntermediate Selective hydrolysis (LiOH)

Figure 3. MgBr₂-Promoted Synthesis Pathway.

This novel approach has demonstrated high efficiency, with the initial condensation product (P3) being obtained in a 95% yield.[2]

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the different synthetic pathways, allowing for a direct comparison of their efficiencies.

PathwayStarting Material(s)Key StepReagents/ConditionsYield (%)Reference
Substituted Ethyl Acetoacetate4-methoxyacetoacetic acid methyl ester (11)Formation of Vinylogous Amide (12)N,N-dimethylformamide dimethyl acetal (DMFDMA)80-85[2]
Substituted Ethyl AcetoacetateVinylogous Amide (12)Overall conversion to Intermediate 1Aminoacetaldehyde dimethyl acetal, LiH, hydrolysis62 (total from 11)[2]
MgBr₂-Promoted CyclizationMethyl oxalyl chloride (P1) and Ethyl 3-(N,N-dimethylamino)acrylate (P2)Formation of Vinylogous Amide (P3)Pyridine, DCM, -5 °C95[2]

Detailed Experimental Protocols

This section provides detailed experimental procedures for the key reactions cited in the synthesis pathways.

Protocol 1: Synthesis of Vinylogous Amide (P3) via Condensation[3]
  • Reaction Setup: A reaction vessel is charged with methyl oxalyl chloride (P1).

  • Reagent Addition: The vessel is cooled, and a solution of ethyl 3-(N,N-dimethylamino)acrylate (P2) is added.

  • Temperature Control: The reaction mixture is maintained at a low temperature (e.g., 5 °C) for a specified period (e.g., 20 minutes).

  • Warming and Reaction: The mixture is allowed to warm to room temperature and stirred for a designated time (e.g., 2 hours).

  • Quenching: The reaction is quenched by the addition of an aqueous solution of 5% sodium bicarbonate (NaHCO₃).

  • Work-up: The organic phase is separated, washed with water, and the solvent is removed under reduced pressure.

  • Purification: The crude product is dissolved in a suitable solvent such as methyl tert-butyl ether (MTBE), heated to reflux, and then slowly cooled to induce crystallization. The resulting solid is filtered, washed with cold MTBE, and dried to afford the pure vinylogous amide (P3).

Protocol 2: Selective Hydrolysis of Pyridinone Diester (P6)[3]
  • Reaction Setup: The organic phase containing the pyridinone diester (P6) is combined with water in a reaction vessel.

  • Cooling: The mixture is cooled to 0 °C.

  • Reagent Addition: Lithium hydroxide monohydrate (LiOH·H₂O) is added portion-wise while maintaining the temperature below 0 °C.

  • Reaction Monitoring: The reaction is stirred at 0 °C for several hours (e.g., 6 hours), with progress monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is quenched by the addition of 1M hydrochloric acid (HCl).

  • Extraction: The product is extracted into an organic solvent such as dichloromethane (CH₂Cl₂).

  • Work-up: The organic layer is washed sequentially with 5% aqueous sodium bicarbonate and 2% aqueous sodium chloride. The solvent is then removed to yield the final key intermediate.

Conclusion

The synthesis of the pyridinone core of Dolutegravir has evolved significantly, with newer methods offering substantial improvements in yield, selectivity, and overall process efficiency. The MgBr₂-promoted cyclization stands out as a particularly promising route for large-scale production due to its high yields and milder reaction conditions. This guide provides a foundational understanding of these key synthetic pathways, equipping researchers and drug development professionals with the necessary information to make informed decisions in the synthesis and process optimization of Dolutegravir. Further research and development in this area will continue to be crucial for improving access to this vital antiretroviral medication.

References

Spectroscopic and Synthetic Profile of Dolutegravir Intermediate-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data and synthesis of a key intermediate in the production of Dolutegravir, an important antiretroviral medication. Dolutegravir intermediate-1, identified as 1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid, is a critical building block in the manufacturing of this HIV integrase inhibitor. This document outlines its characteristic spectroscopic data (NMR, IR, MS), detailed experimental protocols for these analyses, and a visual representation of its synthetic pathway.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data obtained for this compound, providing a clear reference for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
15.04s-1H-OH
8.47s-1HAr-H
4.56t4.51H-CH-
4.19t7.12H-CH₂-
4.02d4.26H2 x -OCH₃
3.42s-6H2 x -OCH₃

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
174.8C=O
161.5C=O
148.6Ar-C
145.4Ar-C
136.6Ar-C
116.5Ar-C
102.3Ar-C
60.9-CH-
57.2-OCH₃
55.9-OCH₃
53.7-CH₂-

Solvent: CDCl₃, Frequency: 100 MHz[1]

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data of Dolutegegravir Intermediate-1

TechniqueIonization ModeMass-to-Charge Ratio (m/z)Molecular FormulaCalculated Mass
LC-MS[M+H]⁺316.17C₁₃H₁₈NO₈316.10

Experimental Protocols

This section provides detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process. A novel and efficient method involves a MgBr₂-promoted intramolecular cyclization[1][2]. The general steps are outlined below:

  • Condensation: Commercially available methyl oxalyl chloride and ethyl 3-(N,N-dimethylamino)acrylate are condensed to form a vinylogous amide[1][3].

  • Substitution: The resulting amide undergoes substitution with aminoacetaldehyde dimethyl acetal and methyl bromoacetate to yield the precursor for cyclization[1].

  • Cyclization: The precursor is treated with MgBr₂ to promote a highly selective intramolecular cyclization, forming a pyridinone diester[1].

  • Hydrolysis: The final step involves the selective hydrolysis of the diester using LiOH to produce this compound[1].

Spectroscopic Analysis Protocols
  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker AM 400 spectrometer[1].

  • Sample Preparation: A sufficient amount of the purified this compound was dissolved in deuterated chloroform (CDCl₃).

  • ¹H NMR Data Acquisition:

    • Frequency: 400 MHz

    • Solvent: CDCl₃

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Data Acquisition:

    • Frequency: 100 MHz

    • Solvent: CDCl₃

    • Reference: CDCl₃ at 77.00 ppm.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (KBr Pellet Method):

    • A small amount of the dried this compound sample is finely ground with anhydrous potassium bromide (KBr) in an agate mortar.

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded over a suitable wavelength range (typically 4000-400 cm⁻¹).

  • Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as a mixture of acetonitrile and water with a small amount of formic acid to promote ionization.

  • Data Acquisition:

    • Chromatography: The sample solution is injected into the LC system, where it is separated on a C18 reversed-phase column.

    • Mass Analysis: The eluent from the LC column is introduced into the mass spectrometer. Mass spectra are acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

Synthesis Workflow

The synthesis of this compound is a critical process in the overall production of Dolutegravir. The following diagram illustrates a logical workflow for this synthesis.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate_synthesis Intermediate Synthesis cluster_cyclization Key Cyclization Step cluster_final_step Final Product Formation Methyl_Oxalyl_Chloride Methyl Oxalyl Chloride Condensation Condensation Methyl_Oxalyl_Chloride->Condensation Ethyl_3_NN_dimethylamino_acrylate Ethyl 3-(N,N-dimethylamino)acrylate Ethyl_3_NN_dimethylamino_acrylate->Condensation Vinylogous_Amide Vinylogous Amide Condensation->Vinylogous_Amide Substitution Substitution Vinylogous_Amide->Substitution  + Aminoacetaldehyde dimethyl acetal  + Methyl bromoacetate Cyclization_Precursor Cyclization Precursor Substitution->Cyclization_Precursor MgBr2_Cyclization MgBr₂-promoted Intramolecular Cyclization Cyclization_Precursor->MgBr2_Cyclization Pyridinone_Diester Pyridinone Diester MgBr2_Cyclization->Pyridinone_Diester Hydrolysis Selective Hydrolysis (LiOH) Pyridinone_Diester->Hydrolysis Dolutegravir_Intermediate_1 This compound Hydrolysis->Dolutegravir_Intermediate_1

Caption: Synthesis workflow for this compound.

References

Discovery and history of Dolutegravir synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Synthesis of Dolutegravir

Introduction

Dolutegravir (DTG) is a second-generation integrase strand transfer inhibitor (INSTI) that has become a cornerstone of antiretroviral therapy (ART) for the treatment of Human Immunodeficiency Virus (HIV-1) infection.[1] Developed through a collaboration between Shionogi and ViiV Healthcare (a joint venture of GlaxoSmithKline, Pfizer, and Shionogi), it offers a high barrier to resistance, potent antiviral activity, and a favorable safety profile, generally allowing for once-daily dosing without a pharmacokinetic booster.[2][3][4] This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of Dolutegravir, intended for researchers, scientists, and professionals in drug development.

Discovery and Development History

The journey to Dolutegravir's approval was a lengthy and meticulous process, spanning nearly two decades of research primarily at Shionogi.[2] The project's inception in the early 1990s was driven by the urgent need for novel HIV treatments that could overcome the rapid mutation and drug resistance of the virus.[2] Researchers at Shionogi targeted HIV's third enzyme, integrase, which at the time was a poorly understood target.[2]

A significant breakthrough came from the hypothesis that inhibitory compounds could bind to the two magnesium ions in the active center of the integrase enzyme.[5] This led to the exploration of various chemical scaffolds, culminating in the discovery of a unique tricyclic carbamoylpyridone structure with excellent antiviral activity.[5] After extensive structural optimization to improve its properties, Dolutegravir (then known as S/GSK1349572) was identified as a promising clinical candidate.[5][6]

ViiV Healthcare spearheaded the clinical development, and Dolutegravir received FDA approval in August 2013.[1][4]

Discovery_Timeline cluster_Shionogi Shionogi Research Phase cluster_ViiV ViiV Healthcare Development & Approval Early_90s Early 1990s: HIV integrase research begins at Shionogi Mid_90s Mid-1990s: Development of integrase activity assay (approx. 4 years) Late_90s_Early_00s Late 1990s - Early 2000s: Structure-activity relationship studies; Hypothesis of binding to Mg2+ ions Mid_00s Mid-2000s: Discovery of tricyclic carbamoylpyridone scaffold Late_00s Late 2000s: Identification of Dolutegravir (S/GSK1349572) 2012 2012: Positive Phase III (SINGLE study) data announced Late_00s->2012 Clinical Development 2009 2009: ViiV Healthcare established 2013 August 2013: FDA Approval (Tivicay®) 2012->2013 2014 2014: Voluntary licensing to Medicines Patent Pool for developing countries 2013->2014

Caption: A timeline of the key milestones in the discovery and development of Dolutegravir.

Mechanism of Action

Dolutegravir functions by inhibiting the strand transfer step of HIV-1 replication.[7][8] This is a critical stage where the viral integrase enzyme inserts the viral DNA into the host cell's genome.[7]

The mechanism involves the following key steps:

  • Binding to Integrase: Dolutegravir binds to the active site of the HIV integrase enzyme.[7][8]

  • Chelation of Metal Ions: The core structure of Dolutegravir chelates two magnesium ions (Mg²⁺) within the active site, stabilizing the enzyme-DNA complex.[5]

  • Blocking Strand Transfer: By binding to this complex, Dolutegravir effectively blocks the integrase from catalyzing the covalent insertion of the viral DNA into the host chromosome.[7]

  • Halting Replication: With the integration process halted, the HIV replication cycle is interrupted, leading to a reduction in viral load.[7]

Mechanism_of_Action cluster_HIV_Lifecycle HIV Replication Cycle within Host Cell Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integrase_Complex HIV Integrase + Viral DNA (Intasome) Viral_DNA->Integrase_Complex Integration Strand Transfer (Integration into Host DNA) Integrase_Complex->Integration Provirus Provirus (Integrated Viral DNA) Integration->Provirus Transcription_Translation Transcription & Translation Provirus->Transcription_Translation New_Virions New HIV Virions Transcription_Translation->New_Virions Dolutegravir Dolutegravir Dolutegravir->Integration Block Inhibition

Caption: The mechanism of action of Dolutegravir in inhibiting the HIV replication cycle.

Evolution of Synthetic Strategies

The complex tricyclic structure of Dolutegravir has presented significant synthetic challenges. Initial routes described were often lengthy and low-yielding, making them unsuitable for large-scale industrial production.[9] Over time, research has focused on developing more convergent, efficient, and cost-effective synthetic pathways.

Early Synthetic Routes: The first described synthesis involved 16 steps, resulting in a low overall yield.[9] A subsequent 11-step synthesis still relied on expensive palladium catalysts and toxic selenium compounds.[9] These early routes typically focused on building the pyridone core first, followed by cyclization and functionalization.

Modern and Improved Routes: Significant improvements have been made to address the shortcomings of early syntheses. Key strategies in modern routes include:

  • Convergent Synthesis: Later-stage coupling of key, complex intermediates to improve overall yield.

  • Novel Intermediates: Development of new intermediates that simplify subsequent reaction steps.[10]

  • Continuous Flow Chemistry: The application of continuous flow technology has dramatically reduced reaction times from over 30 hours in batch processes to under 15 minutes for key transformations, while also improving yields.[11][12]

  • Reduced Step Count: More recent strategies have focused on three-step or six-step processes from readily available starting materials, significantly improving efficiency.[13][14][15][16]

A common feature of many syntheses is the use of three key building blocks:

  • A functionalized pyridinone moiety.[17]

  • The chiral amino alcohol, (R)-3-aminobutan-1-ol.[17]

  • 2,4-Difluorobenzylamine.[17]

Synthetic_Evolution cluster_Early Early Synthetic Route (e.g., WO2006/116764) cluster_Modern Modern Synthetic Routes (Post-2015) Start_A Simple Precursors Steps_A ~16 Steps (Linear Synthesis) Start_A->Steps_A Yield_A Low Overall Yield Steps_A->Yield_A Issues_A Impractical for Industrial Scale Yield_A->Issues_A Dolutegravir_Product Dolutegravir Issues_A->Dolutegravir_Product Transition Process Improvement & Optimization Start_B Key Intermediates (e.g., Pyridinone, Chiral Alcohol) Steps_B 3-7 Convergent Steps Start_B->Steps_B Yield_B High Overall Yield (e.g., ~50%) Steps_B->Yield_B Methods_B Continuous Flow Chemistry One-Pot Reactions Yield_B->Methods_B Methods_B->Dolutegravir_Product

Caption: Evolution from early, lengthy syntheses to modern, efficient routes for Dolutegravir.

Quantitative Synthesis Data

The efficiency of Dolutegravir synthesis has markedly improved over time. The following tables summarize quantitative data from various published synthetic routes.

Table 1: Comparison of Overall Synthetic Routes

Route Description Number of Steps Overall Yield Key Features
Early Patented Route (WO2006/116764) 16 Low Industrially impractical.[9]
Three-Step Convergent Process 3 ~56% (for final step) Time-saving, low cost, scalable.[13][14]
Six-Step Convergent Process 6 48-51% Starts from (R)-3-amino-1-butanol.[15][16]

| Continuous Flow Synthesis | 6 | Improved per step | Reaction time reduced from 34.5h to 14.5 min.[11][12] |

Table 2: Reported Yields for Key Synthetic Transformations

Reaction Step Starting Material Reagents/Conditions Product Yield Reference
Pyridone Formation (Flow) Benzyl-protected pyran Aminoacetaldehyde dimethyl acetal Pyridinone intermediate 86% (batch) -> Improved (flow) [11]
Final Amidation & Demethylation Tricyclic intermediate 6 EDCI, DMAP, 2,4-Difluorobenzylamine, LiBr Dolutegravir 56% [13]
Amide Coupling Carboxylic acid intermediate 19 CDI, DMC Dolutegravir 94% (crude salt) [15]

| Final Product Purity | Crude Dolutegravir | Recrystallization | Dolutegravir Sodium | >99.5% (by HPLC) |[15][18] |

Key Experimental Protocols

The following are representative experimental protocols for key steps in modern Dolutegravir syntheses. These are adapted from published literature and patents.

Protocol 1: Synthesis of Pyridone Intermediate (Adapted from MgBr₂-Promoted Cyclization)

This protocol describes the synthesis of a key pyridone diester intermediate.

  • Step 1: Condensation: To a stirred solution of ethyl 3-(N,N-dimethylamino)acrylate (1.0 mol) and pyridine (1.2 mol) in DCM (500 mL) at <5 °C, a DCM solution of methyl oxalyl chloride (1.0 mol) is added under a nitrogen atmosphere. The reaction is maintained at 5 °C for 20 minutes, then warmed to room temperature for 2 hours. The reaction is quenched with 5% NaHCO₃ solution. The organic phase is separated, washed, and evaporated to yield the vinylogous amide P3 (Yield: ~95%).[19]

  • Step 2: Substitution: To a stirred solution of the resulting P3 (1.0 mol) in MeOH (500 mL) at <15 °C, aminoacetaldehyde dimethyl acetal (1.05 mol) is added. The mixture is stirred for 30 minutes, and the solvent is evaporated. The crude product is recrystallized from MTBE/n-hexane to afford intermediate P4 (Yield: ~90%).[17]

  • Step 3: Cyclization: Intermediate P5 (derived from P4 and methyl bromoacetate) is subjected to intramolecular cyclization promoted by MgBr₂ in the presence of a base like DIPEA. This selectively forms the desired pyridinone diester P6.[19]

  • Step 4: Selective Hydrolysis: The diester P6 is dissolved in an organic solvent, cooled to 0 °C, and treated with LiOH·H₂O (1.0 mol) in water. The reaction is maintained at 0 °C for 6 hours. After acidic workup and extraction, the final key pyridone intermediate is obtained.[17]

Protocol 2: Three-Step Synthesis of Dolutegravir (Adapted from Taylor & Francis Online)

This protocol outlines a convergent three-step synthesis from a pre-formed pyridone intermediate.

  • Step 1: Acetal Hydrolysis: The key intermediate acetal 4 (1.0 eq) is treated with CH₃SO₃H in acetonitrile to generate the aldehyde intermediate 5 in situ.

  • Step 2: Cyclization: Without purification, (R)-3-amino-1-butanol is added to the solution containing aldehyde 5. The mixture is heated, leading to the formation of the tricyclic carboxylic acid intermediate 6.

  • Step 3: Amidation and Demethylation: To a flask containing intermediate 6 (10 g, 34 mmol) in CH₃CN (300 mL), EDCI (19.5 g, 100 mmol), DMAP (1.67 g, 13.65 mmol), and 2,4-Difluorobenzylamine (5 mL, 40.9 mmol) are added sequentially. The suspension is heated to 80°C for 2 hours. LiBr (5.5 g, 60 mmol) is then added to effect demethylation. After 4 hours, the solid product is collected by filtration and dried to yield Dolutegravir (Yield: 7.9 g, 56%).[13]

References

A Technical Guide to the Synthesis of Key Dolutegravir Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principal synthetic routes for producing the three key intermediates required for the synthesis of Dolutegravir, a critical antiretroviral medication. The information presented herein is intended to equip researchers, chemists, and drug development professionals with a detailed understanding of the starting materials, reaction pathways, and experimental protocols for these vital components.

The Pyridinone Core: Intermediate 1

The central pyridinone ring system is a cornerstone of Dolutegravir's structure. Several synthetic strategies have been developed to construct this complex moiety. A prevalent and efficient method involves a multi-step synthesis commencing from commercially available starting materials.

Synthesis via MgBr₂-Promoted Intramolecular Cyclization

A notable approach utilizes methyl oxalyl chloride and ethyl 3-(N,N-dimethylamino)acrylate to build the pyridinone core. This method is characterized by its high selectivity and good yields.[1]

Logical Synthesis Pathway:

G start start intermediate intermediate final final reagent reagent A Methyl Oxalyl Chloride C Vinylogous Amide A->C B Ethyl 3-(N,N-dimethylamino)acrylate B->C E Substituted Intermediate C->E D Aminoacetaldehyde Dimethyl Acetal D->E G Cyclization Precursor E->G F Methyl Bromoacetate F->G H Pyridinone Diester G->H MgBr₂ I Pyridinone Intermediate 1 H->I LiOH

Caption: Synthesis of Pyridinone Intermediate 1.

Quantitative Data Summary:

StepStarting MaterialsKey Reagents/CatalystsYield (%)Purity (%)Reference
Vinylogous Amide Formation Methyl oxalyl chloride, Ethyl 3-(N,N-dimethylamino)acrylatePyridine95-[1]
Substitution Vinylogous amide, Aminoacetaldehyde dimethyl acetal---[1]
Cyclization Cyclization precursorMgBr₂--[1]
Selective Hydrolysis Pyridinone diesterLiOH4599.9[1]

Experimental Protocol: Synthesis of Pyridinone Intermediate 1 [1]

Step 1: Synthesis of the Vinylogous Amide (P3)

  • To a stirred solution of ethyl 3-(N,N-dimethylamino)acrylate (143 g, 1.0 mol) and pyridine (95 g, 1.2 mol) in dichloromethane (DCM, 500 mL), a DCM solution of methyl oxalyl chloride (122 g, 1.0 mol) is added under a nitrogen atmosphere while maintaining the temperature below 5 °C.

  • The reaction mixture is stirred for 1 hour at this temperature.

  • Water (200 mL) is added, and the layers are separated. The organic layer is washed with 1M HCl (100 mL), saturated NaHCO₃ solution (100 mL), and brine (100 mL).

  • The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

  • The crude product is dissolved in methyl tert-butyl ether (MTBE) and recrystallized to afford the vinylogous amide P3 (218 g, 95% yield).

Step 2: Synthesis of the Substituted Intermediate (P4)

  • To a stirred solution of P3 (229 g, 1.0 mol) in methanol (500 mL), aminoacetaldehyde dimethyl acetal (110 g, 1.05 mol) is added while keeping the temperature below 15 °C.

  • The mixture is stirred for 2 hours at this temperature.

  • The solvent is removed under reduced pressure to yield the crude intermediate P4, which is used in the next step without further purification.

Step 3: Synthesis of the Cyclization Precursor (P5)

  • To a solution of crude P4 in acetonitrile (500 mL), K₂CO₃ (276 g, 2.0 mol) and methyl bromoacetate (168 g, 1.1 mol) are added.

  • The reaction mixture is heated to 50 °C and stirred for 5 hours.

  • After cooling to room temperature, the solid is filtered off, and the filtrate is concentrated under reduced pressure to give the crude precursor P5.

Step 4: MgBr₂-Promoted Cyclization to Pyridinone Diester (P6)

  • To a solution of crude P5 in acetonitrile (500 mL), MgBr₂ (221 g, 1.2 mol) is added.

  • The mixture is heated to reflux and stirred for 6 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between DCM (500 mL) and water (500 mL).

  • The organic layer is washed with brine, dried over Na₂SO₄, and concentrated to give the crude pyridinone diester P6.

Step 5: Selective Hydrolysis to Pyridinone Intermediate 1

  • The crude P6 is dissolved in a mixture of THF (500 mL) and water (100 mL).

  • The solution is cooled to 0 °C, and LiOH·H₂O (42 g, 1.0 mol) is added portion-wise.

  • The reaction mixture is stirred at 0 °C for 6 hours.

  • The reaction is quenched with 1M HCl, and the product is extracted with DCM.

  • The organic layer is washed with saturated NaHCO₃ and brine, dried, and concentrated.

  • The crude product is purified by recrystallization from isopropanol to give the final pyridinone intermediate 1 (50 g, 45% yield from P3, with an HPLC purity of 99.9%).

The Chiral Amino Alcohol: (R)-3-Amino-1-butanol (Intermediate 2)

(R)-3-amino-1-butanol is a critical chiral building block, and its efficient synthesis is paramount for the overall cost-effectiveness of Dolutegravir production. Several routes, including chemical reduction, enzymatic resolution, and enzymatic synthesis, have been established.

Synthesis by Reduction of (R)-3-Aminobutanoic Acid

A straightforward and high-yielding method involves the direct reduction of commercially available (R)-3-aminobutanoic acid.

Logical Synthesis Pathway:

G start start final final reagent reagent A (R)-3-Aminobutanoic Acid B (R)-3-Amino-1-butanol A->B Sodium Aluminum Hydride

Caption: Synthesis of (R)-3-Amino-1-butanol.

Quantitative Data Summary:

Starting MaterialKey ReagentYield (%)Purity (%)Optical Purity (%)Reference
(R)-3-Aminobutanoic AcidSodium Aluminum Hydride61-6796-99100[2][3]

Experimental Protocol: Reduction of (R)-3-Aminobutanoic Acid [2][3]

  • A suspension of (R)-3-aminobutanoic acid (1.0 eq) is prepared in an appropriate anhydrous solvent (e.g., tetrahydrofuran).

  • The suspension is cooled to 0 °C, and a solution of sodium aluminum hydride (typically 2.0-3.0 eq) in the same solvent is added dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).

  • The reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide.

  • The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by distillation to afford (R)-3-amino-1-butanol.

Enzymatic Synthesis from 4-Hydroxybutan-2-one

A green and highly stereoselective approach employs a transaminase enzyme to convert 4-hydroxybutan-2-one into the desired chiral amino alcohol.[4]

Experimental Workflow:

G start start process process final final enzyme enzyme A 4-Hydroxybutan-2-one B Reaction Mixture (Buffer, Amino Donor) A->B D Incubation B->D C Transaminase Enzyme C->B E Extraction D->E F (R)-3-Amino-1-butanol E->F

Caption: Enzymatic Synthesis of (R)-3-Amino-1-butanol.

Quantitative Data Summary:

Starting MaterialEnzymeAmino DonorYield (gm)R-isomer (%)Reference
4-Hydroxybutan-2-oneR-selective transaminaseSecondary butylamine0.45100[4]

Experimental Protocol: Enzymatic Synthesis [4]

  • A buffer solution is prepared (e.g., phosphate buffer).

  • To the buffer, the R-selective transaminase enzyme, an amino donor (e.g., secondary butylamine), and a cofactor (e.g., pyridoxal 5'-phosphate) are added.

  • A solution of the substrate, 4-hydroxybutan-2-one, in a suitable solvent (e.g., dimethyl sulfoxide) is added to the enzyme mixture.

  • The reaction mixture is stirred at a controlled temperature (e.g., 15 °C) for an extended period (e.g., 24 hours).

  • Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic solvent is removed by distillation to yield (R)-3-aminobutan-1-ol.

The Fluorinated Side Chain: 2,4-Difluorobenzylamine (Intermediate 3)

2,4-Difluorobenzylamine provides the essential fluorinated aromatic side chain of Dolutegravir. A common synthetic route starts from m-difluorobenzene.

Synthesis from m-Difluorobenzene via Halogenation and Amination

This route involves the initial formation of a benzyl halide followed by reaction with urotropine and subsequent hydrolysis.

Logical Synthesis Pathway:

G start start intermediate intermediate final final reagent reagent A m-Difluorobenzene C 2,4-Difluorobenzyl Halide A->C B Paraformaldehyde B->C E Quaternary Ammonium Salt C->E D Urotropine D->E F 2,4-Difluorobenzylamine E->F Conc. HCl

Caption: Synthesis of 2,4-Difluorobenzylamine.

Quantitative Data Summary:

StepStarting MaterialsKey Reagents/CatalystsYield (%)Purity (%)Reference
Halogenation m-Difluorobenzene, ParaformaldehydeHalogenating agent, ZnCl₂86.3-88.196.9-97.6[5][6]
Quaternary Ammonium Salt Formation 2,4-Difluorobenzyl halide, Urotropine---[5]
Hydrolysis Quaternary ammonium saltConcentrated HCl--[5]

Experimental Protocol: Synthesis of 2,4-Difluorobenzylamine [5][6]

Step 1: Preparation of 2,4-Difluorobenzyl Halide

  • To a reaction vessel, add a solvent (e.g., acetonitrile or THF), paraformaldehyde, and m-difluorobenzene.

  • Under stirring, slowly add a concentrated halogenating agent (e.g., concentrated hydrochloric acid).

  • A catalyst, such as zinc chloride, is then added.

  • The mixture is heated to reflux and reacted for several hours until completion (monitored by HPLC).

  • After cooling, the solvent is removed under reduced pressure.

  • The resulting mixture is extracted with a solvent like dichloromethane, and the combined organic layers are dried and concentrated to yield the 2,4-difluorobenzyl halide.

Step 2: Formation of the Quaternary Ammonium Salt

  • The prepared 2,4-difluorobenzyl halide is reacted with urotropine in a suitable solvent to form the corresponding quaternary ammonium salt.

Step 3: Hydrolysis to 2,4-Difluorobenzylamine

  • The quaternary ammonium salt is hydrolyzed with concentrated hydrochloric acid to yield the final product, 2,4-difluorobenzylamine. Further purification may be achieved by distillation.

References

Technical Guide: 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid, a key intermediate in the synthesis of the potent anti-HIV agent, Dolutegravir. This document details the chemical and physical properties of the compound, presents various synthetic routes with available quantitative data, and outlines detailed experimental protocols. Furthermore, this guide illustrates the synthetic pathway and the mechanism of action of the resulting active pharmaceutical ingredient, Dolutegravir, through diagrams. This resource is intended to support researchers and professionals in the fields of medicinal chemistry and drug development.

Chemical and Physical Properties

1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid is a complex organic molecule that serves as a crucial building block in the synthesis of Dolutegravir, a second-generation HIV integrase strand transfer inhibitor (INSTI).[1] Its chemical structure is characterized by a dihydropyridine core with multiple functional groups that are essential for its subsequent transformations into the final drug substance.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1335210-23-5PubChem
Molecular Formula C13H17NO8PubChem
Molecular Weight 315.28 g/mol PubChem
IUPAC Name 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acidPubChem
Appearance White to light yellow solidChemicalBook
Solubility Soluble in Chloroform, DMSO (Slightly), Methanol (Slightly)ChemicalBook
Storage Inert atmosphere, Room TemperatureLookChem

Synthesis and Manufacturing

The synthesis of 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid is a critical multi-step process in the overall synthesis of Dolutegravir. Several synthetic strategies have been developed to improve yield, purity, and scalability. Below are summaries of prominent synthetic routes.

Synthesis Route 1: From Methyl 4-methoxy-3-oxobutanoate

A common and well-established route starts from methyl 4-methoxy-3-oxobutanoate. This pathway involves a series of condensation and cyclization reactions to construct the dihydropyridine core.

Table 2: Quantitative Data for Synthesis Route 1

StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)
1Methyl 4-methoxy-3-oxobutanoate, N,N-Dimethylformamide dimethyl acetal-25-302Not Reported
2Methyl 2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate, 2-aminoacetaldehyde dimethyl acetalMethanol20-302Not Reported
3Resulting enamine, Dimethyl oxalateSodium methoxide in Methanol, Dichloromethane, HCl0-4014>90
Synthesis Route 2: MgBr2-Promoted Intramolecular Cyclization

A novel approach utilizes a magnesium bromide-promoted intramolecular cyclization, which offers high selectivity.[2][3]

Table 3: Quantitative Data for Synthesis Route 2

StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)
1Methyl oxalyl chloride, Ethyl 3-(N,N-dimethylamino)acrylatePyridine, Dichloromethane<5 to RT2Excellent
2Resulting vinylogous amide, Aminoacetaldehyde dimethyl acetalNot ReportedNot ReportedNot ReportedNear Equivalent
3Resulting precursor, Methyl bromoacetateNot ReportedNot ReportedNot ReportedNot Reported
4Cyclization PrecursorMgBr2Not ReportedNot ReportedNot Reported
5Pyridinone diesterLiOHNot ReportedNot ReportedNot Reported

Experimental Protocols

Synthesis of 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid (Route 1)
  • Step 1: To methyl 4-methoxy-3-oxobutanoate, add N,N-Dimethylformamide dimethyl acetal. The mixture is maintained at 25-30°C for 2 hours.[4]

  • Step 2: The resulting methyl 2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate is dissolved in methanol. 2-aminoacetaldehyde dimethyl acetal is added, and the mixture is stirred at 20-30°C for 2 hours. The solvent is then removed under reduced pressure.[4]

  • Step 3: The residue is diluted with methanol, and dimethyl oxalate is added at 25-30°C. The mixture is cooled to 0-5°C, and 30 wt % sodium methoxide in methanol is slowly added. The mixture is then slowly heated to 40°C and stirred for 14 hours. After concentration under reduced pressure, the residue is diluted with dichloromethane and poured into cold (0-5°C) 2 N aqueous HCl.[5]

  • Purification: The organic phase is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with demineralized water and concentrated. The product is dissolved in methanol, cooled to 0-5°C, and lithium hydroxide monohydrate is added. The mixture is stirred for 3 hours, quenched with 2 N aqueous HCl, and extracted with ethyl acetate. Further purification yields the final product.[4][5]

Mandatory Visualizations

Synthetic Pathway to Dolutegravir

The following diagram illustrates the key steps in the synthesis of Dolutegravir, highlighting the role of the title compound as a central intermediate.

G A Methyl 4-methoxy-3-oxobutanoate B 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)- 4-oxo-1,4-dihydropyridine-3-carboxylic acid A->B Multi-step Condensation & Cyclization C 5-methoxy-6-(methoxycarbonyl)-4-oxo-1-(2-oxoethyl)- 1,4-dihydropyridine-3-carboxylic acid B->C Acetic acid, Methanesulfonic acid D (4R,12aS)-7-methoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H- pyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxylic acid C->D (R)-3-amino-1-butanol E Methoxy Dolutegravir D->E 2,4-difluorobenzylamine, CDI F Dolutegravir E->F Demethylation

Caption: Synthetic pathway of Dolutegravir.

Mechanism of Action of Dolutegravir

As an intermediate, 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid does not have a known direct biological target. However, it is a precursor to Dolutegravir, which has a well-defined mechanism of action. The following diagram illustrates the HIV replication cycle and the inhibitory action of Dolutegravir.

HIV_Lifecycle cluster_cell Host Cell (CD4+ T-cell) Viral_RNA Viral RNA Viral_DNA Viral_DNA Viral_RNA->Viral_DNA Reverse Transcription Reverse_Transcriptase Reverse Transcriptase Integrase Integrase Host_DNA Host DNA Nucleus Nucleus Integration_Complex Integration_Complex Viral_DNA->Integration_Complex Forms complex with Integrase Integrated_DNA Integrated_DNA Integration_Complex->Integrated_DNA Strand Transfer New_Viral_RNA New_Viral_RNA Integrated_DNA->New_Viral_RNA Transcription Dolutegravir Dolutegravir Dolutegravir->Integration_Complex Inhibits New_Virions New_Virions New_Viral_RNA->New_Virions Assembly & Budding

Caption: HIV replication and Dolutegravir's inhibitory action.

Biological Activity

There is currently no publicly available data on the specific biological activity of 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid. As a synthetic intermediate, it is not expected to have significant therapeutic activity. However, the final product, Dolutegravir, is a potent inhibitor of HIV-1 integrase. In vitro studies have shown that Dolutegravir has a mean EC50 value of 1.3 ± 0.2 nM against wild-type HIV-1.[6]

Conclusion

1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid is a pivotal intermediate in the production of the antiretroviral drug Dolutegravir. The synthetic routes to this compound have been optimized to ensure high yields and purity, which are critical for the manufacturing of the final active pharmaceutical ingredient. While the intermediate itself is not biologically active, its efficient synthesis is paramount to providing access to the life-saving medication, Dolutegravir. This guide provides a foundational resource for scientists and researchers involved in the development and manufacturing of this important therapeutic agent.

References

An In-depth Technical Guide to Dolutegravir Intermediate-1 (CAS 1335210-23-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Dolutegravir intermediate-1, identified by CAS number 1335210-23-5. Dolutegravir is a critical antiretroviral medication used in the treatment of HIV-1 infection, and this intermediate is a cornerstone in its chemical synthesis.[1][2][3][4] This document details the chemical properties, synthesis methodologies, and experimental protocols related to this intermediate, presenting quantitative data in a structured format for ease of comparison and analysis. Furthermore, this guide includes detailed visualizations of the synthesis workflows to facilitate a deeper understanding of the manufacturing processes.

Chemical Identity and Properties

This compound is chemically known as 1-(2,2-diMethoxyethyl)-5-Methoxy-6-(Methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid.[5][6][7][8][9] It serves as a crucial building block in the synthesis of Dolutegravir, a potent HIV integrase inhibitor.[5][10]

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1335210-23-5[1][2][6][7][8][9][11][12][13][14][15]
Molecular Formula C13H17NO8[8][9][11][12][13][14]
Molecular Weight 315.28 g/mol [8][9][12][13][14]
IUPAC Name 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid[8][11]
Appearance Solid[1][11]
Melting Point Approximately 150-155 °C[7]
Solubility Soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO); limited solubility in water.[3][7]
Purity Commercially available with purities of 97%, 98%, and 99.52%.[2][3][11]
Storage Inert atmosphere, room temperature. As a powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1][11]

Synthesis of Dolutegravir and the Role of Intermediate-1

The synthesis of Dolutegravir can be achieved through various routes, with many modern approaches starting from (R)-3-amino-1-butanol to construct the bicyclic amine fragment, followed by the formation of the pyridone ring.[16] This intermediate, CAS 1335210-23-5, is a key component in building the functionalized pyridone core of the Dolutegravir molecule.

A common synthetic strategy involves the reaction of this intermediate with other key fragments to assemble the final complex structure of Dolutegravir. One patented process, for instance, describes the condensation of a derivative of this intermediate with an optically active acid addition salt of (R)-3-amino-1-butanol.[17]

Below is a generalized workflow illustrating the synthesis of Dolutegravir, highlighting the position of Intermediate-1.

Synthesis_Workflow cluster_precursors Key Precursors cluster_core_formation Core Assembly cluster_final_steps Final Assembly & Modification Precursor_A Methyl 4-methoxy-3-oxobutanoate Intermediate_1 This compound CAS: 1335210-23-5 Precursor_A->Intermediate_1 Precursor_B 2-Aminoacetaldehyde dimethyl acetal Precursor_B->Intermediate_1 Precursor_C Dimethyl oxalate Precursor_C->Intermediate_1 Core_Intermediate Functionalized Pyridone Core Intermediate_1->Core_Intermediate Final_Coupling Coupling Reaction Core_Intermediate->Final_Coupling Amine_Fragment (R)-3-amino-1-butanol Amine_Fragment->Final_Coupling Dolutegravir_Crude Crude Dolutegravir Final_Coupling->Dolutegravir_Crude Dolutegravir_Final Dolutegravir Sodium Dolutegravir_Crude->Dolutegravir_Final

A high-level overview of the Dolutegravir synthesis workflow.

Experimental Protocols for Synthesis

Synthesis of this compound (CAS 1335210-23-5)

This protocol is based on a reported synthesis method.[5]

Step 1: Formation of Methyl 2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate

  • To methyl 4-methoxy-3-oxobutanoate, add N,N-Dimethylformamide dimethyl acetal.

  • Maintain the mixture at 25-30°C for 2 hours.

Step 2: Reaction with 2-Aminoacetaldehyde Dimethyl Acetal

  • Dissolve the resulting methyl 2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate in methanol.

  • Add 2-aminoacetaldehyde dimethyl acetal to the solution.

  • Stir the mixture at 20-30°C for 2 hours.

  • Remove the solvent under reduced pressure.

Step 3: Cyclization and Formation of the Pyridone Ring

  • Dilute the residue from the previous step with methanol.

  • Add dimethyl oxalate at 25-30°C.

  • Stir the mixture at 0-5°C for 3 hours.

  • Quench the reaction with 2 N aqueous HCl.

  • Extract the product with ethyl acetate (3 times).

Step 4: Hydrolysis to Obtain the Final Intermediate

  • The organic phase from the previous step is further processed.

  • Dissolve the product in methanol and cool to 0-5°C.

  • Add lithium hydroxide monohydrate.

  • After the reaction is complete, dilute the residue with dichloromethane and pour it into cold (0-5°C) 2 N aqueous HCl.

  • Separate the organic phase, extract the aqueous layer with dichloromethane (2 times).

  • Wash the combined organic layers with demineralized water and concentrate under reduced pressure at 40-45°C to obtain the crude intermediate.

  • Further purification can be carried out to obtain the final product.

Synthesis_Protocol Start Methyl 4-methoxy-3-oxobutanoate + N,N-Dimethylformamide dimethyl acetal Step1 React at 25-30°C for 2h Start->Step1 Intermediate_A Methyl 2-(dimethylaminomethylidene)- 4-methoxy-3-oxobutanoate Step1->Intermediate_A Step2 Dissolve in Methanol + 2-Aminoacetaldehyde dimethyl acetal Stir at 20-30°C for 2h Intermediate_A->Step2 Intermediate_B Intermediate Amine Product Step2->Intermediate_B Step3 Add Dimethyl Oxalate in Methanol Stir at 0-5°C for 3h Quench with 2N HCl Extract with Ethyl Acetate Intermediate_B->Step3 Intermediate_C Cyclized Pyridone Ester Step3->Intermediate_C Step4 Hydrolyze with LiOH·H₂O in Methanol at 0-5°C Aqueous workup with 2N HCl and Dichloromethane Intermediate_C->Step4 Final_Product This compound CAS: 1335210-23-5 Step4->Final_Product

A detailed workflow for the synthesis of this compound.
Synthesis of (R)-3-Amino-1-Butanol

(R)-3-amino-1-butanol is another critical chiral intermediate for Dolutegravir synthesis.[18][19][20][21]

Table 2: Synthesis of (R)-3-Amino-1-Butanol via Reduction of (R)-3-Aminobutanoic Acid [20]

ParameterValue
Starting Material (R)-3-aminobutanoic acid
Reducing Agent Sodium aluminum hydride
Scale 20 gram
Isolated Yield 61-67%
Purity 96-99%
Optical Purity 100%

Experimental Procedure Outline: A one-step process involving the reduction of commercially available (R)-3-aminobutanoic acid using the cost-effective reducing agent, sodium aluminum hydride.[20]

Quantitative Data Summary

The synthesis of Dolutegravir and its intermediates involves multiple steps with varying efficiencies. The following tables summarize key quantitative data from different reported synthetic routes.

Table 3: Yields and Purity in Dolutegravir Synthesis

Synthesis Step/RouteReported YieldPuritySource
Six-Step Synthesis of Dolutegravir Sodium (Overall)51%-[16]
Seven-Step Synthesis by Micro Labs (Overall)29%-[22]
Final Step: Conversion of Crude Dolutegravir to Sodium Salt94%99.9% (HPLC)[22]
Amide Coupling using HATU55%-[22]
Biosynthesis of (R)-3-amino-1-butanol (Max Yield)29.6 g/L99.9% e.e.[18]
MgBr2-Promoted Cyclization for a Key Intermediate45%99.9% (HPLC)[23]

Conclusion

This compound (CAS 1335210-23-5) is a pivotal molecule in the production of the anti-HIV drug Dolutegravir. Understanding its chemical properties and the intricacies of its synthesis is essential for drug development professionals. The methodologies and data presented in this guide offer a detailed technical resource for researchers and scientists working on the synthesis and optimization of Dolutegravir and related compounds. The provided workflows and quantitative data aim to support efforts in developing more efficient, scalable, and cost-effective manufacturing processes for this life-saving medication.

References

The Pivotal Role of the Pyridinone Moiety in the Synthesis of Dolutegravir: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolutegravir (DTG) is a second-generation HIV-1 integrase strand transfer inhibitor (INSTI) that has become a cornerstone of antiretroviral therapy due to its high potency, favorable resistance profile, and once-daily dosing.[1][2] At the heart of Dolutegravir's molecular architecture and synthetic strategy lies the carbamoyl pyridinone core. This moiety is not only crucial for the drug's biological activity, specifically its ability to chelate magnesium ions in the integrase active site, but it also serves as the central building block around which the complex tricyclic structure is assembled.[2][3]

Most synthetic routes to Dolutegravir and related INSTIs like Cabotegravir and Bictegravir converge on the construction of a key pyridinone intermediate, making the formation of this ring system a critical focus of process chemistry and development.[4][5][6] This technical guide provides an in-depth analysis of the synthesis of this pyridinone core, detailing various synthetic strategies, experimental protocols, and the quantitative aspects that govern its efficient production.

Synthesis of the Core Pyridinone Intermediate

The synthesis of Dolutegravir can be conceptually divided into three main parts: the formation of the pyridinone moiety, the introduction of the (R)-3-aminobutan-1-ol side chain, and the final amidation with 2,4-difluorobenzylamine.[4] The pyridinone intermediate is widely recognized as the core unit and plays a leading role in the overall synthesis.[4]

There are several established strategies for constructing the pyridinone ring, primarily differing in starting materials and the specific cyclization method employed. A prevalent and highly optimized approach involves a multi-component reaction that builds the ring system from acyclic precursors.

Key Synthetic Strategies

Strategy 1: The Acetoacetate Route (GSK Approach)

A widely adopted and efficient method, pioneered by GlaxoSmithKline (GSK), utilizes methyl 4-methoxyacetoacetate as a key starting material.[7][8] This route involves the formation of a vinylogous amide, followed by a crucial cyclization step to form the pyridinone diester. This diester is then selectively hydrolyzed to yield the pyridinone carboxylic acid, a key intermediate for subsequent steps.[7]

The logical workflow for this strategy is outlined below.

G start1 Methyl 4-methoxyacetoacetate inter1 Vinylogous Amide Formation start1->inter1 Condensation start2 DMF-DMA start2->inter1 Condensation start3 Aminoacetaldehyde dimethyl acetal inter2 Second Vinylogous Amide Formation start3->inter2 Substitution start4 Dimethyl oxalate inter3 Pyridinone Ring Cyclization start4->inter3 Cyclization (e.g., with LiH) inter1->start3 Substitution inter2->start4 Cyclization (e.g., with LiH) inter4 Selective Hydrolysis inter3->inter4 end1 Pyridinone Carboxylic Acid Intermediate inter4->end1

Caption: Synthetic workflow for the pyridinone core via the acetoacetate route.

Strategy 2: The MgBr₂-Promoted Cyclization Route

An alternative approach involves an intramolecular cyclization promoted by a Lewis acid, such as magnesium bromide (MgBr₂).[4][9] This method begins with the condensation of methyl oxalyl chloride and ethyl 3-(N,N-dimethylamino)acrylate to form a vinylogous amide.[4][9][10] Subsequent substitutions and a key MgBr₂-promoted cyclization yield the desired pyridinone diester with high selectivity.[4][9][10]

The workflow for this magnesium-promoted strategy is depicted below.

G start1 Methyl oxalyl chloride inter1 Vinylogous Amide Formation (P3) start1->inter1 Condensation start2 Ethyl 3-(N,N-dimethylamino)acrylate start2->inter1 Condensation start3 Aminoacetaldehyde dimethyl acetal inter2 Substitution (P4) start3->inter2 Substitution start4 Methyl bromoacetate inter3 Condensation (P5) start4->inter3 Condensation inter1->start3 Substitution inter2->start4 Condensation inter4 MgBr₂-Promoted Intramolecular Cyclization (P6) inter3->inter4 end1 Pyridinone Diester (P6) inter4->end1

Caption: Workflow for pyridinone synthesis via MgBr₂-promoted cyclization.

Quantitative Data Presentation

The efficiency of the pyridinone synthesis is highly dependent on the chosen route and reaction conditions. Continuous flow chemistry has also been explored to improve yields and reduce reaction times.[5][11][12]

Table 1: Comparison of Yields for Key Synthetic Steps

Step/Route Starting Materials Product Reagents/Conditions Yield (%) Reference
Acetoacetate Route Methyl 4-methoxyacetoacetate, DMF-DMA, Aminoacetaldehyde dimethyl acetal, Dimethyl oxalate Pyridinone Carboxylic Acid Intermediate Multi-component, one-pot reaction ~62-65% (overall) [4][8]
MgBr₂ Route (Step 1) Methyl oxalyl chloride, Ethyl 3-(N,N-dimethylamino)acrylate Vinylogous Amide (P3) Pyridine, DCM, <5 °C 95% [4][10]
MgBr₂ Route (Step 2) Vinylogous Amide (P3), Aminoacetaldehyde dimethyl acetal Substituted Intermediate (P4) MeOH, <15 °C 90% [4]
MgBr₂ Route (Cyclization) Intermediate P5 Pyridinone Diester (P6) MgBr₂, DIPEA 50% [10]
MgBr₂ Route (Hydrolysis) Pyridinone Diester (P6) Pyridinone Carboxylic Acid (1) LiOH·H₂O, 0 °C Not explicitly stated [4]

| Continuous Flow | Telescoped three-step synthesis | Pyridinone Diester | NaOMe, 74 min total residence time | 56% (isolated) |[11] |

Table 2: Optimization of the MgBr₂-Promoted Cyclization

Entry Base (1.0 equiv) Additive Yield of P6 (%) Yield of Isomer (%) Reference
1 TEA (0.5 equiv) - <10% 25% [10]
2 DIPEA - <20% 25% [10]
3 Sodium tert-butoxide - <2% 2% [10]
4 DIPEA MgBr₂ 50% 10% [10]
5 DIPEA MgCl₂ 38% 15% [10]
6 DIPEA MgI₂ 51% 10% [10]

Data demonstrates the critical role of MgBr₂ or MgI₂ in promoting the desired cyclization over isomer formation.

Key Experimental Protocols

The following protocols are adapted from published literature and provide a detailed methodology for the synthesis of key pyridinone intermediates via the MgBr₂-promoted route.[4][10]

Synthesis of Intermediate P3
  • Reaction: Condensation of Methyl oxalyl chloride and Ethyl 3-(N,N-dimethylamino)acrylate.

  • Procedure:

    • To a stirred solution of ethyl 3-(N,N-dimethylamino)acrylate (143 g, 1.0 mol) and pyridine (95 g, 1.2 mol) in dichloromethane (DCM, 500 mL), add a DCM solution of methyl oxalyl chloride (122 g, 1.0 mol) under a nitrogen atmosphere.

    • Maintain the temperature below 5 °C during the addition.

    • Keep the reaction mixture at 5 °C for 20 minutes after the addition is complete.

    • Allow the mixture to warm to room temperature.

    • The crude product can be purified by crystallization from methyl tert-butyl ether (MTBE) to afford P3. (Typical yield: ~95%).[4]

Synthesis of Intermediate P4
  • Reaction: Substitution with Aminoacetaldehyde dimethyl acetal.

  • Procedure:

    • To a stirred solution of intermediate P3 (229 g, 1.0 mol) in methanol (MeOH, 500 mL), add aminoacetaldehyde dimethyl acetal (110 g, 1.05 mol).

    • Maintain the temperature below 15 °C during the addition.

    • Keep the reaction mixture at 15 °C for 30 minutes.

    • Evaporate the solvent in vacuo.

    • The crude product is dissolved in MTBE and n-hexane and recrystallized to afford P4. (Typical yield: ~90%).[4]

Synthesis of Pyridinone Diester P6 via MgBr₂-Promoted Cyclization
  • Reaction: Condensation with methyl bromoacetate followed by intramolecular cyclization.

  • Note: The intermediate P5 from the condensation of P4 and methyl bromoacetate is typically used directly without isolation.[4]

  • Procedure:

    • Following the formation of intermediate P5, the reaction mixture is treated with N,N-diisopropylethylamine (DIPEA) and Magnesium Bromide (MgBr₂).

    • The reaction proceeds, promoting the intramolecular cyclization to selectively form the pyridinone diester P6.

    • The product is isolated and purified. (Typical yield: ~50%).[10]

Selective Hydrolysis to Pyridinone Carboxylic Acid (Intermediate 1)
  • Reaction: Selective hydrolysis of the C-5 ester.

  • Procedure:

    • Cool a mixture of the organic phase containing P6 and water to 0 °C.

    • Add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.0 mol equivalent) in portions, maintaining the temperature below 0 °C.

    • Keep the reaction mixture at 0 °C for approximately 6 hours, monitoring by TLC.

    • After completion, quench the reaction with 1M HCl and extract with CH₂Cl₂.

    • Wash the organic layer with aqueous sodium hydrogen carbonate and brine to isolate the final pyridinone carboxylic acid intermediate.[4]

Conclusion

The pyridinone moiety is the linchpin in the synthesis of Dolutegravir. Its construction is a multi-step process that has been significantly optimized to achieve high yields and selectivity, which are crucial for industrial-scale production.[7] Strategies employing multi-component reactions starting from acetoacetate derivatives or Lewis-acid promoted cyclizations represent robust and efficient methods for accessing the key pyridinone carboxylic acid intermediate.[4][7] The quantitative data and detailed protocols presented herein highlight the critical parameters and chemical transformations that underscore the importance of the pyridinone core in the elegant and practical synthesis of this vital antiretroviral agent. Further innovations, particularly in continuous flow chemistry, continue to enhance the efficiency and sustainability of Dolutegravir manufacturing.[11][12]

References

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of Dolutegravir Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dolutegravir is an integrase strand transfer inhibitor (INSTI) essential for the treatment of HIV-1 infection. The synthesis of Dolutegravir involves several key intermediates, with Dolutegravir intermediate-1 being a critical component.[1][2] Proper characterization of this intermediate is paramount to ensure the quality, purity, and consistency of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the analytical methods used in the characterization of this compound. The IUPAC name for this compound is 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid.[3]

Compound Information:

  • Compound Name: this compound

  • CAS Number: 1335210-23-5[1]

  • Molecular Formula: C13H17NO8

  • Molecular Weight: 315.28 g/mol

I. Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for assessing the purity and identifying impurities of this compound.

A. High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed for the routine purity analysis of this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector is required.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). A common mobile phase composition is a mixture of acetonitrile and water (pH adjusted with an acid like formic or phosphoric acid).[4][5][6]

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

    • Detection Wavelength: UV detection at a wavelength where the analyte has maximum absorbance, typically around 260 nm.[4]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution.

    • Further dilute the stock solution with the mobile phase to a working concentration.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Record the chromatogram and determine the area of the main peak and any impurity peaks.

    • Calculate the purity of the sample by the area normalization method.

Data Presentation:

ParameterValue
HPLC Purity > 99.0% (typical)
Retention Time Analyte-specific, dependent on conditions
Related Substances Individual impurities < 0.1%, Total < 0.5%

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Intermediate-1 Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate

B. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Impurity Profiling

LC-MS is employed for the accurate mass determination of the intermediate and the identification of potential process-related impurities and degradation products.

Experimental Protocol:

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer like TOF or Orbitrap).

  • LC Conditions: Similar to the HPLC method, but often with volatile mobile phase additives like formic acid or ammonium acetate to ensure compatibility with the mass spectrometer.

    • Mobile Phase A: 0.1% Formic acid in water.[5]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[5]

    • A gradient elution is typically used to separate a wider range of impurities.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode.

    • Mass Range: Scanned over a range appropriate for the expected parent ion and fragments (e.g., m/z 100-1000).

    • Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification of specific impurities.

  • Sample Preparation: As per the HPLC protocol, ensuring the final concentration is suitable for MS detection.

Data Presentation:

ParameterExpected Value
[M+H]+ (calculated) 316.10 m/z
[M+H]+ (found) 316.17 m/z[7]
Major Fragment Ions Dependent on MS/MS fragmentation pattern

LCMS_Workflow cluster_sample Sample Introduction cluster_ms Mass Spectrometry Sample_Prep Sample Preparation LC_System LC Separation (C18 Column) Sample_Prep->LC_System Ion_Source ESI Source (Ionization) LC_System->Ion_Source Mass_Analyzer Mass Analyzer (e.g., Q-TOF) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data Analysis: - Mass Spectra - Impurity Profile Detector->Data_System Data Acquisition

II. Spectroscopic Methods

Spectroscopic techniques are crucial for the structural elucidation and confirmation of this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the intermediate. Both 1H and 13C NMR are essential for complete characterization.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire 1H NMR and 13C NMR spectra.

    • Additional experiments like DEPT, COSY, HSQC, and HMBC can be performed for unambiguous assignment of all proton and carbon signals.

Data Presentation:

NucleusChemical Shift (δ) ppm (in CDCl3)[7]
1H NMR 15.04 (s, 1H), 8.47 (s, 1H), 4.56 (t, J = 4.5 Hz, 1H), 4.19 (t, J = 7.1 Hz, 2H), 4.02 (d, J = 4.2 Hz, 6H), 3.42 (s, 6H).
13C NMR 174.8, 161.5, 148.6, 145.4, 136.6, 116.5, 102.3, 60.9, 57.2, 55.9, 53.7.

NMR_Analysis_Flow cluster_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis Sample This compound Dissolution Dissolve Sample Sample->Dissolution Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube Spectrometer Place in NMR Spectrometer NMR_Tube->Spectrometer Acquire_1H Acquire 1H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire 13C Spectrum Spectrometer->Acquire_13C Acquire_2D Acquire 2D Spectra (COSY, HSQC) Spectrometer->Acquire_2D Process_Spectra Process Spectra (FT, Phasing, Baseline Correction) Acquire_1H->Process_Spectra Acquire_13C->Process_Spectra Acquire_2D->Process_Spectra Assign_Signals Assign Chemical Shifts & Coupling Constants Process_Spectra->Assign_Signals Structure_Elucidation Confirm Structure Assign_Signals->Structure_Elucidation

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation:

    • Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm-1.

Data Presentation:

Functional GroupExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid) 3300-2500 (broad)
C=O (Carboxylic Acid) ~1710
C=O (Ester) ~1735
C=O (Ketone) ~1650
C=C (Alkene) ~1600
C-O (Ether/Ester) 1300-1000

III. Forced Degradation Studies

Forced degradation studies are essential to understand the stability of this compound and to identify potential degradation products.

Experimental Protocol:

  • Stress Conditions: Expose the intermediate to various stress conditions as per ICH guidelines:

    • Acidic: 0.1 N HCl at 60 °C for a specified time.

    • Basic: 0.1 N NaOH at 60 °C for a specified time.

    • Oxidative: 3% H2O2 at room temperature for a specified time.

    • Thermal: Dry heat at a high temperature (e.g., 105 °C) for a specified time.

    • Photolytic: Exposure to UV light.

  • Analysis:

    • Analyze the stressed samples using a stability-indicating HPLC or LC-MS method to separate the parent compound from the degradation products.

    • Characterize the structure of significant degradation products using LC-MS/MS and NMR.

Data Presentation:

Stress Condition% DegradationMajor Degradants (m/z)
Acidic To be determinedTo be determined
Basic To be determinedTo be determined
Oxidative To be determinedTo be determined
Thermal To be determinedTo be determined
Photolytic To be determinedTo be determined

Forced_Degradation_Pathway cluster_stress Stress Conditions Intermediate This compound Acid Acid Hydrolysis Intermediate->Acid Base Base Hydrolysis Intermediate->Base Oxidation Oxidation Intermediate->Oxidation Thermal Thermal Stress Intermediate->Thermal Photo Photolytic Stress Intermediate->Photo Degradant_A Degradation Product A Acid->Degradant_A Degradant_B Degradation Product B Base->Degradant_B Degradant_C Degradation Product C Oxidation->Degradant_C

References

Application Notes and Protocols for HPLC and LC-MS Analysis of Dolutegravir Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the pursuit of robust and efficient manufacturing of the antiretroviral drug Dolutegravir, rigorous analytical monitoring of its synthetic intermediates is paramount. These application notes provide detailed protocols for the analysis of key Dolutegravir intermediates using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), ensuring the purity and quality of the final active pharmaceutical ingredient (API). The following methodologies are designed for researchers, scientists, and drug development professionals engaged in the synthesis and quality control of Dolutegravir.

Introduction

Dolutegravir is a critical second-generation integrase strand transfer inhibitor (INSTI) for the treatment of HIV-1 infection.[1] Its synthesis involves several key intermediates, and controlling their purity is essential for the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the separation, identification, and quantification of these intermediates and any process-related impurities.[2] For enhanced sensitivity and structural elucidation, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) offers superior specificity and is invaluable for identifying unknown impurities.[2][3][4]

The synthesis of Dolutegravir typically involves three key intermediates: a pyridinone moiety, (R)-3-aminobutan-1-ol, and (2,4-difluorophenyl)methanamine.[5] This document outlines detailed analytical procedures for monitoring the purity of these and other related compounds.

Data Presentation: Quantitative HPLC Analysis

The following tables summarize typical quantitative data obtained from the HPLC analysis of Dolutegravir and its related substances. These methods can be adapted for the analysis of specific intermediates by adjusting gradient conditions and run times.

Table 1: HPLC Method Parameters for Dolutegravir and Related Impurities

ParameterCondition
Column C8 (150 x 4.6 mm), 5µm
Mobile Phase A 0.1% Trifluoroacetic acid in water
Mobile Phase B Methanol
Flow Rate 1.0 mL/min
Detection UV at 240 nm
Injection Volume 10 µL
Column Temperature 35 °C

This table is a representative method based on similar validated assays for Dolutegravir and its impurities.

Table 2: Representative HPLC Data for Dolutegravir and Key Intermediates/Impurities

CompoundRetention Time (min)Relative Retention Time (RRT)
Intermediate 1 (Pyridinone moiety)~ 4.5~ 0.6
Intermediate 2 ((R)-3-aminobutan-1-ol)Early eluting, requires specific method-
Intermediate 3 ((2,4-difluorophenyl)methanamine)~ 3.8~ 0.5
Dolutegravir~ 7.51.00
Impurity A~ 6.2~ 0.83
Impurity B~ 8.1~ 1.08
Impurity C~ 9.3~ 1.24

Retention times are approximate and will vary based on the specific intermediate and chromatographic conditions.

Experimental Protocols

Protocol 1: HPLC-UV Method for Analysis of Dolutegravir Intermediates

This protocol describes a gradient HPLC-UV method suitable for the separation and quantification of various Dolutegravir intermediates.

1. Materials and Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA), analytical grade

  • Water (HPLC grade)

  • Reference standards for Dolutegravir and its intermediates/impurities

2. Chromatographic Conditions:

  • Instrument: Agilent 1200 series HPLC or equivalent with a UV/Vis detector.

  • Column: C8, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Methanol.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 30
    15 80
    20 80
    22 30

    | 25 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water. This yields a stock solution of 100 µg/mL. Further dilutions can be made to desired concentrations.

  • Sample Solution: Prepare the sample solution of the intermediate at a concentration of approximately 0.5 mg/mL in the same diluent as the standard solution.

4. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure a clean baseline.

  • Inject the standard solution to determine the retention time and peak area.

  • Inject the sample solution.

  • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

  • Calculate the purity of the intermediate and the percentage of any impurities based on the peak areas.

Protocol 2: LC-MS/MS Method for Identification and Quantification of Dolutegravir Intermediates

This protocol provides a sensitive LC-MS/MS method for the trace-level quantification and identification of Dolutegravir intermediates.

1. Materials and Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Reference standards for Dolutegravir and its intermediates

2. LC-MS/MS Conditions:

  • LC System: Shimadzu UFLC-XR or equivalent.

  • Mass Spectrometer: API-5000 triple quadrupole mass spectrometer or equivalent.[6]

  • Column: XBridge C18, 2.1 x 50 mm, 3.5 µm.[7]

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 40
    1.0 95
    1.5 95
    1.6 40

    | 2.5 | 40 |

  • Flow Rate: 0.475 mL/min.[7]

  • Column Temperature: 30 °C.[7]

  • Injection Volume: 5 µL.[7]

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Source Temperature: 450 °C.[6]

  • Ion Spray Voltage: 5500 V.[6]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Table 3: Representative MRM Transitions for Dolutegravir and an Intermediate

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Dolutegravir420.1277.1
Dolutegravir-IS (d5)426.1277.1
Intermediate (Example)To be determined based on structureTo be determined

MRM transitions for specific intermediates need to be optimized by infusing a standard solution of each intermediate into the mass spectrometer.

3. Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of each intermediate and Dolutegravir in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare working solutions by diluting the stock solutions with a 50:50 mixture of acetonitrile and water to the desired concentration range for building a calibration curve.

  • Sample Preparation: Dilute the reaction mixture or isolated intermediate sample with the same diluent to fall within the calibration range.

4. Procedure:

  • Optimize the MS parameters (e.g., declustering potential, collision energy) for each analyte by infusing a standard solution.

  • Develop an MRM method with the optimized transitions.

  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

  • Inject a series of calibration standards to generate a calibration curve.

  • Inject the prepared samples.

  • Quantify the amount of the intermediate in the sample using the calibration curve.

Visualizations

The following diagrams illustrate the general workflow for the analysis of Dolutegravir intermediates.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Reaction Mixture / Isolated Intermediate Dilution1 Dilute with appropriate solvent Sample->Dilution1 Standard Reference Standard Dilution2 Dilute with appropriate solvent Standard->Dilution2 HPLC HPLC System (Pump, Autosampler, Column, UV Detector) Dilution1->HPLC Inject Sample Dilution2->HPLC Inject Standard CDS Chromatography Data System (CDS) HPLC->CDS Acquire Chromatogram Report Generate Report (Purity, Impurity Profile) CDS->Report

Caption: Workflow for HPLC analysis of Dolutegravir intermediates.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Reaction Sample Dilution1 Dilute to working concentration Sample->Dilution1 Standard Reference Standard Dilution2 Prepare calibration standards Standard->Dilution2 LCMS LC-MS/MS System (LC, Mass Spectrometer) Dilution1->LCMS Inject Sample Dilution2->LCMS Inject Standards Software Mass Spectrometry Software LCMS->Software Acquire Data Quant Quantification & Identification Software->Quant

Caption: General workflow for LC-MS/MS analysis of intermediates.

References

Application Note: A Detailed Protocol for the Highly Selective MgBr₂-Promoted Intramolecular Cyclization in the Synthesis of a Key Dolutegravir Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the field of medicinal and process chemistry.

Introduction: Dolutegravir (DTG) is a critical antiretroviral medication used in the treatment of HIV-1 infection, functioning as an integrase strand transfer inhibitor.[1][2][3] A key structural feature of Dolutegravir is its polycyclic pyridinone core. The synthesis of this core, specifically the pyridinone moiety, presents significant challenges, including achieving high yields and regioselectivity.[4][5] This document provides a detailed protocol for a novel and efficient synthesis of a key pyridinone diester intermediate (P6) via a magnesium bromide (MgBr₂)-promoted intramolecular cyclization of a precursor (P5). This method offers high chemoselectivity and is a significant step in the scalable synthesis of Dolutegravir.[4][6]

Overall Reaction Scheme

The synthesis involves a multi-step sequence starting from commercially available materials to generate the cyclization precursor, which then undergoes the key MgBr₂-promoted cyclization.

Reaction_Scheme cluster_reagents P1 Methyl Oxalyl Chloride (P1) reagents1 + P1->reagents1 P2 Ethyl 3-(N,N-dimethylamino)acrylate (P2) P2->reagents1 P3 Vinylogous Amide (P3) P4 Intermediate (P4) P3->P4 Substitution P5 Cyclization Precursor (P5) P4->P5 Condensation P6 Pyridinone Diester (P6) P5->P6 Intramolecular Cyclization reagents1->P3 Condensation reagents2 Pyridine, DCM <5 °C to RT reagents3 Aminoacetaldehyde dimethyl acetal, MeOH <15 °C reagents4 Methyl bromoacetate MeCN, reflux reagents5 MgBr₂, Base THF, reflux

Caption: Overall synthetic scheme for the pyridinone diester intermediate.

Experimental Protocols

This section details the step-by-step methodologies for the synthesis of the key intermediates leading to the MgBr₂-promoted cyclization.

Synthesis of Vinylogous Amide (P3)
  • Procedure: To a stirred solution of ethyl 3-(N,N-dimethylamino)acrylate (143 g, 1.0 mol) and pyridine (95 g, 1.2 mol) in dichloromethane (DCM, 500 mL), a DCM solution of methyl oxalyl chloride (122 g, 1.0 mol) was added under a nitrogen atmosphere while maintaining the temperature below 5 °C.[3][4]

  • The reaction mixture was maintained at 5 °C for 20 minutes and then allowed to warm to room temperature.[3][4]

  • After 2 hours, the reaction was quenched with 200 mL of a 5% NaHCO₃ aqueous solution.[3][4]

  • The organic phase was separated and washed with 100 mL of water.

  • The solvent was removed in vacuo. The crude product was purified by recrystallization from methyl tert-butyl ether (MTBE) to yield pure P3 (95% yield).[4]

Synthesis of Intermediate (P4)
  • Procedure: To a stirred solution of P3 (229 g, 1.0 mol) in methanol (MeOH, 500 mL), aminoacetaldehyde dimethyl acetal (110 g, 1.05 mol) was added, keeping the temperature below 15 °C.[4]

  • The reaction mixture was stirred at 15 °C for 30 minutes.[4]

  • The solvent was then evaporated under reduced pressure.

  • The crude product was recrystallized from a mixture of MTBE and n-hexane to afford P4 as a solid (90% yield).[4]

Synthesis of Cyclization Precursor (P5)
  • Procedure: The intermediate P4 is further condensed with methyl bromoacetate to yield the precursor P5, which is typically used directly in the next step without extensive purification.[3][4]

MgBr₂-Promoted Intramolecular Cyclization to Pyridinone Diester (P6)
  • Procedure: The crude precursor (P5) is dissolved in a suitable solvent such as tetrahydrofuran (THF).

  • A base (e.g., N,N-diisopropylethylamine) is added to the solution.

  • Magnesium bromide (MgBr₂, 0.1 equiv relative to the substrate) is introduced into the reaction mixture.[3]

  • The reaction is heated to reflux and monitored by Thin Layer Chromatography (TLC) for completion.

  • The addition of MgBr₂ has been shown to astoundingly increase the yield of the desired product P6 while decreasing the formation of isomeric impurities.[3]

Data Presentation: Optimization of the Cyclization Step

The use of a magnesium salt, particularly MgBr₂, was found to be crucial for the chemoselectivity of the intramolecular cyclization. The following table summarizes the effect of various magnesium salts on the yield of the desired pyridinone diester (P6).

EntryMagnesium SaltEquivalentsYield of P6 (%)Notes
1None-LowSignificant formation of isomeric byproducts.
2MgBr₂0.1HighSignificantly increased chemoselectivity.[3]
3MgCl₂0.1AcceptableLess effective than MgBr₂.[3]
4MgSO₄0.1AcceptableLess effective than MgBr₂.[3]

Workflow Visualization

The following diagram illustrates the logical workflow of the protocol, from the initial condensation to the final MgBr₂-promoted cyclization.

Workflow start Start Materials: - Methyl Oxalyl Chloride - Ethyl 3-(N,N-dimethylamino)acrylate step1 Step 1: Condensation - Pyridine, DCM - Temp: <5 °C to RT start->step1 intermediate1 Intermediate P3 (Vinylogous Amide) step1->intermediate1 step2 Step 2: Substitution - Aminoacetaldehyde dimethyl acetal, MeOH - Temp: <15 °C intermediate1->step2 intermediate2 Intermediate P4 step2->intermediate2 step3 Step 3: Condensation - Methyl bromoacetate, MeCN - Reflux intermediate2->step3 intermediate3 Intermediate P5 (Cyclization Precursor) step3->intermediate3 step4 Step 4: MgBr₂-Promoted Cyclization - MgBr₂, Base, THF - Reflux intermediate3->step4 end Final Product P6 (Pyridinone Diester) step4->end

Caption: Workflow for the synthesis of the key Dolutegravir intermediate.

Conclusion

The protocol described provides an efficient and highly selective method for the synthesis of a key pyridinone diester intermediate required for the production of Dolutegravir. The pivotal discovery is the use of catalytic MgBr₂ to promote the intramolecular cyclization, which significantly enhances the yield and chemoselectivity of the reaction.[4][6] This approach represents a substantial improvement over routes that may suffer from low yields, harsh conditions, or the use of expensive or hazardous reagents.[7] The detailed experimental procedures and optimization data presented herein offer valuable guidance for researchers and professionals engaged in the synthesis of Dolutegravir and related pharmaceutical compounds.

References

Synthesis of Dolutegravir from a Key Tricyclic Intermediate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step protocol for the synthesis of the antiretroviral drug Dolutegravir, commencing from the pivotal tricyclic carboxylic acid intermediate, (4R,12aS)-7-methoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1][2]oxazine-9-carboxylic acid. This guide consolidates information from various established synthetic routes to offer a comprehensive procedure for researchers in drug development and medicinal chemistry.

Introduction

Dolutegravir is a highly potent integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection. Its complex molecular architecture necessitates a multi-step synthesis, often converging on a key tricyclic intermediate that incorporates the chiral amino alcohol and the pyridone core. This document outlines the final stages of the synthesis, focusing on the amidation of this intermediate with 2,4-difluorobenzylamine and subsequent demethylation to yield the final active pharmaceutical ingredient (API).

Overall Synthetic Scheme

The synthesis from the designated intermediate-1 involves a two-step sequence: amidation followed by demethylation.

Dolutegravir Synthesis Intermediate_1 Intermediate-1 ((4R,12aS)-7-methoxy-4-methyl-6,8-dioxo- 3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5] pyrazino[2,1-b][1,3]oxazine-9-carboxylic acid) Methoxy_Dolutegravir Methoxy Dolutegravir ((4R,12aS)-N-(2,4-difluorobenzyl)-7-methoxy-4-methyl- 6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5] pyrazino[2,1-b][1,3]oxazine-9-carboxamide) Intermediate_1->Methoxy_Dolutegravir Amidation with 2,4-difluorobenzylamine Dolutegravir Dolutegravir ((4R,12aS)-N-(2,4-difluorobenzyl)-7-hydroxy-4-methyl- 6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5] pyrazino[2,1-b][1,3]oxazine-9-carboxamide) Methoxy_Dolutegravir->Dolutegravir Demethylation

Caption: Overall workflow for the synthesis of Dolutegravir from Intermediate-1.

Data Presentation

Table 1: Summary of Reagents and Reaction Conditions for the Synthesis of Dolutegravir

StepReactionKey ReagentsSolventTemperatureTimeYieldPurity (HPLC)
1AmidationIntermediate-1, 2,4-difluorobenzylamine, Pivaloyl chloride, TriethylamineMethylene chloride10-25°C1-2 h~90%>99%
2DemethylationMethoxy Dolutegravir, Lithium BromideAcetonitrile80°C4 h56%99.63%

Experimental Protocols

Step 1: Amidation of Intermediate-1 to Yield Methoxy Dolutegravir

This procedure details the coupling of the carboxylic acid intermediate with 2,4-difluorobenzylamine to form the corresponding amide.

Materials:

  • (4R,12aS)-7-methoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1][2]oxazine-9-carboxylic acid (Intermediate-1)

  • 2,4-difluorobenzylamine

  • Pivaloyl chloride

  • Triethylamine

  • Methylene chloride (DCM)

  • 1N Hydrochloric acid (aq)

  • Water

Procedure:

  • Suspend Intermediate-1 (10 g, 0.0325 moles) in methylene chloride (50 ml) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 10-15°C using an ice bath.

  • Add triethylamine (3.61 g, 0.0357 moles) to the suspension.

  • Slowly add pivaloyl chloride (4.3 g, 0.0357 moles) to the reaction mixture while maintaining the temperature at 10-15°C.

  • Stir the reaction mixture at this temperature for 1 hour.

  • Add 2,4-difluorobenzylamine (5.58 g, 0.0389 moles) to the reaction mixture at 10-15°C.

  • Allow the reaction to warm to 20-25°C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1N aqueous hydrochloric acid and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Methoxy Dolutegravir.

Amidation_Workflow cluster_0 Reaction Setup cluster_1 Amide Coupling cluster_2 Workup and Isolation A Suspend Intermediate-1 in DCM B Cool to 10-15°C A->B C Add Triethylamine B->C D Add Pivaloyl Chloride C->D E Stir for 1 hour D->E F Add 2,4-difluorobenzylamine E->F G Warm to 20-25°C and stir F->G H Quench with Water G->H I Separate Organic Layer H->I J Wash with HCl and Water I->J K Dry and Concentrate J->K L Obtain Methoxy Dolutegravir K->L

Caption: Experimental workflow for the amidation of Intermediate-1.

Step 2: Demethylation of Methoxy Dolutegravir to Dolutegravir

This final step involves the removal of the methyl ether protecting group to yield the active hydroxyl group of Dolutegravir.

Materials:

  • (4R,12aS)-N-(2,4-difluorobenzyl)-7-methoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1][2]oxazine-9-carboxamide (Methoxy Dolutegravir)

  • Lithium Bromide (LiBr)

  • Acetonitrile (CH3CN)

  • Water

Procedure:

  • To a 1-L round-bottom flask, add Methoxy Dolutegravir (assuming the product from the previous step, ~0.0325 moles), acetonitrile (300 mL), EDCI (19.5 g, 100 mmol), and DMAP (1.67 g, 13.65 mmol). Note: The addition of EDCI and DMAP is as described in a specific literature procedure which combines the amidation and demethylation in a one-pot fashion after the formation of the amide. For a stepwise process, these coupling agents would not be necessary if starting from isolated Methoxy Dolutegravir. The protocol is adapted here for the demethylation step.[3]

  • Heat the suspension to 80°C in an oil bath. The solution should become clear after approximately 2 hours.[3]

  • Add Lithium Bromide (5.5 g, 60 mmol) to the reaction mixture.[3]

  • Continue heating at 80°C for 4 hours.[3]

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • After completion, cool the reaction mixture. A solid product should precipitate.

  • Collect the solid by filtration.

  • Wash the solid with water and dry under vacuum to yield Dolutegravir as a white solid.[3][4] The reported yield for this combined amidation and demethylation is 56%.[3]

Demethylation_Workflow cluster_0 Reaction Setup cluster_1 Demethylation Reaction cluster_2 Product Isolation A Dissolve Methoxy Dolutegravir in Acetonitrile B Heat to 80°C A->B C Add Lithium Bromide B->C D Heat for 4 hours C->D E Cool Reaction Mixture D->E F Filter Precipitated Solid E->F G Wash with Water F->G H Dry under Vacuum G->H I Obtain Dolutegravir H->I

Caption: Experimental workflow for the demethylation of Methoxy Dolutegravir.

Conclusion

The described two-step synthesis provides a reliable method for the preparation of Dolutegravir from a common tricyclic intermediate. The protocols are based on procedures reported in the scientific and patent literature, offering a practical guide for laboratory-scale synthesis. Researchers should ensure proper safety precautions are taken when handling all chemicals and reagents. Optimization of reaction conditions may be necessary depending on the scale and purity of the starting materials.

References

Continuous Flow Synthesis of Dolutegravir: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolutegravir is a critical antiretroviral medication used in the treatment of HIV-1 infection. Continuous flow chemistry offers a promising alternative to traditional batch synthesis, enabling safer, more efficient, and scalable production of this active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the continuous flow synthesis of Dolutegravir, based on recently developed methodologies. The key advantages of these processes include significantly reduced reaction times, improved yields, and the ability to telescope multiple reaction steps, thereby minimizing intermediate isolation and purification.[1][2][3][4][5]

Two primary continuous flow routes have been detailed in the literature: a seven-step synthesis and a more recent, optimized six-step synthesis. Both pathways leverage the benefits of microreactor technology to achieve precise control over reaction parameters.

Seven-Step Continuous Flow Synthesis of Dolutegravir

This synthetic route involves three separate, telescoped flow operations to produce Dolutegravir in an overall yield of 24% within a total residence time of 4.5 hours.[6][7][8] A key feature of this synthesis is the direct amidation of a pyridone intermediate, which reduces the overall step count compared to earlier batch processes.[6][7]

Logical Workflow for the Seven-Step Synthesis

G cluster_0 Telescoped Operation 1: Pyridone Formation cluster_1 Telescoped Operation 2: Amidation and Cyclization cluster_2 Operation 3: Demethylation A Methyl acetoacetate (Neat) R1 R1 A->R1 Reactor I B DMF-DMA B->R1 C Aminoacetaldehyde dimethyl acetal M1 M1 C->M1 D Dimethyl oxalate + NaOMe in MeOH M2 M2 D->M2 E Pyridone Intermediate F Pyridone Intermediate R1->M1 T-Mixer R2 R2 M1->R2 Reactor II R2->M2 T-Mixer R3 R3 M2->R3 Reactor III R4 R4 R3->R4 Reactor IV R4->E R5 R5 F->R5 Reactor V G 2,4-Difluorobenzylamine in PhCH3 G->R5 H (R)-3-Aminobutanol + p-TsOH·H2O in CH3CN M3 M3 H->M3 I Dolutegravir-OMe J Dolutegravir-OMe R5->M3 T-Mixer R6 R6 M3->R6 Reactor VI R6->I R7 R7 J->R7 Reactor VII K LiBr in THF K->R7 L Dolutegravir R7->L G cluster_0 Telescoped Operation 1: Pyridinone Formation cluster_1 Telescoped Operation 2: Acetal Deprotection and Cyclization cluster_2 Final Steps A Benzyl-protected pyran in Methanol M1 M1 A->M1 T-Mixer B Aminoacetaldehyde dimethyl acetal in Methanol B->M1 C Pyridinone Intermediate D Pyridinone Intermediate R1 R1 M1->R1 Reactor I R1->C R2 R2 D->R2 Reactor II E Acetic Acid & Methanesulfonic Acid E->R2 F (R)-3-Aminobutanol M2 M2 F->M2 G Tricyclic Intermediate H Tricyclic Intermediate R2->M2 T-Mixer R3 R3 M2->R3 Reactor III R3->G I Amidation & Debenzylation H->I Batch or Flow Steps J Dolutegravir I->J

References

Application Notes and Protocols for the Use of Dolutegravir Intermediate-1 as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolutegravir is an integrase strand transfer inhibitor (INSTI) essential for the treatment of HIV-1 infection.[1] The synthesis of Dolutegravir involves several key intermediates, with 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid, commonly referred to as Dolutegravir intermediate-1, being a crucial building block.[1] The purity and characterization of this intermediate are critical as it can influence the quality and impurity profile of the final active pharmaceutical ingredient (API).

These application notes provide a comprehensive guide for the use of this compound as a reference standard in analytical laboratories. The protocols outlined below are intended to assist in the qualification of this intermediate as a secondary reference standard and its application in the identification and quantification of related substances in Dolutegravir drug substance and product.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
IUPAC Name 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid
CAS Number 1335210-23-5
Molecular Formula C13H17NO8
Molecular Weight 315.28 g/mol
Appearance Solid
Solubility Soluble in DMSO and Methanol

Qualification of this compound as a Secondary Reference Standard

Before use in routine analysis, a batch of this compound must be thoroughly characterized and qualified as a secondary (in-house) reference standard. This qualification process ensures its identity, purity, and potency are well-documented and traceable to a primary reference standard, if available, or established through comprehensive analytical characterization.

Characterization and Purity Assessment

The following table summarizes the analytical techniques and acceptance criteria for the qualification of this compound.

ParameterAnalytical TechniqueAcceptance Criteria
Identity Infrared (IR) SpectroscopyThe IR spectrum should be concordant with the spectrum of a primary reference standard or a well-characterized batch.
¹H NMR and ¹³C NMR SpectroscopyThe NMR spectra should be consistent with the chemical structure of this compound.
Mass Spectrometry (MS)The mass spectrum should confirm the molecular weight of the compound.
Purity (Chromatographic) High-Performance Liquid Chromatography (HPLC)Purity should be ≥ 98.0%. Individual impurities should be ≤ 0.15%.
Water Content Karl Fischer TitrationReport the value.
Residual Solvents Gas Chromatography (GC) - HeadspaceShould comply with ICH Q3C limits.
Inorganic Impurities Residue on Ignition / Sulphated AshReport the value.
Experimental Protocol: Purity Determination by HPLC

This protocol describes a stability-indicating HPLC method for determining the purity of this compound and for quantifying related substances in Dolutegravir.

Chromatographic Conditions:

ParameterCondition
Column C8 (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.1% Trifluoroacetic acid in water
Mobile Phase B Methanol
Gradient Elution Time (min)
0
40
70
100
110
135
138
150
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 258 nm
Injection Volume 10 µL

Preparation of Solutions:

  • Diluent: A mixture of water and acetonitrile (50:50 v/v).

  • Standard Solution (this compound): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Sample Solution (for purity assessment of a new batch): Prepare a solution of the this compound batch to be tested at the same concentration as the Standard Solution.

  • Sample Solution (for analysis of Dolutegravir API): Accurately weigh about 25 mg of Dolutegravir API and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.

Procedure:

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the Standard Solution in six replicates. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.

  • Inject the Sample Solution.

  • Identify and quantify any impurities by comparing their retention times and peak areas with that of the this compound standard.

Application in Impurity Profiling of Dolutegravir

This compound can be used as a reference standard to identify and quantify process-related impurities in the final Dolutegravir API. As a known starting material, its presence or the presence of its degradation products in the final API can indicate inefficiencies in the manufacturing process or instability of the drug substance.

Forced Degradation Studies

To establish the stability-indicating nature of the analytical method, forced degradation studies should be performed on Dolutegravir. This compound can be used as a marker to track specific degradation pathways.

Stress ConditionDetails
Acid Hydrolysis 0.1 N HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 N NaOH at 60 °C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation 105 °C for 48 hours
Photolytic Degradation UV light (254 nm) and visible light for 7 days

Diagrams

Workflow for Qualification of this compound as a Reference Standard

G cluster_0 Phase 1: Sourcing and Initial Assessment cluster_1 Phase 2: Analytical Characterization cluster_2 Phase 3: Documentation and Release A Source High-Purity This compound B Obtain Certificate of Analysis (CoA) from Supplier A->B C Initial Visual and Physical Inspection B->C D Structural Elucidation (NMR, MS, IR) C->D E Purity Determination (HPLC, GC) D->E F Content Analysis (Water Content, Residual Solvents) E->F G Compare Data with Acceptance Criteria F->G H Prepare In-house Certificate of Qualification G->H I Assign Batch Number and Retest Date H->I J Release as Secondary Reference Standard I->J

Caption: Workflow for the qualification of a secondary reference standard.

Application of this compound in Quality Control

G cluster_0 Reference Standard Preparation cluster_1 Sample Analysis cluster_2 Analytical Method cluster_3 Data Evaluation RS This compound Reference Standard Prepare Standard Solution HPLC HPLC Analysis RS:f1->HPLC Sample Dolutegravir API Sample Prepare Sample Solution Sample:f1->HPLC Data Chromatographic Data Identify and Quantify Impurities Compare with Specification HPLC->Data:f0

Caption: Use of the reference standard in routine API analysis.

References

Application Notes and Protocols for Chiral Synthesis and Separation of Dolutegravir Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and data for the chiral synthesis of key intermediates of Dolutegravir, an essential antiretroviral medication, and the chiral separation of Dolutegravir's optical isomers. The protocols are intended to offer a comprehensive guide for researchers and professionals in the field of drug development and synthesis.

Chiral Synthesis of Dolutegravir Intermediates

The synthesis of Dolutegravir involves the preparation of key chiral intermediates, primarily the pyridinone core and (R)-3-amino-1-butanol. The stereochemistry of these intermediates is crucial for the final drug's efficacy and safety.

Synthesis of the Pyridinone Moiety

A novel and efficient approach to synthesizing the key pyridinone intermediate of Dolutegravir involves a MgBr₂-promoted intramolecular cyclization. This method provides a high degree of chemo-selectivity. The synthesis begins with the condensation of commercially available methyl oxalyl chloride and ethyl 3-(N,N-dimethylamino)acrylate, leading to a vinylogous amide in excellent yield. Subsequent substitution with aminoacetaldehyde dimethyl acetal and methyl bromoacetate generates the precursor for cyclization. The key cyclization step is promoted by MgBr₂ to yield the pyridinone diester with high selectivity. Finally, selective hydrolysis of the diester using LiOH affords the desired pyridinone intermediate[1][2][3][4].

  • Synthesis of the Vinylogous Amide: To a solution of ethyl 3-(N,N-dimethylamino)acrylate in an appropriate solvent, add methyl oxalyl chloride dropwise at a controlled temperature. Monitor the reaction by TLC until completion.

  • Formation of the Precursor: React the resulting vinylogous amide with aminoacetaldehyde dimethyl acetal. Following this, introduce methyl bromoacetate to the reaction mixture.

  • MgBr₂-Promoted Cyclization: Treat the precursor with MgBr₂ in a suitable solvent. Heat the reaction mixture and monitor for the formation of the pyridinone diester.

  • Selective Hydrolysis: Upon completion of the cyclization, cool the reaction mixture and add LiOH to selectively hydrolyze one of the ester groups, yielding the final pyridinone intermediate.

  • Work-up and Purification: Quench the reaction with an acidic solution and extract the product with an organic solvent. Wash the organic layer, dry it over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Enantioselective Synthesis of (R)-3-amino-1-butanol

(R)-3-amino-1-butanol is a critical chiral building block for Dolutegravir. Chemoenzymatic and asymmetric synthesis methods are preferred for their high enantioselectivity.

One effective method utilizes a novel (R)-selective transaminase from Actinobacteria sp. for the biosynthesis of (R)-3-amino-1-butanol. This enzymatic approach involves the amination of 4-hydroxy-2-butanone using isopropylamine as the amino donor, achieving high conversion rates and excellent enantiomeric excess[2][3].

  • Reaction Setup: In a temperature-controlled reactor, prepare a buffered solution containing 4-hydroxy-2-butanone, isopropylamine, and pyridoxal 5'-phosphate (PLP) cofactor.

  • Enzyme Addition: Add the purified (R)-selective transaminase to the reaction mixture.

  • Reaction Conditions: Maintain the pH and temperature at optimal conditions for the enzyme (e.g., pH 8.0, 35°C). Gently agitate the mixture.

  • Monitoring: Monitor the conversion of 4-hydroxy-2-butanone to (R)-3-amino-1-butanol using HPLC or GC.

  • Work-up and Purification: Once the reaction reaches the desired conversion, stop the reaction by denaturing the enzyme (e.g., by pH shift or heat). Extract the product with a suitable organic solvent. Purify by distillation or column chromatography.

Quantitative Data for Chiral Synthesis
IntermediateSynthesis MethodKey ReagentsYield (%)Enantiomeric/Diastereomeric Excess (%)Reference
Pyridinone MoietyMgBr₂-promoted cyclizationMethyl oxalyl chloride, ethyl 3-(N,N-dimethylamino)acrylate, MgBr₂HighHigh chemo-selectivity[1][2][3][4]
(R)-3-amino-1-butanolChemoenzymatic(R)-selective transaminase, 4-hydroxy-2-butanoneup to 94.9% conversion>99.9% ee[3]
DolutegravirThree-step synthesis(4S,12aR)-intermediate, 2,4-Difluorobenzylamine, LiBr56Not specified[5]

Chiral Separation of Dolutegravir Isomers

The final Dolutegravir drug substance may contain undesired optical isomers, including the (S,S)-diastereomer, (R,R)-diastereomer, and (S,R)-enantiomer. A robust and sensitive chiral HPLC method is essential for their quantification.

A validated reverse-phase HPLC (RP-HPLC) method has been developed for the separation of these optical isomers using a Chiralpak IF-3 column. This method is stability-indicating and can be used for routine quality control analysis[6][7].

Experimental Protocol: Chiral HPLC Separation of Dolutegravir Isomers
  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.

  • Column: Chiralpak IF-3, 150 mm x 4.6 mm, 3 µm.

  • Mobile Phase: A mixture of potassium dihydrogen phosphate buffer (pH 2.0 with orthophosphoric acid), acetonitrile, and tertiary butyl methyl ether. The exact ratio should be optimized for best resolution. A reported ratio is Buffer:Acetonitrile:tert-Butyl methyl ether (63:37:10 v/v/v)[6].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the Dolutegravir sodium sample in a suitable diluent (e.g., a mixture of water and acetonitrile).

Quantitative Data for Chiral Separation
ParameterValueReference
ColumnChiralpak IF-3, 150 mm x 4.6 mm, 3 µm[6][7]
Mobile PhasePotassium dihydrogen phosphate buffer (pH 2.0), Acetonitrile, Tertiary butyl methyl ether[6]
Flow Rate1.0 mL/min[6]
Detection260 nm[6]
Resolution between (R,R)-diastereomer and Dolutegravir> 1.5[6]
%RSD for precision< 2.91%

Visualizations

G cluster_synthesis Dolutegravir Synthesis Pathway Start Start Pyridone_Intermediate Pyridone Intermediate (via MgBr2-promoted cyclization) Start->Pyridone_Intermediate Synthesis R_3_amino_butanol (R)-3-amino-1-butanol (via chemoenzymatic synthesis) Start->R_3_amino_butanol Synthesis Coupling Coupling Reaction Pyridone_Intermediate->Coupling R_3_amino_butanol->Coupling Dolutegravir_Crude Crude Dolutegravir Coupling->Dolutegravir_Crude Purification Purification Dolutegravir_Crude->Purification Dolutegravir_Final Final Dolutegravir API Purification->Dolutegravir_Final

Caption: Overall synthetic pathway for Dolutegravir.

G cluster_hplc Chiral HPLC Separation Workflow Sample_Prep Sample Preparation (Dissolve in diluent) Injection Inject Sample into HPLC Sample_Prep->Injection Separation Chromatographic Separation (Chiralpak IF-3 column) Injection->Separation Detection UV Detection at 260 nm Separation->Detection Data_Analysis Data Analysis (Quantify isomers) Detection->Data_Analysis Result Purity Report Data_Analysis->Result

Caption: Workflow for chiral HPLC separation of Dolutegravir.

G cluster_strategies Synthetic Strategies for (R)-3-amino-1-butanol Goal (R)-3-amino-1-butanol Chemoenzymatic Chemoenzymatic Synthesis Chemoenzymatic->Goal High ee%, Green Asymmetric Asymmetric Synthesis Asymmetric->Goal High ee%, Catalytic Classical Classical Resolution Classical->Goal Lower yield, Traditional

Caption: Comparison of synthetic strategies for a key intermediate.

References

One-Pot Synthesis of a Key Dolutegravir Intermediate: Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dolutegravir is a critical antiretroviral medication for the treatment of HIV-1 infection. The synthesis of its complex tricyclic core remains a significant area of research, with a focus on developing efficient and scalable methodologies. This document details a one-pot synthesis approach for a key pyridinone intermediate of Dolutegravir. The described method utilizes a magnesium bromide-promoted intramolecular cyclization, offering high selectivity and good yields. This application note provides detailed experimental protocols and summarizes key quantitative data for researchers in drug development and organic synthesis.

Introduction

The pyridinone moiety is a central building block in the synthesis of Dolutegravir.[1] Traditional synthetic routes can be lengthy and may require the isolation and purification of multiple intermediates. One-pot syntheses offer a streamlined alternative, reducing reaction time, solvent usage, and overall cost. The protocol outlined below is based on a novel and efficient synthetic method that involves the condensation of commercially available starting materials, followed by a key MgBr2-promoted intramolecular cyclization to form the desired tricyclic pyridinone diester.[1][2][3] This intermediate is then selectively hydrolyzed to yield the final key Dolutegravir intermediate.[1][2]

Data Presentation

Table 1: Reactant and Product Summary

StepStarting Material(s)Key Reagents/CatalystsProductYield (%)
1Methyl oxalyl chloride, Ethyl 3-(N,N-dimethylamino)acrylatePyridineVinylogous amide (P3)95%[2]
2Vinylogous amide (P3)Aminoacetaldehyde dimethyl acetalSubstituted product (P4)Near equivalent[1]
3Substituted product (P4)Methyl bromoacetateIntermediate P5Not isolated[1]
4Intermediate P5MgBr2Pyridinone diester (P6)Not specified
5Pyridinone diester (P6)LiOH·H2OKey Dolutegravir Intermediate (1)Not specified

Table 2: Optimization of the Condensation Reaction (Step 1)

BaseEquivalentTemperature (°C)Yield (%)
TEA1.2-556%[2]
Pyridine1.2-595%[2]
Pyridine1.2-1090%[2]
Pyridine1.2879%[2]
NaOCH31.2-536%[2]

Experimental Protocols

Materials and Methods
  • Methyl oxalyl chloride

  • Ethyl 3-(N,N-dimethylamino)acrylate

  • Pyridine

  • Dichloromethane (DCM)

  • Aminoacetaldehyde dimethyl acetal

  • Methanol (MeOH)

  • Methyl bromoacetate

  • Magnesium bromide (MgBr2)

  • Lithium hydroxide monohydrate (LiOH·H2O)

  • Hydrochloric acid (HCl)

  • Sodium hydrogen carbonate (NaHCO3)

  • Sodium chloride (NaCl)

  • Isopropanol

  • Methyl tert-butyl ether (MTBE)

Synthesis of the Vinylogous Amide (P3)
  • To a stirred solution of ethyl 3-(N,N-dimethylamino)acrylate (143 g, 1.0 mol) and pyridine (95 g, 1.2 mol) in DCM (500 mL), add a DCM solution of methyl oxalyl chloride (122 g, 1.0 mol) under a nitrogen atmosphere while maintaining the temperature below 5 °C.[1]

  • Keep the reaction mixture at 5 °C for 20 minutes.[1]

  • Allow the mixture to warm to room temperature and stir for 2 hours.[1]

  • Quench the reaction with 200 mL of 5% NaHCO3 aqueous solution.[1]

  • Separate the organic phase and wash it with 100 mL of water.[1]

  • Evaporate the solvent in vacuo.[1]

  • Dissolve the crude product in 654 g of methyl tert-butyl ether (MTBE) and heat to reflux for purification.[1]

Synthesis of the Substituted Product (P4)
  • To a stirred solution of the vinylogous amide (P3) (229 g, 1.0 mol) in MeOH (500 mL), add aminoacetaldehyde dimethyl acetal (110 g, 1.05 mol) while keeping the temperature below 15 °C.[1]

One-Pot Synthesis of the Pyridinone Diester (P6) and Subsequent Hydrolysis to the Key Intermediate (1)
  • The reaction mixture containing P4 is further condensed with methyl bromoacetate to afford intermediate P5, which is used directly in the next step without isolation.[1]

  • The intramolecular cyclization of P5 is promoted by the addition of MgBr2 to yield the pyridinone diester (P6).[1]

  • To the organic phase containing P6, add 100 g of water and cool the mixture to 0 °C.[1]

  • Add LiOH·H2O (41 g, 1.0 mol) to the mixture in three portions, ensuring the temperature remains below 0 °C.[1]

  • Maintain the reaction mixture at 0 °C for 6 hours, monitoring the reaction by TLC.[1]

  • After complete hydrolysis of P6, quench the reaction with 1M HCl (~300 mL) and extract with CH2Cl2.[1]

  • Wash the organic layer with 5% aqueous sodium hydrogen carbonate (100 mL) and 2% aqueous sodium chloride (100 mL).[1]

  • Remove the solvent and dissolve the crude product in isopropanol (500 mL) by heating for recrystallization to obtain the final key Dolutegravir intermediate (1).[1]

Visualizations

One_Pot_Synthesis_Dolutegravir_Intermediate cluster_start Starting Materials cluster_step1 Step 1: Condensation cluster_step2 Step 2: Substitution cluster_one_pot One-Pot Sequence SM1 Methyl oxalyl chloride P3 Vinylogous amide (P3) SM1->P3 Pyridine, DCM SM2 Ethyl 3-(N,N-dimethylamino)acrylate SM2->P3 P4 Substituted product (P4) P3->P4 MeOH P5 Intermediate P5 P4->P5 Methyl bromoacetate Reagent1 Aminoacetaldehyde dimethyl acetal Reagent1->P4 P6 Pyridinone diester (P6) P5->P6 MgBr2 (Intramolecular Cyclization) Intermediate1 Key Dolutegravir Intermediate (1) P6->Intermediate1 LiOH·H2O (Hydrolysis)

Caption: Workflow for the one-pot synthesis of the key Dolutegravir intermediate.

References

Application of Dolutegravir Intermediate-1 in Impurity Profiling: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dolutegravir (DTG) is a cornerstone of antiretroviral therapy, widely used in the treatment of HIV-1 infection. As an integrase strand transfer inhibitor (INSTI), its efficacy and safety are paramount.[1][2] The manufacturing process of Dolutegravir, a complex multi-step synthesis, can introduce various process-related impurities that need to be meticulously identified, quantified, and controlled to meet stringent regulatory standards.[1][3][4] Dolutegravir intermediate-1, a key pyridinone moiety, is a critical building block in the synthesis of the final active pharmaceutical ingredient (API).[3] This application note details the pivotal role of this compound in impurity profiling, serving as a starting material for the synthesis of potential impurities and as a reference point in analytical method development.

This document provides detailed protocols for the synthesis of key impurities from this compound and their subsequent analysis using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The information presented here is intended for researchers, scientists, and drug development professionals engaged in the quality control and process optimization of Dolutegravir.

The Central Role of this compound

This compound, chemically known as 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid, is a foundational precursor in several synthetic routes to Dolutegravir.[3][5] Its structure is depicted below:

Chemical Structure of this compound

  • IUPAC Name: 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid

  • CAS Number: 1335210-23-5

  • Molecular Formula: C13H17NO8

Due to its position early in the synthesis pathway, any impurities in or side-reactions involving this compound can propagate through subsequent steps, leading to the formation of various impurities in the final Dolutegravir API. Therefore, understanding the reactivity of this intermediate is crucial for predicting and controlling the impurity profile of Dolutegravir.

Impurity Synthesis from this compound

Several process-related impurities of Dolutegravir can be intentionally synthesized from this compound. These synthesized impurities serve as invaluable reference standards for method validation, peak identification in chromatograms, and for conducting forced degradation studies. A generalized workflow for the synthesis of such impurities is outlined below.

cluster_synthesis Impurity Synthesis Workflow cluster_impurities Impurity Generation int1 This compound reaction1 Reaction with (R)-3-aminobutanol int1->reaction1 imp_precursor Impurity from Precursor int1->imp_precursor Starting Material Impurity tricyclic_int Tricyclic Intermediate (Precursor to Dolutegravir) reaction1->tricyclic_int imp_side_reaction Side Reaction (e.g., incomplete cyclization) reaction1->imp_side_reaction reaction2 Amidation with 2,4-difluorobenzylamine tricyclic_int->reaction2 imp_degradation Degradation of Intermediate tricyclic_int->imp_degradation dtg Dolutegravir reaction2->dtg imp_side_reaction->dtg Forms related substance imp_precursor->dtg Carries through synthesis imp_degradation->dtg Forms related substance

Caption: Workflow for Dolutegravir synthesis and impurity formation from Intermediate-1.

Experimental Protocols

Protocol 1: Synthesis of a Potential Process Impurity

This protocol describes a general procedure for the synthesis of a key tricyclic intermediate from this compound, which is a precursor to Dolutegravir and a potential impurity if the subsequent reaction step is incomplete.

Materials:

  • This compound

  • (R)-3-aminobutanol

  • Acetonitrile (ACN)

  • Methanesulfonic acid

  • Dichloromethane (DCM)

  • 1N Hydrochloric acid (HCl)

  • Sodium sulfate (Na2SO4)

Procedure:

  • Dissolve this compound (1.0 equivalent) in acetonitrile.

  • Add methanesulfonic acid (catalytic amount) and (R)-3-aminobutanol (3.0 equivalents).

  • Reflux the reaction mixture for 15 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with dichloromethane and wash with 1N hydrochloric acid.

  • Separate the organic phase and extract the aqueous phase with dichloromethane.

  • Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under vacuum to obtain the crude tricyclic intermediate.

  • Purify the crude product by column chromatography.

Protocol 2: HPLC Method for Impurity Profiling

This protocol outlines a stability-indicating RP-HPLC method for the separation and quantification of Dolutegravir and its process-related impurities, including any unreacted intermediates.[6][7]

Chromatographic Conditions: | Parameter | Condition | | :--- | :--- | | Column | C8 (150 x 4.6 mm), 5 µm | | Mobile Phase A | 0.1% Trifluoroacetic acid in Water | | Mobile Phase B | Methanol | | Gradient | Time (min) | %B | | | 0 | 30 | | | 15 | 80 | | | 20 | 80 | | | 22 | 30 | | | 25 | 30 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30°C | | Detection Wavelength | 240 nm (UV) | | Injection Volume | 10 µL |

Sample Preparation:

  • Standard Solution: Prepare a stock solution of Dolutegravir and each known impurity (including this compound) in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL. Further dilute to achieve a final concentration of approximately 0.5 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the Dolutegravir API sample in the diluent to obtain a final concentration of 0.5 mg/mL.

cluster_workflow Analytical Workflow for Impurity Profiling sample_prep Sample Preparation (API, Standards) hplc RP-HPLC Analysis sample_prep->hplc data_acq Data Acquisition (Chromatogram) hplc->data_acq peak_int Peak Integration & Identification data_acq->peak_int quant Quantification (% Impurity) peak_int->quant report Reporting quant->report

Caption: Analytical workflow for HPLC-based impurity profiling of Dolutegravir.

Protocol 3: LC-MS Method for Impurity Identification

This protocol provides a general LC-MS method for the identification and structural elucidation of unknown impurities.[6][8][9]

LC Conditions:

Parameter Condition
Column C18 (50 x 2.1 mm), 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic acid
Gradient Optimized for separation of all peaks of interest
Flow Rate 0.3 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

MS Conditions:

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Full Scan (m/z 100-1000) and Product Ion Scan
Precursor/Product Ions For Dolutegravir: m/z 420.1 -> 136.0[8]
Capillary Voltage 3.5 kV
Source Temperature 150°C

| Desolvation Temperature | 350°C |

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in a clear and concise table to facilitate comparison between different batches of Dolutegravir API.

Table 1: Impurity Profile of Dolutegravir Batches

ImpurityRRTBatch A (%)Batch B (%)Batch C (%)Specification Limit (%)
This compound0.85< LOQ0.05< LOQ≤ 0.10
Impurity A1.100.080.120.09≤ 0.15
Impurity B1.250.06< LOQ0.07≤ 0.10
Unknown Impurity 11.350.040.060.05≤ 0.10
Total Impurities -0.18 0.23 0.21 ≤ 0.50
RRT: Relative Retention Time with respect to the Dolutegravir peak.
LOQ: Limit of Quantitation.

Table 2: Method Validation Summary for HPLC Analysis [6]

ParameterDolutegravirIntermediate-1Impurity A
Linearity (r²) 0.99980.99950.9997
LOD (µg/mL) 0.050.080.06
LOQ (µg/mL) 0.150.240.18
Precision (%RSD) < 1.0< 2.0< 1.5
Accuracy (% Recovery) 98.5-101.297.8-102.198.0-101.5

Conclusion

This compound is not only a critical building block in the synthesis of Dolutegravir but also an indispensable tool for comprehensive impurity profiling. By utilizing this intermediate to synthesize potential process-related impurities, researchers can develop and validate robust analytical methods for quality control. The detailed protocols and data presentation formats provided in this application note serve as a valuable resource for ensuring the safety, purity, and efficacy of Dolutegravir. A thorough understanding of the chemistry of this compound and its role in impurity formation is essential for the development of a well-controlled and efficient manufacturing process for this vital antiretroviral drug.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dolutegravir Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Dolutegravir Intermediate-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of the key Dolutegravir intermediate, 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a critical building block in the synthesis of Dolutegravir, a potent antiretroviral medication used to treat HIV infection.[1][2] Its chemical name is 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid, and its CAS number is 1335210-23-5.[3][4]

Q2: What are the common synthetic routes to this compound?

A2: Two primary synthetic routes are commonly reported. The first starts from methyl 4-methoxyacetoacetate, which undergoes a series of reactions including condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA), reaction with aminoacetaldehyde dimethyl acetal, cyclization with dimethyl oxalate, and finally, selective hydrolysis.[5] A second route involves the condensation of methyl oxalyl chloride and ethyl 3-(N,N-dimethylamino)acrylate, followed by subsequent substitution and cyclization.[6]

Q3: What are the most common impurities observed during the synthesis of this compound?

A3: The most frequently encountered impurity is the bis-carboxylic acid derivative , formed due to non-selective hydrolysis of the diester precursor. Other potential impurities include unreacted starting materials, byproducts from side reactions such as ring-opening of the pyridone structure, and residual solvents.[5]

Q4: How can I detect and quantify impurities in my synthesis?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective analytical method for monitoring the purity of this compound and quantifying impurities.[7][8] Mass spectrometry (MS) can be coupled with LC to identify the structures of unknown impurities.[9][10]

Troubleshooting Guide: Common Impurities and Their Mitigation

This guide focuses on the identification and mitigation of common impurities encountered during the synthesis of this compound.

Impurity Profile and Mitigation Strategies
Impurity NameStructureCommon CauseMitigation Strategy
Bis-carboxylic Acid Impurity 1-(2,2-dimethoxyethyl)-1,4-dihydro-5-methoxy-4-oxo-3,6-pyridinedicarboxylic acidNon-selective hydrolysis of the diester precursor, particularly when using strong bases like NaOH or KOH.[5]Use a milder base such as Lithium Hydroxide (LiOH) for the selective hydrolysis of the methyl ester at the 6-position. Maintain a low reaction temperature (e.g., -5 to 0 °C) during hydrolysis.[5][11]
Ring-Opened Amide (E)-methyl 2-(((2,2-dimethoxyethyl)amino)methylene)-4-methoxy-3-oxobutanoateIncomplete cyclization during the formation of the pyridone ring.Ensure complete reaction by optimizing reaction time and temperature for the cyclization step. Monitor the reaction progress by HPLC to confirm the disappearance of the starting material.
Unreacted Starting Materials e.g., Methyl 4-methoxyacetoacetate, Aminoacetaldehyde dimethyl acetalIncomplete reaction due to insufficient reaction time, improper temperature, or incorrect stoichiometry of reagents.Carefully control the stoichiometry of reactants. Optimize reaction parameters (temperature, time) based on in-process monitoring.
Residual Solvents e.g., Methanol, Dichloromethane, TolueneInadequate drying or purification of the final product.Employ efficient drying techniques such as vacuum drying at an appropriate temperature. Use recrystallization to purify the product and remove trapped solvents.[11]

Experimental Protocols

Synthesis of this compound (Diester Precursor)

This protocol describes the synthesis of the diester precursor to this compound, starting from methyl 4-methoxyacetoacetate.

  • Step 1: Formation of the Enamine. React methyl 4-methoxyacetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in the absence of a solvent at room temperature for approximately 1.5 hours.[5]

  • Step 2: Michael Addition. The resulting enamine is dissolved in methanol and reacted with aminoacetaldehyde dimethyl acetal.

  • Step 3: Cyclization. The product from Step 2 is then reacted with dimethyl oxalate in the presence of a base like lithium methoxide in methanol. The reaction is typically carried out at elevated temperatures (e.g., 40-60 °C) to ensure complete cyclization to the pyridone diester.[5]

Selective Hydrolysis to this compound

This protocol outlines the selective hydrolysis of the diester precursor to yield the desired mono-acid intermediate.

  • Dissolve the diester precursor in a suitable solvent such as a mixture of tetrahydrofuran and water.

  • Cool the solution to a low temperature, typically between -5 °C and 0 °C.

  • Slowly add a solution of lithium hydroxide (LiOH) in water to the reaction mixture while maintaining the low temperature.

  • Monitor the reaction progress by HPLC until the desired level of conversion is achieved.

  • Upon completion, carefully acidify the reaction mixture with an acid (e.g., HCl) to precipitate the product.

  • Isolate the solid product by filtration, wash with cold water, and dry under vacuum.[5][11]

HPLC Method for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used. For example, Mobile Phase A could be a buffer solution (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B could be an organic solvent like acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 258 nm.[7]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 35 °C).[7]

Visualizing the Synthesis and Impurity Formation

Logical Flow of this compound Synthesis

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Product start1 Methyl 4-methoxyacetoacetate step1 Enamine Formation start1->step1 start2 DMF-DMA start2->step1 start3 Aminoacetaldehyde dimethyl acetal step2 Michael Addition start3->step2 start4 Dimethyl oxalate step3 Cyclization start4->step3 step1->step2 step2->step3 step4 Selective Hydrolysis step3->step4 product This compound step4->product

Caption: Synthetic pathway to this compound.

Troubleshooting Logic for Bis-carboxylic Acid Impurity

G cluster_investigation Investigation cluster_solutions Solutions start High Level of Bis-carboxylic Acid Impurity Detected q1 Check Hydrolysis Base start->q1 q2 Check Reaction Temperature q1->q2 No (Using LiOH) sol1a Using NaOH or KOH q1->sol1a Yes sol2a Temperature > 5 °C q2->sol2a Yes end Further Investigation Needed (e.g., reaction time, stoichiometry) q2->end No (Temp is correct) sol1b Switch to LiOH sol1a->sol1b sol2b Maintain Temperature at -5 to 0 °C sol2a->sol2b

Caption: Troubleshooting formation of bis-carboxylic acid impurity.

References

Technical Support Center: Optimizing Dolutegravir Intermediate-1 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Dolutegravir intermediate-1, a key building block in the production of the antiretroviral drug Dolutegravir.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: There are several reported synthetic routes to this compound. Historically, a route starting from maltol was used, but it suffered from low overall yields (5-10%), multiple steps, and harsh reaction conditions involving reagents like selenium dioxide.[1] A more recent and industrially preferred approach starts from substituted ethyl acetoacetate, which offers a shorter synthesis and better yields.[1] A novel and efficient method involves an MgBr₂-promoted intramolecular cyclization, which utilizes readily available starting materials and offers excellent yields.[1][2]

Q2: I am experiencing low yields in the cyclization step. What are the critical parameters to consider?

A2: Low yields in the cyclization step can be attributed to several factors. The choice of base and reaction temperature are critical. For instance, in the synthesis of precursor P3 for the MgBr₂-promoted cyclization, using pyridine as a base at a controlled temperature of around 5°C provides a high yield (95%).[1] Temperatures below -5°C can hinder the reaction, while temperatures above 5°C may lead to side reactions.[1] In other routes, dangerous reagents like LiH or NaH have been used for cyclization, which require strict control of reaction conditions.[1] The MgBr₂-promoted cyclization offers a milder and safer alternative.

Q3: What are some common side products, and how can their formation be minimized?

A3: A common issue is the formation of impurities due to side reactions. For example, during the synthesis of precursor P3, using magnesium methoxide as a base can lead to the formation of dimethyl oxalate as a byproduct.[1] To minimize this, optimizing the base and ensuring the reaction temperature is strictly controlled is crucial. In later stages, incomplete hydrolysis or competing reactions can lead to impurities that may require chromatographic purification.[1][3] Careful monitoring of the reaction by techniques like TLC or HPLC is recommended to ensure complete conversion and minimize side product formation.

Q4: How can I improve the selectivity of the final hydrolysis step to obtain this compound?

A4: The selective hydrolysis of the diester precursor (P6) is a critical step. Using a mild base like Lithium Hydroxide (LiOH) at a low temperature (around 0°C) has been shown to achieve high selectivity, yielding the desired this compound.[1] The reaction should be carefully monitored to prevent over-hydrolysis or other undesired reactions.

Q5: Are there continuous flow synthesis methods available for Dolutegravir intermediates?

A5: Yes, continuous flow chemistry has been successfully applied to the synthesis of Dolutegravir and its intermediates.[4] This approach offers significant advantages over traditional batch processes, including shorter reaction times (minutes versus hours), improved yields, and better process control.[4][5] For example, the formation of a pyridinone intermediate was achieved in 2 minutes with a 97% yield in a flow reactor, compared to 18.5 hours and an 86% yield in a batch process.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in the formation of vinylogous amide (P3) Suboptimal base or temperature.Use pyridine as the base and maintain the reaction temperature at approximately 5°C. Avoid temperatures below -5°C or above 5°C.[1]
Formation of dimethyl oxalate byproduct.If using magnesium methoxide, consider switching to pyridine. Ensure precise stoichiometric control of reactants.[1]
Incomplete cyclization to form the pyridinone ring Inefficient cyclization agent.For the novel route, ensure the use of MgBr₂ as the promoter. For older routes using NaH or LiH, ensure anhydrous conditions and proper handling of these hazardous reagents.[1]
Low reaction temperature.Optimization studies have shown that temperature is a crucial parameter. For flow synthesis, temperatures around 100°C significantly increase the reaction rate.[4]
Formation of multiple products during hydrolysis Non-selective hydrolysis conditions.Use LiOH at a controlled temperature of 0°C for the selective hydrolysis of the diester precursor.[1] Monitor the reaction closely using TLC or HPLC to stop it at the optimal time.
Difficulty in purifying the final intermediate-1 Presence of closely related impurities.Recrystallization from a suitable solvent system, such as isopropanol, can be effective.[1] If impurities persist, column chromatography may be necessary.
Long reaction times Batch processing limitations.Consider transitioning to a continuous flow synthesis setup, which has been shown to dramatically reduce reaction times from hours to minutes while improving yields.[4]

Data Presentation

Table 1: Effect of Base and Temperature on the Synthesis of Precursor P3

EntryBase (equiv)Temperature (°C)Yield (%)Reference
1TEA (1.2)-5 to 0Lower[1]
2Pyridine (1.2)595[1]
3Pyridine (1.2)< -5Hindered Reaction[1]
4Pyridine (1.2)> 5Side Reactions[1]
5Sodium Methoxide-Lower[1]
6Magnesium Methoxide-85[1]

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for a Pyridinone Intermediate

ParameterBatch SynthesisContinuous Flow SynthesisReference
Reaction Time 18.5 hours2 minutes[4]
Yield 86% (isolated)97% (HPLC)[4]
Temperature Room Temperature100°C[4]
Base DIPEAKOH[4]

Experimental Protocols

Protocol 1: Synthesis of Vinylogous Amide (P3)[1]

  • To a stirred solution of ethyl 3-(N,N-dimethylamino)acrylate (143 g, 1.0 mol) and pyridine (95 g, 1.2 mol) in DCM (500 mL), add a DCM solution of methyl oxalyl chloride (122 g, 1.0 mol) under a nitrogen atmosphere while maintaining the temperature below 5°C.

  • Stir the reaction mixture at 5°C for 20 minutes.

  • Allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with 200 mL of 5% NaHCO₃ aqueous solution.

  • Separate the organic phase and wash it with 100 mL of water.

  • Evaporate the solvent in vacuo.

  • Dissolve the crude product in methyl tert-butyl ether (MTBE) (654 g) and heat to reflux.

  • Slowly cool the mixture to 50°C, add seed crystals (1 g), and stir for 1 hour.

  • Continue to cool slowly to -5°C.

  • Filter the solid, wash with cold MTBE (100 mL), and dry to afford pure P3 (218 g, 95% yield).

Protocol 2: MgBr₂-Promoted Intramolecular Cyclization and Hydrolysis to Intermediate-1[1]

Note: This protocol outlines the key transformation steps. The synthesis of the precursor P5 is detailed in the reference.

  • Following the synthesis of the precursor P5 and its conversion to the pyridinone diester P6 promoted by MgBr₂, add 100 g of water to the organic phase containing P6.

  • Cool the mixture to 0°C.

  • Add LiOH·H₂O (41 g, 1.0 mol) to the mixture in three portions, ensuring the temperature remains below 0°C.

  • Maintain the reaction mixture at 0°C for 6 hours, monitoring the progress by TLC.

  • After complete hydrolysis of P6, quench the reaction with 1M HCl (~300 mL).

  • Extract the product with CH₂Cl₂.

  • Wash the organic layer with 5% aqueous sodium hydrogen carbonate (100 mL) and 2% aqueous sodium chloride (100 mL).

  • After solvent removal, dissolve the crude product in isopropanol (500 mL) by heating.

  • Gradually cool the solution to -5°C to crystallize the product.

  • Filter, wash with isopropanol (50 mL), and dry to obtain pure this compound (50 g, 45% yield).

Visualizations

experimental_workflow start_material Ethyl 3-(N,N-dimethylamino)acrylate + Methyl Oxalyl Chloride p3 P3 (Vinylogous Amide) start_material->p3 Pyridine, DCM, <5°C p4 P4 p3->p4 Aminoacetaldehyde dimethyl acetal, MeOH p5 P5 (Cyclization Precursor) p4->p5 Methyl Bromoacetate p6 P6 (Pyridinone Diester) p5->p6 MgBr₂ (Promoter) intermediate1 This compound p6->intermediate1 LiOH·H₂O, 0°C

Caption: Synthetic workflow for this compound via MgBr₂-promoted cyclization.

troubleshooting_flow start Low Yield of Intermediate-1 check_cyclization Check Cyclization Step Yield start->check_cyclization cyclization_ok Cyclization OK check_cyclization->cyclization_ok check_hydrolysis Check Hydrolysis Step Yield hydrolysis_ok Hydrolysis OK check_hydrolysis->hydrolysis_ok cyclization_ok->check_hydrolysis Yes optimize_cyclization Optimize Cyclization: - Check MgBr₂ quality/quantity - Ensure anhydrous conditions cyclization_ok->optimize_cyclization No optimize_hydrolysis Optimize Hydrolysis: - Control Temperature (0°C) - Check LiOH stoichiometry - Monitor reaction time hydrolysis_ok->optimize_hydrolysis No purification_issue Consider Purification Issues: - Recrystallization solvent - Column chromatography hydrolysis_ok->purification_issue Yes

Caption: Troubleshooting decision tree for low yield of this compound.

References

Technical Support Center: Synthesis of the Dolutegravir Pyridinone Core

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of the pyridinone core of Dolutegravir.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Regioselectivity in the Hydrolysis of Pyridone Bis-ester

Question: I am observing the formation of a significant amount of the bis-carboxylic acid byproduct during the hydrolysis of the pyridone bis-ester intermediate (13). How can I improve the regioselectivity for the desired C-5 carboxylic acid (6)?

Answer:

Achieving high regioselectivity in the hydrolysis of the C-5 ester is a common challenge.[1][2] The choice of base and reaction temperature are critical factors influencing the outcome.

Troubleshooting Steps:

  • Base Selection: Lithium hydroxide (LiOH) has been reported to provide better regioselectivity compared to sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1][2] One study observed a 10:1 selectivity ratio for the desired product when using LiOH, whereas NaOH and KOH gave a 3:1 ratio.[1][2]

  • Temperature Control: Perform the hydrolysis at low temperatures, typically between -5 °C and 0 °C, to enhance selectivity.[1][2]

  • Alternative Strategy (Transesterification): To circumvent the selectivity issue, an alternative route involving transesterification to a mixed benzyl ester (18) followed by catalytic hydrogenation can be employed. This approach ensures 100% regioselective ester hydrolysis at the C-5 position.[2]

  • Purification: If the bis-acid byproduct (6') is formed, it can often be removed by recrystallization from isopropanol or water, as it tends to remain in the mother liquor.[1]

Data Summary: Base Effect on Regioselective Hydrolysis

BaseSelectivity (C-5 Acid : Bis-Acid)Reference
LiOH~10:1[1][2]
NaOH3:1[1][2]
KOH3:1[1][2]

Experimental Protocol: Regioselective Hydrolysis with LiOH

A detailed protocol for the regioselective hydrolysis of the pyridone bis-ester (13) is as follows:

  • Dissolve the pyridone bis-ester (13) in methanol.

  • Cool the solution to -5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of lithium hydroxide (LiOH) while maintaining the temperature below 0 °C.

  • Monitor the reaction progress by HPLC or TLC.

  • Upon completion, perform a typical acid workup at 0 °C to isolate the pyridone-carboxylic acid (6).

Issue 2: Low Yield and Long Reaction Time in the Pyridone Ring Formation

Question: The intramolecular cyclization to form the pyridone bis-ester (13) is proceeding with low yield and requires a very long reaction time in my batch process. How can I optimize this key step?

Answer:

The intramolecular cyclization is a critical step, and its efficiency can be significantly impacted by reaction conditions. Traditional batch processes can indeed be slow.[3][4] Continuous flow chemistry offers a significant advantage in reducing reaction times and improving yields.

Troubleshooting & Optimization:

  • Base and Temperature Optimization (Batch): In a batch process, the choice of base is crucial. Lithium methoxide or lithium hydride in methanol are commonly used.[1][2] The reaction temperature can be optimized; for instance, heating the reaction mixture to around 40-46 °C after the initial addition of base can drive the reaction to completion.[1][2]

  • Continuous Flow Synthesis: Implementing a continuous flow process can dramatically reduce reaction times from hours to minutes and improve yields.[3][5] For example, a flow process for the formation of a pyridinone intermediate was achieved in 2 minutes at 100 °C with a 97% yield, compared to 18.5 hours and 86% yield in a batch process.[3]

  • MgBr₂-Promoted Cyclization: A novel approach utilizing magnesium bromide (MgBr₂) to promote the intramolecular cyclization has been reported to proceed smoothly and with high selectivity.[6]

Data Summary: Batch vs. Continuous Flow for Pyridinone Formation

MethodReaction TimeTemperatureYieldReference
Batch18.5 hoursRoom Temp.86% (isolated)[3]
Continuous Flow2 minutes100 °C97% (by HPLC)[3]
Batch (LiH/MeOH)14 hours40 °C61% (overall)[1]
Continuous Flow (Telescoped)74 minutes85 °C56% (isolated)[5]

Experimental Workflow: Pyridone Synthesis

G cluster_0 Pyridone Core Synthesis start Starting Materials (e.g., Methyl-4-methoxy acetoacetate) dmf_dma React with DMF-DMA start->dmf_dma vinyl_amide1 Vinylogous Amide (9) dmf_dma->vinyl_amide1 aminoacetal React with Aminoacetaldehyde dimethyl acetal vinyl_amide1->aminoacetal vinyl_amide2 Secondary Vinylogous Amide (11) aminoacetal->vinyl_amide2 cyclization Intramolecular Cyclization (e.g., Dimethyl oxalate, LiH) vinyl_amide2->cyclization bis_ester Pyridone Bis-ester (13) cyclization->bis_ester hydrolysis Regioselective Hydrolysis (LiOH) bis_ester->hydrolysis end Pyridone-carboxylic Acid (6) hydrolysis->end

Caption: Key steps in the synthesis of the Dolutegravir pyridinone core.

Issue 3: Difficulty with Direct Amidation of the Pyridone Ester

Question: I am attempting a direct amidation of the pyridone ester (16) with 2,4-difluorobenzylamine, but the reaction is sluggish and gives low yields. What conditions can improve this transformation?

Answer:

Direct amidation of unactivated esters can be challenging.[4] However, specific conditions have been developed to facilitate this reaction, avoiding the need to first hydrolyze the ester to a carboxylic acid.

Troubleshooting & Optimization:

  • Acid Catalysis: The use of acetic acid as a catalyst has been shown to promote the direct amidation of the 5-position ester, providing high yield and chemoselectivity.[5]

  • Coupling Reagents: In a "one-step" approach, coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of 4-Dimethylaminopyridine (DMAP) can be used to facilitate the amidation of the corresponding carboxylic acid, which can be generated in situ or in a telescoped process.[7]

  • Solvent and Temperature: The reaction is typically performed at elevated temperatures (e.g., 80 °C or higher) in solvents like acetonitrile or toluene.[5][7]

  • Continuous Flow: As with other steps, a continuous flow setup can be beneficial. For direct amidation, temperatures up to 180 °C have been explored in flow to achieve good conversion.[5]

Logical Troubleshooting Flowchart

G cluster_1 Troubleshooting Direct Amidation start Low Yield in Direct Amidation? check_acid Using Acetic Acid Catalyst? start->check_acid add_acid Implement Acetic Acid Catalysis check_acid->add_acid No check_temp Reaction Temperature > 80 °C? check_acid->check_temp Yes success Improved Yield add_acid->success increase_temp Increase Temperature (e.g., 80-180 °C) check_temp->increase_temp No consider_flow Consider Continuous Flow Setup for Higher Temps & Shorter Times check_temp->consider_flow Yes increase_temp->success consider_flow->success

References

Technical Support Center: Degradation Pathways of Dolutegravir and its Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and investigating the degradation pathways of Dolutegravir and its key intermediates. The information is presented in a question-and-answer format to directly address common challenges and questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is Dolutegravir known to degrade?

A1: Forced degradation studies have shown that Dolutegravir is susceptible to degradation under acidic and oxidative conditions. It is relatively stable under basic, neutral, thermal (dry heat), and photolytic stress.[1][2]

Q2: What are the major degradation products of Dolutegravir observed under acidic conditions?

A2: Under acidic conditions, the primary degradation pathway involves the hydrolytic opening of the oxazine ring. This leads to the formation of several degradation products, including a mono-hydroxy derivative and bis-hydroxy diastereomers. Hydrolysis of the exocyclic amide bond can also occur, leading to the formation of carboxylic acid derivatives.[1]

Q3: What degradation products are formed under oxidative stress?

A3: Oxidative degradation of Dolutegravir, typically using hydrogen peroxide, can lead to the formation of N-oxides and other oxidation products. One identified oxidative degradation product is 2-(2,4-difluorobenzylamino)-2-oxoacetic acid.[1]

Q4: Is there any information on the degradation of Dolutegravir's synthetic intermediates?

A4: There is limited published information specifically detailing the forced degradation of Dolutegravir's key synthetic intermediates such as the pyridinone core, (R)-3-aminobutan-1-ol, and 2,4-difluorobenzylamine under standard pharmaceutical stress testing conditions. However, based on their chemical structures, one can anticipate potential liabilities. For instance, the amine functional groups in (R)-3-aminobutan-1-ol and 2,4-difluorobenzylamine could be susceptible to oxidation. The pyridinone core, depending on its specific substituents, might undergo hydrolysis under strong acidic or basic conditions.

Q5: What is a common analytical technique to study Dolutegravir degradation?

A5: Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or photodiode array (PDA) detection is the most common and effective technique for separating and quantifying Dolutegravir and its degradation products.[2] For structural elucidation of unknown degradation products, liquid chromatography coupled with mass spectrometry (LC-MS/MS) is essential.[3]

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase pH or composition.Optimize the mobile phase. For Dolutegravir and its degradation products, a mobile phase consisting of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Adjusting the pH can significantly impact the retention and peak shape of ionizable compounds.[2][4]
Column degradation or contamination.Use a guard column to protect the analytical column. If the column is suspected to be contaminated, follow the manufacturer's instructions for cleaning and regeneration. Ensure proper sample filtration before injection.
Inconsistent retention times. Fluctuations in column temperature or mobile phase composition.Use a column oven to maintain a consistent temperature. Ensure the mobile phase is well-mixed and degassed before use.
Pump malfunction.Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate.
No degradation observed under stress conditions. Stress conditions are not harsh enough.Increase the concentration of the stress agent (e.g., acid, base, oxidant), the temperature, or the duration of the stress study as per ICH guidelines.[4][5]
The drug is inherently stable under the applied conditions.Confirm the stability by ensuring the analytical method is capable of detecting small changes. If the drug is indeed stable, this is a valid result. Dolutegravir is known to be stable under thermal and photolytic stress.[1]
Mass balance is not within the acceptable range (e.g., 95-105%). Co-elution of degradation products with the main peak or other impurities.Optimize the chromatographic method to achieve better separation. A photodiode array (PDA) detector can be used to check for peak purity.[6]
Some degradation products are not UV-active at the chosen wavelength.Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with the UV detector.
Precipitation of the drug or degradation products.Ensure that the sample and degradation products are soluble in the diluent and mobile phase.

Quantitative Data Summary

The following tables summarize the percentage of Dolutegravir degradation observed under various forced degradation conditions as reported in the literature.

Table 1: Percentage Degradation of Dolutegravir under Different Stress Conditions.

Stress ConditionReagent and ConditionsDegradation (%)Reference
Acid Hydrolysis1N HCl, 60°C, 24 hours5.67[2][7]
Base Hydrolysis1N NaOH, 60°C, 24 hours4.44[2][7]
Oxidative3% H₂O₂, Room Temperature4.28[2][7]
ThermalDry Heat, 60°C, 24 hours4.09[2][7]
PhotolyticUV light1.81[2][7]
Neutral HydrolysisWater, 60°C0.43[2][7]

Note: Degradation percentages can vary depending on the exact experimental conditions (e.g., concentration, reaction time, temperature).

Experimental Protocols

Protocol 1: Forced Degradation of Dolutegravir

This protocol outlines a general procedure for conducting forced degradation studies on Dolutegravir.

1. Materials:

  • Dolutegravir reference standard

  • Hydrochloric acid (1N)

  • Sodium hydroxide (1N)

  • Hydrogen peroxide (3%)

  • HPLC grade water, acetonitrile, and methanol

  • Phosphate or acetate buffer for HPLC mobile phase

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with UV/PDA detector

  • pH meter

2. Sample Preparation:

  • Prepare a stock solution of Dolutegravir (e.g., 1 mg/mL) in a suitable solvent like methanol or a mixture of acetonitrile and water.

3. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the Dolutegravir stock solution and 1N HCl in a volumetric flask. Keep the solution at 60°C for a specified period (e.g., 24 hours). After the incubation, cool the solution to room temperature, neutralize with 1N NaOH, and dilute to the final concentration with the mobile phase.

  • Base Hydrolysis: Mix equal volumes of the Dolutegravir stock solution and 1N NaOH in a volumetric flask. Keep the solution at 60°C for a specified period (e.g., 24 hours). After the incubation, cool the solution to room temperature, neutralize with 1N HCl, and dilute to the final concentration with the mobile phase.

  • Oxidative Degradation: Mix equal volumes of the Dolutegravir stock solution and 3% H₂O₂ in a volumetric flask. Keep the solution at room temperature for a specified period (e.g., 24 hours). Dilute to the final concentration with the mobile phase.

  • Thermal Degradation: Store the solid Dolutegravir powder in an oven at a high temperature (e.g., 60°C) for a specified period (e.g., 24 hours). After exposure, dissolve the powder in a suitable solvent to prepare a sample solution of the desired concentration.

  • Photolytic Degradation: Expose a solution of Dolutegravir to UV light (e.g., 254 nm) and/or visible light for a specified duration. Prepare a control sample protected from light.

4. HPLC Analysis:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[2][4]

  • Mobile Phase: A typical mobile phase is a gradient or isocratic mixture of a buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile).[2][7]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.[2]

  • Injection Volume: 10-20 µL.

  • Analyze the stressed samples along with a non-stressed control sample. Calculate the percentage degradation by comparing the peak area of Dolutegravir in the stressed and control samples.

Visualizations

Dolutegravir Degradation Pathways

Dolutegravir_Degradation cluster_acid Acidic Hydrolysis cluster_oxidative Oxidative Degradation Dolutegravir Dolutegravir DP_Mono_Hydroxy Mono-hydroxy derivative (Oxazine ring opening) Dolutegravir->DP_Mono_Hydroxy H⁺/H₂O DP_Carboxylic_Acid Carboxylic acid derivative (Amide hydrolysis) Dolutegravir->DP_Carboxylic_Acid H⁺/H₂O DP_Oxoacetic_Acid 2-(2,4-difluorobenzylamino)- 2-oxoacetic acid Dolutegravir->DP_Oxoacetic_Acid [O] DP_Bis_Hydroxy Bis-hydroxy diastereomers (Oxazine ring opening) DP_Mono_Hydroxy->DP_Bis_Hydroxy H⁺/H₂O Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Dolutegravir Stock Solution Acid Acidic (e.g., 1N HCl, 60°C) Stock_Solution->Acid Base Basic (e.g., 1N NaOH, 60°C) Stock_Solution->Base Oxidative Oxidative (e.g., 3% H₂O₂) Stock_Solution->Oxidative Thermal Thermal (Dry Heat) Stock_Solution->Thermal Photolytic Photolytic (UV/Vis Light) Stock_Solution->Photolytic Neutralize_Dilute Neutralize (if needed) & Dilute Acid->Neutralize_Dilute Base->Neutralize_Dilute Oxidative->Neutralize_Dilute Thermal->Neutralize_Dilute Photolytic->Neutralize_Dilute HPLC_Analysis RP-HPLC-UV/PDA Analysis Neutralize_Dilute->HPLC_Analysis Data_Processing Data Processing & Quantification HPLC_Analysis->Data_Processing Characterization LC-MS/MS for Unknowns Data_Processing->Characterization If unknowns are detected

References

Technical Support Center: Improving Regioselectivity in Dolutegravir Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to regioselectivity during the synthesis of Dolutegravir intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the main steps in Dolutegravir intermediate synthesis where regioselectivity is a critical issue?

A1: The two primary stages where controlling regioselectivity is crucial are:

  • Pyridinone Ring Formation: The cyclization reaction to form the core pyridinone ring from a linear precursor can result in the formation of an undesired regioisomer if not properly controlled.

  • Selective Ester Hydrolysis: A key intermediate in several synthetic routes is a bis-ester, where one of the two ester groups must be selectively hydrolyzed to yield the desired carboxylic acid precursor.

Q2: What is the most common side product when regioselectivity is poor during the pyridinone ring cyclization?

A2: When the cyclization of the acyclic precursor is not regioselective, a common impurity is the isomeric pyridinone, where the substituents are oriented differently on the ring. This can lead to significant purification challenges and reduced overall yield.

Q3: Which base is recommended for the selective hydrolysis of the bis-ester intermediate?

A3: Lithium hydroxide (LiOH) is the highly recommended base for achieving high regioselectivity in the hydrolysis of the bis-ester intermediate.[1] Using other bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) has been shown to result in significantly lower selectivity.[1]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Pyridinone Ring Cyclization

Symptom:

  • Formation of a significant amount of an isomeric byproduct during the cyclization step to form the pyridinone ring.

  • Difficulty in purifying the desired pyridinone intermediate from its regioisomer.

Possible Cause:

  • The use of a non-selective base or reaction conditions that do not sufficiently favor the desired cyclization pathway. Strong bases like potassium tert-butoxide (KOtBu), sodium ethoxide (NaOEt), or sodium hydride (NaH) can lead to condensation with an ester moiety, resulting in poor regioselectivity.[2]

Troubleshooting Steps:

  • Utilize a Lewis Acid Catalyst: The use of magnesium bromide (MgBr₂) has been demonstrated to significantly improve the regioselectivity of the cyclization.[3][4][5][6] MgBr₂ is believed to chelate with the substrate, directing the cyclization to the desired position.

  • Optimize the Base: Use a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (NEt₃) in combination with MgBr₂.

  • Control Reaction Temperature: Maintain the recommended reaction temperature as specified in the protocol. Deviations can lead to decreased selectivity.

Issue 2: Low Selectivity in the Hydrolysis of the Bis-ester Intermediate

Symptom:

  • Formation of the di-acid byproduct where both ester groups are hydrolyzed.

  • Incomplete hydrolysis, leaving unreacted bis-ester.

  • A low ratio of the desired mono-acid product to the di-acid byproduct.

Possible Cause:

  • Incorrect Base Selection: Using NaOH or KOH instead of LiOH.

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter for selectivity.

  • Incorrect Stoichiometry of Base: Using an excess of the base can promote di-hydrolysis.

Troubleshooting Steps:

  • Select the Appropriate Base: Exclusively use Lithium Hydroxide (LiOH) for the hydrolysis.

  • Precise Temperature Control: Maintain the reaction temperature at or below 0°C. Lowering the temperature to -5°C or -10°C can further enhance selectivity.[1]

  • Optimize Base Equivalents: Carefully control the stoichiometry of LiOH. Use the recommended number of equivalents to favor mono-hydrolysis.

  • Monitor Reaction Progress: Closely monitor the reaction using a suitable analytical technique (e.g., HPLC, TLC) to determine the optimal reaction time and avoid over-reaction.

Data Presentation

Table 1: Effect of Different Bases on the Regioselectivity of Bis-Ester Hydrolysis

BaseSelectivity (Desired Mono-acid : Di-acid)Reference
LiOH~10:1 (90% selectivity at C-5)[1][3]
NaOH3:1[1][3]
KOH3:1[1][3]

Experimental Protocols

Protocol 1: MgBr₂-Promoted Regioselective Cyclization

This protocol describes the one-pot 1,4-addition and subsequent MgBr₂-mediated regioselective cyclization to form the pyridinone ester intermediate.

Materials:

  • Amine precursor

  • Diethyl-(2E/Z)-2-(ethoxymethylidene)-3-oxobutandioate

  • Magnesium bromide ethyl etherate (MgBr₂·OEt₂)

  • N,N-diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • 1N Hydrochloric acid (HCl)

Procedure:

  • Dissolve the amine precursor and diethyl-(2E/Z)-2-(ethoxymethylidene)-3-oxobutandioate in DCM.

  • Add DIPEA to the solution and stir at room temperature for the time specified in your established procedure for the 1,4-addition.

  • Cool the reaction mixture to 0°C.

  • Add a solution of MgBr₂·OEt₂ in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the cyclization is complete (monitor by TLC or LC-MS).

  • Quench the reaction with 1N HCl.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as required.

Protocol 2: Regioselective Hydrolysis of Bis-ester Intermediate using LiOH

This protocol outlines the selective mono-hydrolysis of the pyridinone bis-ester intermediate.

Materials:

  • Pyridinone bis-ester intermediate

  • Lithium hydroxide (LiOH)

  • Methanol or Tetrahydrofuran (THF)

  • Water

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the pyridinone bis-ester intermediate in a mixture of methanol (or THF) and water.

  • Cool the solution to 0°C in an ice bath. For enhanced selectivity, the temperature can be lowered to -5°C.[1]

  • Add a pre-cooled aqueous solution of LiOH (typically 2.0 equivalents) dropwise, maintaining the internal temperature at or below 0°C.

  • Stir the reaction mixture at 0°C and monitor its progress by HPLC. The reaction is typically complete within 6 hours.

  • Once the desired conversion is achieved, quench the reaction by adding 1N HCl until the pH is acidic.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mono-acid product.

  • The product can be further purified by recrystallization.

Visualizations

troubleshooting_hydrolysis start Start: Poor Regioselectivity in Hydrolysis check_base Verify Base Used start->check_base is_lioh Is the base LiOH? check_base->is_lioh check_temp Check Reaction Temperature is_temp_low Is temp ≤ 0°C? check_temp->is_temp_low check_equiv Review Base Stoichiometry is_equiv_correct Are equivalents correct? check_equiv->is_equiv_correct is_lioh->check_temp Yes switch_to_lioh Action: Switch to LiOH is_lioh->switch_to_lioh No is_temp_low->check_equiv Yes lower_temp Action: Lower temperature to 0°C or below is_temp_low->lower_temp No adjust_equiv Action: Adjust LiOH equivalents is_equiv_correct->adjust_equiv No end_good End: Regioselectivity Improved is_equiv_correct->end_good Yes switch_to_lioh->end_good lower_temp->end_good adjust_equiv->end_good

Caption: Troubleshooting workflow for poor regioselectivity in hydrolysis.

regioselective_cyclization cluster_strong_base Without MgBr₂ (e.g., Strong Base) reactant Acyclic Precursor desired_product Desired Pyridinone Regioisomer reactant->desired_product Poor Selectivity reactant->desired_product High Selectivity undesired_product Undesired Pyridinone Regioisomer reactant->undesired_product Poor Selectivity conditions Reaction Conditions

Caption: Impact of MgBr₂ on the regioselectivity of pyridinone cyclization.

References

Minimizing byproduct formation in Dolutegravir synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during the synthesis of Dolutegravir.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during Dolutegravir synthesis?

A1: Several process-related impurities and degradation products can arise during the synthesis of Dolutegravir. Key byproducts include:

  • Ring-opened starting materials: Incomplete cyclization can lead to the presence of precursors.[1][2]

  • Analogous difluorobenzyl vinylogous amide: This can form during the amidation step.[1][2]

  • Elimination byproducts: Particularly during deprotection and cyclization steps, elimination of hemiaminal ether functionalities can occur.[1]

  • Isomeric impurities: The formation of diastereomers is a critical issue that needs to be controlled, especially during the cyclization with (R)-3-aminobutan-1-ol.[3][4]

  • Degradation products: Forced degradation studies have identified various products resulting from acid, base, oxidative, and photolytic stress.

  • O-methyl ent-dolutegravir and N-(2,4-difluorobenzyl)-4-methoxy-3-oxobutanamide: These are known process-related impurities that have been synthesized and characterized for use as reference standards.[5]

  • Dimer impurity: A novel dimer impurity has also been identified during process development.[5]

Q2: How can I minimize the formation of the elimination byproduct during the deprotection/cyclization step?

A2: The formation of the elimination byproduct (ring-opened species) is a common issue. To mitigate this, consider the following:

  • Two-step flow procedure: A highly effective method involves separating the acetal deprotection and the cyclization into two sequential reactors in a continuous flow setup. This allows for milder conditions in the cyclization step.[1] In the first reactor, use an acid like p-TsOH·H2O for deprotection. The resulting intermediate then meets the amino alcohol in a second reactor for cyclization, which has been shown to prevent the formation of the elimination byproduct.[1]

  • Temperature control: Reaction temperatures above 120°C during demethylation have been shown to increase the formation of a similar elimination byproduct.[1] Careful control and optimization of the reaction temperature are crucial.

Q3: What is the impact of the solvent system on byproduct formation?

A3: The choice of solvent is critical throughout the synthesis and can significantly impact reaction conversion and byproduct profiles.

  • In the direct amidation step, toluene has been found to be a superior solvent compared to dioxane, acetonitrile (CH3CN), dichloroethane (DCE), dimethylformamide (DMF), and methanol (MeOH), leading to higher conversion rates.[1]

  • During the deprotection/cyclization, using formic acid as a co-solvent was found to be necessary for conversion, but a two-step process with a different acid proved more selective.[1]

  • For the final demethylation step, tetrahydrofuran (THF) is a suitable solvent, but concentration is key to prevent clogging of continuous flow reactors due to product insolubility at room temperature.[1]

Troubleshooting Guides

Problem 1: Low yield and high levels of difluorobenzyl vinylogous amide byproduct in the amidation step.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal reaction conditions in batch synthesis.Switch to an acetic acid-catalyzed condition.High yield and chemoselectivity for amidation at the 5-position.[1]
Inefficient conversion in a flow setup.Optimize temperature and residence time. For example, good conversion is seen at 150°C with a 1-hour residence time or 180°C with a 30-minute residence time.[1]Increased conversion and yield of the desired amide.
Inappropriate solvent choice.Use toluene as the solvent in a flow setup.Higher conversion compared to other solvents like dioxane and acetonitrile.[1]

Problem 2: Incomplete conversion and formation of elimination byproducts during the acetal deprotection and cyclization.

Potential Cause Troubleshooting Step Expected Outcome
Single-step reaction leading to side reactions.Implement a two-step flow procedure. First, deprotect the acetal using a stoichiometric amount of p-TsOH·H2O. Then, introduce the amino alcohol in a separate reactor for cyclization.[1]Full conversion with no observation of the elimination byproduct.[1]
Inhibition from solvent carryover in a telescoped process.Increase the concentration of reaction solutions and lengthen the residence times in the subsequent steps.[1]Full conversion of intermediates.[1]
Inappropriate acid catalyst.While formic acid can effect the conversion, it may lead to byproducts. Using p-TsOH·H2O in a separated flow system offers better selectivity.[1]Higher selectivity and yield of the desired tricyclic product.[1]

Problem 3: Formation of isomeric impurities during synthesis.

Potential Cause Troubleshooting Step Expected Outcome
Lack of stereocontrol in the cyclization step.A continuous "one-step" manner for the cyclization and subsequent steps can significantly improve the diastereomeric ratio.[6]A diastereomeric ratio of above 100:1 can be achieved.[6]
Inadequate purification methods.Develop a mild workup procedure, which may include selective derivatization of a difficult-to-remove impurity using agents like tert-butyldimethylsilyl chloride.[3][4]Elimination of the critical isomeric impurity from the final product.[3][4]

Experimental Protocols

Protocol 1: Two-Step Acetal Deprotection and Cyclization in a Flow System

This protocol is designed to minimize the formation of elimination byproducts.

  • Reactor 1 (Deprotection):

    • Pump a solution of the acetal-protected pyridone amide (17) and a stoichiometric amount of p-toluenesulfonic acid monohydrate (p-TsOH·H2O) through the first flow reactor.

    • Maintain the reactor at an optimized temperature to ensure complete deprotection.

  • T-Mixer and Reactor 2 (Cyclization):

    • The output stream from Reactor 1 is mixed with a solution of (R)-3-aminobutan-1-ol (18) via a T-mixer.

    • The combined stream is then passed through a second flow reactor.

    • The residence time and temperature of Reactor 2 should be optimized to ensure complete cyclization to form the desired tricyclic intermediate (DTG-OMe, 19).

Protocol 2: Analytical Method for Impurity Detection by HPLC-UV

This protocol is suitable for routine quality control to detect and quantify byproducts like Defluoro Dolutegravir.[7]

  • Instrumentation: Standard HPLC system with a UV-Vis detector.[7]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: A typical mobile phase is a gradient or isocratic mixture of a phosphate buffer (e.g., pH 3.6) and acetonitrile (e.g., 40:60 v/v).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30 °C.[7]

  • Detection Wavelength: 260 nm.[8]

  • Procedure:

    • Prepare a calibration curve using a reference standard of the impurity.

    • Dissolve the Dolutegravir sample in the same solvent as the standard.

    • Inject the sample and identify the impurity peak by comparing its retention time with the reference standard.

    • Quantify the impurity using the calibration curve.[7]

Data Summary

Table 1: Optimization of Direct Amidation in Flow Synthesis

SolventTemperature (°C)Residence TimeConversion/YieldReference
Toluene1501 hGood Conversion[1]
Toluene18030 minGood Conversion[1]
Toluene200124 min96% Isolated Yield[1]
Dioxane--Lower Conversion[1]
Acetonitrile--Lower Conversion[1]
DCE--Clogging[1]
DMF-1 hNo Product[1]
Methanol-1 hNo Product[1]

Table 2: Optimization of Demethylation Step in Flow Synthesis

Demethylating ReagentTemperature (°C)Residence TimeYield of DTGByproduct FormationReference
LiBr10031 min89%Low[1]
LiBr>120--Increased elimination byproduct[1]

Visualizations

experimental_workflow Workflow for Minimizing Elimination Byproduct cluster_deprotection Step 1: Deprotection cluster_cyclization Step 2: Cyclization cluster_byproduct Potential Byproduct Pathway (to be avoided) start Acetal-Protected Pyridone Amide (17) + p-TsOH·H2O reactor1 Flow Reactor 1 start->reactor1 Pump intermediate Deprotected Aldehyde (10) reactor1->intermediate mixer T-Mixer intermediate->mixer byproduct Elimination Byproduct (20) intermediate->byproduct Harsh Conditions (e.g., high temp, single step) amino_alcohol (R)-3-aminobutan-1-ol (18) amino_alcohol->mixer reactor2 Flow Reactor 2 mixer->reactor2 product DTG-OMe (19) (Minimized Byproduct) reactor2->product troubleshooting_logic Troubleshooting Logic for Low Yield in Amidation start Low Yield / High Byproduct in Amidation Step q1 Are you using a batch or flow process? start->q1 batch Batch Process q1->batch Batch flow Flow Process q1->flow Flow action_batch Action: Switch to AcOH-catalyzed conditions. batch->action_batch q2_flow What is the current solvent? flow->q2_flow end Improved Yield and Purity action_batch->end solvent_toluene Toluene q2_flow->solvent_toluene Toluene solvent_other Other (e.g., MeCN, Dioxane) q2_flow->solvent_other Other action_optimize Action: Optimize temperature and residence time. (e.g., 180°C for 30 min) solvent_toluene->action_optimize action_solvent Action: Switch solvent to Toluene. solvent_other->action_solvent action_solvent->end action_optimize->end

References

Technical Support Center: Synthesis of Dolutegravir Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dolutegravir intermediate-1. The information is presented in a question-and-answer format to directly address common challenges encountered during laboratory experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for the synthesis of this compound is consistently low. What are the potential causes and how can I improve it?

Low overall yield can stem from several factors throughout the multi-step synthesis. Here are some common areas to investigate:

  • Starting Material Purity: Ensure the purity of all starting materials, as impurities can lead to side reactions and reduced product formation.

  • Reaction Conditions: Strictly adhere to the optimized reaction conditions, including temperature, reaction time, and reagent stoichiometry. Deviations can significantly impact yield. For instance, in the MgBr2-promoted cyclization, temperature control is crucial for selectivity.

  • Inefficient Cyclization: The intramolecular cyclization step is critical. Inadequate promotion by the Lewis acid (e.g., MgBr2) or the presence of moisture can hinder this step. Consider ensuring anhydrous conditions and using the appropriate molar equivalents of the promoter.

  • Suboptimal Hydrolysis: The final selective hydrolysis of the diester to the carboxylic acid is sensitive. Using a strong base like LiOH at low temperatures (e.g., 0 °C) is reported to be effective. Incomplete hydrolysis will result in a lower yield of the desired intermediate.

  • Purification Losses: Repeated chromatographic purifications can lead to significant material loss. Whenever possible, optimize crystallization and filtration steps to isolate a pure product. For example, dissolving the crude product in isopropanol and cooling to -5 °C has been shown to yield high-purity intermediate-1.

Q2: I am observing the formation of significant byproducts during the synthesis. How can I minimize their formation?

Byproduct formation is a common challenge. Here are some strategies to improve the selectivity of your reactions:

  • Control of Reaction Temperature: Exothermic reactions, if not properly controlled, can lead to side product formation. For example, during the condensation of methyl oxalyl chloride,

Technical Support Center: Purification of Dolutegravir Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Dolutegravir intermediate-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a key building block in the synthesis of Dolutegravir, an antiretroviral medication used to treat HIV-1 infection.[1][2] It is the pyridinone moiety, chemically identified as 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid.[3] Its purity is crucial for the successful synthesis of the final active pharmaceutical ingredient (API).[1]

Q2: What are the common purification techniques for this compound?

A2: The most common methods for purifying this compound are crystallization/recrystallization and column chromatography.[1][4][5][6] The choice of method often depends on the impurity profile and the scale of the synthesis.

Q3: What are the critical impurities to consider during the purification of this compound?

A3: Impurities can arise from the manufacturing process, degradation of the product, or residual starting materials.[7] Specific impurities can include diastereomers, products of incomplete hydrolysis, or side-reaction products.[8][9] Identifying and controlling these is essential to meet regulatory standards.[7][8]

Troubleshooting Guides

Recrystallization

Recrystallization is a primary method for purifying this compound, often yielding high-purity material.[6]

Problem: Low Yield After Recrystallization

  • Possible Cause 1: Sub-optimal Solvent System. The solubility of the intermediate is highly dependent on the solvent and temperature.

    • Solution: Isopropanol has been successfully used to achieve high purity (99.9%) with a 45% yield.[6] Ensure the correct solvent is being used and consider optimizing the solvent volume. Using too much solvent will result in product loss in the mother liquor.

  • Possible Cause 2: Incomplete Precipitation. The cooling process might be too rapid, or the final temperature not low enough.

    • Solution: Employ a gradual cooling process. One successful method involves dissolving the crude product in isopropanol by heating, followed by gradual cooling to -5 °C to maximize crystal formation.[6] Seeding the solution with a small crystal of the pure product can also induce crystallization.[6]

Problem: Oiling Out Instead of Crystallizing

  • Possible Cause 1: Supersaturation is too high. The solution is too concentrated, or the cooling rate is too fast.

    • Solution: Add a small amount of additional solvent to reduce the concentration. Slow down the cooling rate and ensure gentle agitation to promote orderly crystal growth over nucleation of an oil.

  • Possible Cause 2: Presence of Impurities. Certain impurities can inhibit crystal lattice formation.

    • Solution: Attempt a pre-purification step, such as a wash or a short silica plug filtration, to remove problematic impurities before recrystallization. An initial wash with aqueous sodium hydrogen carbonate and sodium chloride has been shown to be effective in removing some impurities prior to the final purification steps.[1][6]

Column Chromatography

Silica gel column chromatography is often used when recrystallization is ineffective at removing certain impurities.[5]

Problem: Poor Separation of Intermediate-1 from Impurities

  • Possible Cause 1: Incorrect Mobile Phase. The polarity of the eluent is not optimized for the separation.

    • Solution: Develop an appropriate solvent system using Thin Layer Chromatography (TLC) first. A mixture of chloroform and methanol (99:1) has been documented for the purification of related Dolutegravir compounds.[5] Systematically vary the solvent ratio to achieve better separation (a larger Rf difference) between the product and impurities.[10]

  • Possible Cause 2: Column Overloading. Too much crude material has been loaded onto the column.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. If bands are broad and overlapping, reduce the sample load.

Problem: The Compound is Tailing (Streaking) on the Column

  • Possible Cause 1: Acidity of Silica Gel. The carboxylic acid moiety of this compound can interact strongly with the acidic silanol groups on the silica surface, causing tailing.

    • Solution: Deactivate the silica gel by adding a small percentage (e.g., 0.5-1%) of a modifier like acetic acid or triethylamine to the mobile phase, depending on the nature of the compound and impurities.[10] This can reduce strong interactions and improve peak shape.

  • Possible Cause 2: Compound Degradation on the Column. The intermediate may be unstable on silica gel.[10]

    • Solution: Test the stability of the compound by spotting it on a TLC plate, letting it sit for a few hours, and then eluting to see if any degradation has occurred.[10] If it is unstable, consider using a less acidic stationary phase like alumina or a deactivated silica gel.

Problem: Compound Won't Elute from the Column

  • Possible Cause 1: Mobile Phase is too Non-Polar. The eluent does not have sufficient strength to move the polar compound down the column.

    • Solution: Gradually increase the polarity of the mobile phase.[10] If using a chloroform/methanol system, slowly increase the percentage of methanol.

  • Possible Cause 2: Irreversible Adsorption or Reaction. The compound may have reacted with or irreversibly adsorbed to the silica gel.

    • Solution: This is a less common but possible issue. If the compound is known to be unstable on silica (see previous point), this may be the cause. In this case, an alternative purification method like recrystallization or a different type of chromatography is necessary.

Quantitative Data Summary

The following table summarizes quantitative data from a documented purification protocol for an intermediate leading to this compound.

ParameterValuePurification StepReference
Yield 95%Crystallization of Intermediate P3[6]
Solvent Methyl tert-butyl ether (MTBE)Crystallization of Intermediate P3[6]
Final Yield 45%Recrystallization of Intermediate-1[6]
Final Purity 99.9% (by HPLC)Recrystallization of Intermediate-1[6]
Solvent IsopropanolRecrystallization of Intermediate-1[6]
Temperature Cooled to -5 °CRecrystallization of Intermediate-1[6]

Detailed Experimental Protocols

Protocol 1: Purification by Selective Hydrolysis and Recrystallization

This protocol is adapted from a reported synthesis of this compound.[1][6]

  • Reaction Quench & Extraction: Following the synthesis, the reaction is quenched with 1M HCl. The product is extracted into an organic solvent such as Dichloromethane (CH₂Cl₂).

  • Aqueous Wash: The organic layer is washed sequentially with a 5% aqueous sodium hydrogen carbonate (NaHCO₃) solution and a 2% aqueous sodium chloride (NaCl) solution to remove acidic and water-soluble impurities.

  • Solvent Removal: The organic solvent is removed under reduced pressure (in vacuo) to yield the crude product.

  • Recrystallization:

    • The crude solid is dissolved in a minimal amount of hot isopropanol.

    • The solution is heated to ensure complete dissolution.

    • It is then allowed to cool gradually to room temperature.

    • The solution is further cooled to -5 °C to maximize the yield of precipitated crystals.

  • Isolation: The pure crystals are isolated by filtration, washed with a small amount of cold isopropanol, and then dried to afford pure this compound.

Protocol 2: Purification by Silica Gel Column Chromatography

This is a general protocol based on patent literature for related compounds.[5]

  • Column Packing: A glass column is packed with silica gel (e.g., 230-400 mesh) as a slurry in the initial, least polar mobile phase.

  • Sample Loading: The crude this compound is dissolved in a minimum amount of a suitable solvent (ideally the mobile phase) and loaded carefully onto the top of the silica bed. Alternatively, for compounds with poor solubility, a "dry loading" method can be used where the crude product is pre-adsorbed onto a small amount of silica gel.[11]

  • Elution: The column is eluted with the chosen mobile phase system, for example, a mixture of chloroform and methanol (99:1). The polarity can be gradually increased by increasing the percentage of methanol if the compound elutes too slowly.

  • Fraction Collection: Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product.

  • Solvent Evaporation: Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude Crude Reaction Mixture Quench Quench with 1M HCl Crude->Quench Extract Extract with CH2Cl2 Quench->Extract Wash Aqueous Washes (NaHCO3, NaCl) Extract->Wash Concentrate Concentrate in vacuo Wash->Concentrate Purify Purification Step Concentrate->Purify Column Column Chromatography Purify->Column If needed Recrystal Recrystallization Purify->Recrystal Primary Isolate Isolate & Dry Column->Isolate Recrystal->Isolate Pure Pure Intermediate-1 Isolate->Pure

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Column Start Problem with Column Chromatography Q_Separation Poor Separation? Start->Q_Separation S_Separation Optimize Mobile Phase (TLC) Reduce Sample Load Q_Separation->S_Separation Yes Q_Tailing Peak Tailing? Q_Separation->Q_Tailing No S_Tailing Add Modifier to Mobile Phase (e.g., 0.5% Acetic Acid) Consider Alumina/Deactivated Silica Q_Tailing->S_Tailing Yes Q_Elution Compound Not Eluting? Q_Tailing->Q_Elution No S_Elution Increase Mobile Phase Polarity Q_Elution->S_Elution Yes

Caption: Decision tree for troubleshooting common column chromatography issues.

References

Resolving issues with low yield in Dolutegravir synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low yield in the synthesis of Dolutegravir.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of Dolutegravir, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low yield during the formation of the pyridinone core.

  • Question: My pyridinone formation step is resulting in a low yield. What are the common causes and how can I improve it?

  • Answer: Low yields in pyridinone synthesis are often attributed to incomplete reactions, side product formation, or poor solubility of intermediates. Here are some troubleshooting steps:

    • Solvent Selection: The choice of solvent is critical. While acetonitrile may give high conversion, it can suffer from poor solubility, leading to clogging in flow reactors. Methanol has been shown to be a good solvent, particularly when using sodium methoxide (NaOMe) as a base, as it offers better solubility and conversion compared to lithium methoxide (LiOMe).[1] For certain pyrone precursors, aprotic polar solvents like DMI (1,3-dimethyl-2-imidazolidinone) can be beneficial in suppressing side reactions.

    • Base Selection: The choice of base can significantly impact the reaction. For the deprotonation/cyclization sequence, NaOMe in methanol has demonstrated better solubility and conversion than LiOMe.[1] In other routes, MgBr₂ has been effectively used to promote intramolecular cyclization with high selectivity, avoiding the formation of isomers that can occur with bases like triethylamine.[2][3]

    • Temperature and Reaction Time: Optimization of temperature and reaction time is crucial. For instance, in a continuous flow setup, good conversion has been achieved at 150°C with a 1-hour residence time or 180°C with a 30-minute residence time.[1] It's important to monitor the reaction progress to determine the optimal endpoint and avoid degradation.

    • Starting Material Quality: Ensure the purity of your starting materials, such as the vinylogous amide, as impurities can interfere with the reaction.

Issue 2: Formation of byproducts during the tricyclic core synthesis.

  • Question: I am observing significant byproduct formation during the cyclization step to form the tricyclic core of Dolutegravir. How can I minimize these?

  • Answer: The cyclization step is prone to the formation of byproducts such as ring-opened species and the deprotected pyridone aldehyde.[1] Here are some strategies to improve the selectivity of this reaction:

    • Acid Catalyst/Co-solvent: The use of an acid is often necessary. Formic acid has been identified as a required co-solvent to achieve conversion in some flow synthesis setups.[1] The concentration of the acid can be critical and should be optimized.

    • Heterogeneous Catalysts: To avoid the use of strong bases for neutralization which can react with the product, a solid acid catalyst like titanium cation-exchanged montmorillonite (Ti⁴⁺-mont) can be used in a microfluidized bed reactor for the deprotection step leading to the cyclization precursor. This approach has been shown to improve the yield of the tricyclic intermediate.[4]

    • Reaction Conditions: Carefully control the reaction temperature. Higher temperatures can sometimes lead to the formation of elimination byproducts.[1]

Issue 3: Low yield in the final amidation step.

  • Question: The final amidation step to introduce the 2,4-difluorobenzylamine side chain is giving me a low yield. What can I do?

  • Answer: Low yields in the amidation step can be due to inefficient coupling reagents or competing side reactions.

    • Direct Amidation: A one-step direct amidation of the functionalized pyridone ester, catalyzed by acetic acid, has been shown to result in high yield and chemoselectivity.[1] This can be a more efficient alternative to methods requiring saponification followed by coupling with agents like carbonyldiimidazole (CDI).[1]

    • Coupling Reagents: If using a coupling agent, ensure it is fresh and used in the correct stoichiometry. Over- or under-addition can lead to side products or incomplete reactions.

    • Purification: The final product may require careful purification to remove any unreacted starting materials or coupling agent residues, which can affect the isolated yield.

Data Presentation

The following tables summarize quantitative data on the optimization of key reaction steps in Dolutegravir synthesis.

Table 1: Solvent Effects on Pyridone Formation

SolventConversion (%)NotesReference
Acetonitrile (CH₃CN)93High conversion but poor solubility can cause clogging in flow systems.[1]
N-Methylpyrrolidinone (NMP)85Lower conversion compared to acetonitrile.[1]
Methanol (MeOH)85Good solubility and conversion, especially with NaOMe as a base.[1]
Toluene51Lower yield attributed to the nonpolar nature of the solvent.[5]

Table 2: Base and Temperature Effects on the Synthesis of a Pyridone Precursor

EntryBaseTemperature (°C)Yield (%)Reference
1TrimethylamineRoom Temp~12Significant isomer formation.
2Pyridine595Favorable base for this specific transformation.
3Pyridine< -5LowerReaction hindered at lower temperatures.
4Pyridine> 5LowerSide reactions observed at higher temperatures.

Experimental Protocols

Protocol 1: Synthesis of a Key Pyridone Intermediate

This protocol is adapted from a reported synthesis of a key pyridone intermediate.[2]

  • Reaction Setup: To a stirred solution of ethyl 3-(N,N-dimethylamino)acrylate (1.0 mol) and pyridine (1.2 mol) in dichloromethane (DCM, 500 mL), add a DCM solution of methyl oxalyl chloride (1.0 mol) under a nitrogen atmosphere while maintaining the temperature below 5°C.

  • Reaction: Maintain the reaction mixture at 5°C for 20 minutes, then allow it to warm to room temperature.

  • Quenching: After 2 hours, quench the reaction with a 5% aqueous solution of NaHCO₃ (200 mL).

  • Extraction: Separate the organic phase and wash it with water (100 mL).

  • Solvent Removal: Evaporate the solvent in vacuo.

  • Crystallization: Dissolve the crude product in methyl tert-butyl ether (MTBE) and heat to reflux. Slowly cool the solution to 50°C, add seed crystals, and stir for 1 hour. Continue to cool slowly to -5°C.

  • Isolation: Collect the solid by filtration, wash with cold MTBE, and dry to afford the product.

Protocol 2: Two-Step Synthesis of a Tricyclic Intermediate in a Microreactor System

This protocol describes the synthesis of a tricyclic intermediate using a microfluidized bed cascade system.[4]

  • Deprotection: Introduce an acetic acid solution of the starting acetal (DTG-4, 0.1 mol/L) into a microreactor containing a solid acid catalyst (e.g., Ti⁴⁺-mont) at a controlled flow rate and temperature (e.g., 120°C).

  • Cyclization: The output from the first microreactor, containing the deprotected aldehyde (DTG-5), is mixed with a solution of (R)-3-aminobutanol (RABO) in acetonitrile via a T-mixer.

  • Reaction: The resulting mixture is passed through a second microreactor at an elevated temperature (e.g., 135°C) to facilitate the cyclization to the tricyclic intermediate (DTG-6).

  • Collection: The product is collected at the outlet of the second microreactor.

Visualizations

Figure 1: Troubleshooting Workflow for Low Yield in Dolutegravir Synthesis

Troubleshooting_Workflow start Low Yield Observed check_step Identify Problematic Step (e.g., Pyridinone Formation, Cyclization, Amidation) start->check_step p_formation Pyridinone Formation check_step->p_formation cyclization Tricyclic Core Formation check_step->cyclization amidation Final Amidation check_step->amidation p_cause1 Incomplete Reaction? p_formation->p_cause1 p_sol1 Optimize Temp. & Time Increase Reactant Concentration p_cause1->p_sol1 Yes p_cause2 Side Products? p_cause1->p_cause2 No end Yield Improved p_sol1->end p_sol2 Change Base (e.g., MgBr2) Optimize Solvent p_cause2->p_sol2 Yes p_cause3 Solubility Issues? p_cause2->p_cause3 No p_sol2->end p_sol3 Switch to a Better Solvent (e.g., MeOH with NaOMe) p_cause3->p_sol3 Yes p_sol3->end c_cause1 Low Conversion? cyclization->c_cause1 c_sol1 Add Acid Catalyst/Co-solvent (e.g., Formic Acid) c_cause1->c_sol1 Yes c_cause2 Byproduct Formation? c_cause1->c_cause2 No c_sol1->end c_sol2 Optimize Temperature Use Solid Acid Catalyst c_cause2->c_sol2 Yes c_sol2->end a_cause1 Low Yield? amidation->a_cause1 a_sol1 Use Direct Amidation Method (AcOH catalyst) a_cause1->a_sol1 Yes a_sol2 Check Coupling Reagent Quality a_cause1->a_sol2 No a_sol1->end a_sol2->end

Caption: A flowchart for troubleshooting low yield issues in Dolutegravir synthesis.

Figure 2: Key Stages in Dolutegravir Synthesis and Potential Yield Loss Points

Caption: Key reaction stages in Dolutegravir synthesis and common points of yield loss.

References

Validation & Comparative

Navigating the Synthesis of a Key Dolutegravir Building Block: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of three prominent synthetic pathways to Dolutegravir intermediate-1, a critical component in the production of the antiretroviral drug Dolutegravir, reveals distinct advantages and disadvantages in terms of efficiency, scalability, and reaction conditions. This guide provides a comparative analysis of the routes starting from maltol, 4-methoxyacetoacetic acid methyl ester, and a novel approach utilizing a Magnesium Bromide-promoted cyclization, offering valuable insights for researchers and professionals in drug development.

Dolutegravir, a potent integrase strand transfer inhibitor, is a cornerstone in the treatment of HIV-1 infection. The efficiency of its commercial production is intrinsically linked to the synthesis of its key intermediates. Among these, 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid, referred to as this compound, is of paramount importance. This guide explores and contrasts three significant synthetic strategies for obtaining this intermediate, presenting quantitative data, detailed experimental protocols, and visual representations of the chemical transformations.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative metrics for the three distinct synthetic routes to this compound, providing a clear overview for at-a-glance comparison.

ParameterRoute 1: From MaltolRoute 2: From 4-Methoxyacetoacetic Acid Methyl EsterRoute 3: Via MgBr₂-Promoted Cyclization
Starting Material Maltol4-Methoxyacetoacetic Acid Methyl EsterMethyl Oxalyl Chloride and Ethyl 3-(N,N-dimethylamino)acrylate
Overall Yield Lower Yields Reported[1]62% from intermediate 11[1]High Yield Reported[1][2]
Number of Steps Multiple steps including protection and oxidation[1]Fewer steps compared to the maltol route[1]Efficient, with key cyclization in one step[1][2]
Key Reagents SeO₂, Iodomethane[1]N,N-dimethylformamide dimethyl acetal (DMFDMA), LiH[1]MgBr₂, LiOH[1][2]
Reaction Conditions Can involve harsh reagents and conditions[1]Generally moderate conditionsModerate reaction conditions reported[1]
Scalability Less suitable for industrial scale-up due to lower yields and complexity[1]Considered beneficial for industrial application[1]Presented as a practical and scalable method[3]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route to this compound.

Route 1: From Maltol

G Maltol Maltol ProtectedMaltol Protected Maltol Maltol->ProtectedMaltol Protection MaltolAlphaAcid Maltol α-acid ProtectedMaltol->MaltolAlphaAcid SeO₂ Oxidation Pyridinone6 Pyridinone Intermediate MaltolAlphaAcid->Pyridinone6 Substitution with 3-aminopropane-1,2-diol Ester7 Ester Intermediate Pyridinone6->Ester7 Iodomethane Intermediate1 This compound Ester7->Intermediate1 Further Steps G MAAM 4-Methoxyacetoacetic Acid Methyl Ester (11) VinylogousAmide Vinylogous Amide (12) MAAM->VinylogousAmide DMFDMA SubstitutedIntermediate Substituted Intermediate VinylogousAmide->SubstitutedIntermediate Aminoacetaldehyde Dimethyl Acetal Intermediate1 This compound SubstitutedIntermediate->Intermediate1 LiH promoted ring closure & hydrolysis G Start Methyl Oxalyl Chloride & Ethyl 3-(N,N-dimethylamino)acrylate VinylogousAmideP3 Vinylogous Amide Start->VinylogousAmideP3 Condensation SubstitutedP4 Substituted Intermediate VinylogousAmideP3->SubstitutedP4 Aminoacetaldehyde Dimethyl Acetal PrecursorP5 Cyclization Precursor SubstitutedP4->PrecursorP5 Methyl Bromoacetate PyridinoneDiester Pyridinone Diester PrecursorP5->PyridinoneDiester MgBr₂-promoted Intramolecular Cyclization Intermediate1 This compound PyridinoneDiester->Intermediate1 Selective Hydrolysis (LiOH)

References

A Comparative Guide to Analytical Methods for Dolutegravir and Its Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of validated analytical methods for the quantitative analysis of the anti-HIV drug Dolutegravir and its related substances. While specific validated methods for Dolutegravir Intermediate-1 (CAS 1335210-23-5; IUPAC Name: 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid) are not extensively detailed in publicly available literature, the methods presented here for the final active pharmaceutical ingredient (API) and its impurities provide a robust starting point for the development and validation of analytical procedures for its intermediates. The principles and experimental conditions are often transferable with appropriate optimization.

The methods compared below are primarily based on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), which are widely used for their specificity, sensitivity, and accuracy in pharmaceutical analysis.

Comparison of Validated Analytical Methods

The following tables summarize the key performance parameters of various validated analytical methods for Dolutegravir and its related substances. These parameters are crucial for assessing the suitability of a method for its intended purpose, such as routine quality control, stability studies, or impurity profiling.

Table 1: HPLC Method Comparison

ParameterMethod 1Method 2Method 3
Stationary Phase C8 (150 x 4.6 mm, 5µm)Phenyl-Hexyl (250 x 4.6 mm, 5µm)[1]ODS C18 (150 x 4.6 mm, 5µm)[2]
Mobile Phase A: 0.1% TFA in WaterB: Methanol (Gradient)45% Buffer (NaH2PO4 dihydrate & EDTA), 49% Methanol, 6% Acetonitrile (Isocratic)[1]Acetonitrile:Water (pH 7.5) (80:20 v/v) (Isocratic)[2]
Flow Rate 1.0 mL/min1.2 mL/min[1]1.0 mL/min[2]
Detection (UV) 240 nm258 nm[1]260 nm[2]
Linearity Range LOQ to 150% of spec. limit-5-35 µg/mL[2]
Correlation Coeff. >0.998>0.997[1]-
Accuracy (% Recovery) 97% to 101%80% to 120%[1]-
Precision (%RSD) <2.0%<0.9% for peak area[1]-

Table 2: UPLC Method Comparison

ParameterMethod 4Method 5
Stationary Phase SB C8 (100 x 3 mm, 1.8 µm)Agilent XDB C18 (250 x 4.6 mm, 5µm)[3]
Mobile Phase 0.1% Orthophosphoric acid and Acetonitrile (55:45 v/v) (Isocratic)0.1% Formic acid, 2mM Ammonium Formate in Water and Acetonitrile (30:70 v/v)[3]
Flow Rate 1.0 mL/min0.5 mL/min[3]
Detection UV at 260 nmMS/MS[3]
Linearity Range -2-1000 ng/mL[3]
Correlation Coeff. ->0.99[3]
Accuracy (% Recovery) 99.04% - 99.79%-
Precision (%RSD) <2.0%-

Experimental Protocols

Detailed methodologies are essential for replicating and adapting analytical methods. Below are summaries of the experimental protocols for the compared methods.

Method 1: Stability-Indicating RP-HPLC Method[1]
  • Chromatographic System: HPLC with UV detector.

  • Column: C8 (150 x 4.6 mm), 5µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Methanol.

  • Elution: Gradient.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm.

  • Sample Preparation: A stock solution of Dolutegravir (0.5 mg/mL) is prepared in a 50:50 (v/v) mixture of water and acetonitrile. Impurity stock solutions are prepared at a concentration of 0.1 mg/mL in the same diluent.

Method 2: RP-HPLC for Related Substances in Tablets[2]
  • Chromatographic System: HPLC with a Photodiode Array (PDA) detector.

  • Column: Phenyl-Hexyl (250 x 4.6 mm), 5µm particle size.

  • Mobile Phase: A mixture of 45% buffer (containing sodium dihydrogen phosphate dihydrate and EDTA, adjusted to pH 2.5 with orthophosphoric acid), 49% methanol, and 6% acetonitrile.

  • Elution: Isocratic.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 258 nm.

  • Diluent: A 1:1 (v/v) mixture of 0.1M hydrochloric acid and acetonitrile.

Method 4: Stability-Indicating RP-UPLC Method[4]
  • Chromatographic System: UPLC with UV detector.

  • Column: SB C8 (100 x 3 mm), 1.8 µm particle size.

  • Mobile Phase: A mixture of 0.1% orthophosphoric acid and acetonitrile in a 55:45 (v/v) ratio.

  • Elution: Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 260 nm.

  • Sample Preparation: For forced degradation studies, stressed samples were diluted to a target concentration of 50 µg/mL for Dolutegravir.

Visualization of Analytical Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method according to ICH guidelines, which would be applicable for an intermediate like this compound.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Validation Execution cluster_3 Phase 4: Documentation Dev Analytical Method Development & Optimization Proto Finalized Analytical Procedure Dev->Proto ValProto Define Validation Parameters (ICH Q2(R1)) Proto->ValProto AcceptCrit Set Acceptance Criteria ValProto->AcceptCrit Specificity Specificity AcceptCrit->Specificity Linearity Linearity & Range AcceptCrit->Linearity Accuracy Accuracy AcceptCrit->Accuracy Precision Precision (Repeatability, Intermediate) AcceptCrit->Precision LOD Limit of Detection (LOD) AcceptCrit->LOD LOQ Limit of Quantification (LOQ) AcceptCrit->LOQ Robustness Robustness AcceptCrit->Robustness SystemSuitability System Suitability AcceptCrit->SystemSuitability ValReport Validation Report (Summarize Results) Specificity->ValReport Linearity->ValReport Accuracy->ValReport Precision->ValReport LOD->ValReport LOQ->ValReport Robustness->ValReport SystemSuitability->ValReport Conclusion Method Suitability Conclusion ValReport->Conclusion

Caption: Workflow for Analytical Method Validation.

References

Purity Assessment of Dolutegravir Intermediate-1: A Comparative Guide to HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous control of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. For Dolutegravir, a critical antiretroviral medication, ensuring the purity of its synthetic precursors, such as Dolutegravir intermediate-1, is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, offering supporting experimental data and detailed protocols to aid researchers in selecting and implementing the most suitable analytical strategies.

Comparison of HPLC and UPLC Methods

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the purity analysis of pharmaceutical intermediates due to its high resolution, sensitivity, and robustness.[1] Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement, utilizes smaller particle size columns to achieve faster analysis times and improved resolution.[2][3] The choice between HPLC and UPLC often depends on the specific laboratory needs, balancing throughput requirements with existing instrumentation.

The following tables summarize typical chromatographic conditions and validation parameters for HPLC and UPLC methods applicable to the analysis of Dolutegravir and its intermediates. While specific data for this compound is limited in publicly available literature, the methods presented for the final API and related impurities can be readily adapted and validated for this purpose.[4][5]

Table 1: Comparison of Typical HPLC and UPLC Chromatographic Conditions

ParameterHPLC Method 1HPLC Method 2UPLC Method
Column C18 (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm)[6]Phenyl-Hexyl (250 x 4.6 mm), 5µ[7]C8 (e.g., Acquity UPLC BEH C8, 100 x 2.1 mm, 1.7 µm)[2]
Mobile Phase A 0.1% Trifluoroacetic acid in Water0.05 M Sodium dihydrogen phosphate dihydrate and EDTA (pH 2.5)[7]50 mM Formic acid and 50 mM Ammonium acetate in Water[2]
Mobile Phase B Methanol49% Methanol: 6% Acetonitrile[7]Acetonitrile[2]
Elution Mode GradientIsocratic[7]Gradient[2]
Flow Rate 1.0 mL/min1.2 mL/min[7]0.3 mL/min[2]
Detector UV at 240 nmUV at 258 nmUV at 258 nm[2]
Column Temp. AmbientNot SpecifiedNot Specified
Injection Vol. 10 µLNot SpecifiedNot Specified
Run Time ~15 minNot Specified~10 min[2]

Table 2: Comparison of Method Validation Parameters

ParameterHPLC Method 1HPLC Method 2UPLC Method
Linearity Range 5-25 µg/ml[6]LOQ to 200% of specification limit[7]0.25-10 mcg/mL[2]
Correlation Coeff. (r²) > 0.999[6]> 0.995[7]> 0.9999[2]
LOD Not Specified0.02 ppm[7]Not Specified
LOQ Not Specified0.05 ppm[7]Not Specified
Accuracy (% Recovery) 99.71%[6]80-120%[7]90.7% to 97.7%[2]
Precision (%RSD) < 2%[6]< 1.5%[7]4.5% to 5.7%[2]

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible and reliable results. Below are representative protocols for HPLC and UPLC methods that can be adapted for the purity assessment of this compound.

HPLC Method for Purity Assessment

This method is a robust approach for the routine analysis of this compound and its potential process-related impurities.

1. Chromatographic Conditions:

  • Column: Phenyl-Hexyl (250 x 4.6 mm), 5µm particle size.[7]

  • Mobile Phase: A mixture of 45% buffer (containing sodium dihydrogen phosphate dihydrate and EDTA, with pH adjusted to 2.5 with orthophosphoric acid), 49% methanol, and 6% acetonitrile.[7]

  • Flow Rate: 1.2 mL/min.[7]

  • Elution: Isocratic.[7]

  • Detector: UV at 258 nm.

  • Column Temperature: Ambient.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Diluent: A mixture of 0.1M hydrochloric acid and acetonitrile (1:1, v/v).[7]

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to a similar concentration as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm nylon filter before injection.[7]

Alternative Analytical Techniques

While HPLC is the gold standard, other techniques can be valuable for specific applications in impurity profiling.

  • Gas Chromatography (GC): Suitable for volatile impurities that may not be amenable to HPLC analysis. Derivatization may be required for non-volatile compounds.

  • Supercritical Fluid Chromatography (SFC): A "green" alternative to normal-phase HPLC, often providing faster separations and reduced solvent consumption.

  • Capillary Electrophoresis (CE): Offers high separation efficiency, particularly for charged molecules, and requires minimal sample and solvent volumes.

The selection of an alternative technique should be based on the physicochemical properties of the impurities of interest and the specific analytical challenge.

Visualizing the Workflow

Understanding the analytical workflow is essential for efficient method implementation. The following diagrams, generated using Graphviz, illustrate the key steps in the purity assessment process.

HPLC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Weighing Weigh Sample & Standard Dissolution Dissolve in Diluent Weighing->Dissolution Filtration Filter through 0.45µm Filter Dissolution->Filtration Injection Inject into HPLC System Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for HPLC Purity Assessment of this compound.

Method_Validation_Process Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key Parameters for Analytical Method Validation as per ICH Guidelines.

By leveraging the information and protocols in this guide, researchers and drug development professionals can establish robust and reliable methods for controlling the purity of this compound, ultimately contributing to the development of safe and effective medicines.

References

Unraveling the Purity of Dolutegravir: A Comparative Guide to Known and Novel Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like Dolutegravir is paramount. This guide provides a comprehensive overview of the characterization of known and new impurities of Dolutegravir, offering a comparative analysis of their analytical profiles and the methodologies for their detection. The synthesis of this critical anti-HIV drug can be associated with the formation of several process-related impurities and degradation products, the identification and control of which are essential for regulatory approval and patient safety.

Dolutegravir, an integrase strand transfer inhibitor, is a cornerstone in the treatment of HIV infection.[1][2] Its complex chemical structure, featuring a fused heterocyclic core and a difluorobenzyl side chain, presents unique challenges in synthesis and purification.[3] A thorough understanding of potential impurities is therefore crucial for the development of robust manufacturing processes and analytical control strategies.

Classification and Characterization of Dolutegravir Impurities

Impurities in Dolutegravir can be broadly categorized into process-related impurities, which arise during the manufacturing process, and degradation products, which form upon exposure of the drug substance to stress conditions such as acid, base, oxidation, heat, or light.[4][5][6] The identification and characterization of these impurities are typically achieved through a combination of advanced analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][7]

Below is a logical diagram illustrating the classification of Dolutegravir impurities.

G Classification of Dolutegravir Impurities Dolutegravir Dolutegravir ProcessImpurities Process-Related Impurities Dolutegravir->ProcessImpurities DegradationProducts Degradation Products Dolutegravir->DegradationProducts KnownImpurities Known Impurities ProcessImpurities->KnownImpurities NewImpurities New/Novel Impurities ProcessImpurities->NewImpurities DegradationProducts->KnownImpurities DegradationProducts->NewImpurities

Caption: Logical relationship and classification of Dolutegravir impurities.

Comparative Analysis of Key Impurities

Several key impurities of Dolutegravir have been synthesized and characterized in the scientific literature. These compounds serve as essential reference standards for analytical method development and validation.[1][7][8] A summary of some prominent known and recently identified impurities is presented below.

Impurity NameTypeKey Characterization DataReference
Enantiomer (4S, 12aR) Process-RelatedDistinct HPLC retention time from Dolutegravir. Characterized by NMR and Mass Spectrometry.[1][2]
Impurity B Process-RelatedCharacterized by IR, 1H, 13C & 19F NMR, and Mass Spectrometry. An environmentally friendly synthesis route has been reported.[1][2]
Ethoxy Acetamide Process-RelatedA newly reported impurity with a two-step synthesis strategy. Characterized by spectral data.[1][2]
O-methyl ent-dolutegravir Process-RelatedSynthesized in a three-step process and characterized by IR, 1H & 13C NMR, Mass, HRMS, and HPLC.[3]
N-(2,4-difluorobenzyl)-4-methoxy-3-oxobutanamide Process-RelatedSynthesized via a multi-step method and characterized by spectral data.[3]
Dimer Impurity Process-RelatedA novel impurity identified during process development.[3]
DP-1 Degradation Product (Acidic)Identified as N-(2,4-difluorobenzyl)-9-hydroxy-2-(4-hydroxybutan-2-yl)-1,8-dioxo-2,8-dihydro-1H-pyrido[1,2-a]pyrazine-7-carboxamide.[5]
DP-2 Degradation Product (Oxidative)Identified as 2-(2,4difluorobenzylamino)-2-oxoacetic acid, a novel degradant.[5]

Experimental Methodologies for Impurity Profiling

A robust experimental workflow is critical for the accurate identification and quantification of Dolutegravir impurities. The general workflow involves stress testing of the drug substance, separation of impurities using chromatography, and their structural elucidation using spectroscopic techniques.

G General Workflow for Dolutegravir Impurity Characterization Start Dolutegravir Drug Substance Stress Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Separation Chromatographic Separation (e.g., RP-HPLC, UPLC) Start->Separation Stress->Separation Detection Detection (e.g., UV, PDA) Separation->Detection Isolation Isolation of Impurities (e.g., Preparative HPLC) Separation->Isolation Characterization Structural Characterization (LC-MS, HRMS, NMR, IR) Isolation->Characterization End Impurity Profile Established Characterization->End

Caption: General experimental workflow for the characterization of Dolutegravir impurities.

Key Experimental Protocols

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Impurity Separation:

A stability-indicating RP-HPLC method is commonly employed for the separation of Dolutegravir from its impurities.[9]

  • Column: C8 or C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Methanol or Acetonitrile.[9]

  • Elution: Gradient elution mode.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 240 nm or 260 nm.[10]

  • Sample Preparation: Dolutegravir sample is dissolved in a suitable diluent (e.g., a mixture of mobile phase components) to a concentration of approximately 0.5 mg/mL.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification:

LC-MS is a powerful tool for the identification of unknown impurities by providing molecular weight information.

  • Chromatographic Conditions: Similar to the RP-HPLC method described above.

  • Mass Spectrometer: Typically an electrospray ionization (ESI) source coupled with a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Ionization Mode: Positive or negative ion mode is selected based on the impurity's chemical nature.[5]

  • Data Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern are used to deduce the molecular formula and structure of the impurity.[5]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

NMR spectroscopy (¹H, ¹³C, ¹⁹F) provides detailed structural information for the definitive identification of impurities.[1][2][3]

  • Sample Preparation: Isolated impurities are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Spectra Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer.

  • Data Analysis: Chemical shifts, coupling constants, and correlation signals (in 2D NMR experiments like COSY and HSQC) are analyzed to elucidate the complete chemical structure of the impurity.[5]

Conclusion

The comprehensive characterization of known and new impurities of Dolutegravir is a critical aspect of ensuring its quality, safety, and efficacy. This guide has provided a comparative overview of key impurities, their analytical profiles, and the detailed experimental protocols for their identification and quantification. By employing a combination of advanced analytical techniques and a systematic workflow, researchers and drug development professionals can effectively control the impurity profile of Dolutegravir, leading to the production of a high-purity API that meets stringent regulatory standards. The continuous effort in identifying and synthesizing new impurities will further enhance the knowledge base and contribute to the development of even more robust and efficient manufacturing processes for this vital antiretroviral medication.

References

A Comparative In Silico Evaluation of Dolutegravir Intermediates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Key Synthetic Intermediates of Dolutegravir

The synthesis of Dolutegravir can be conceptually broken down into the preparation of three key intermediates that are ultimately coupled to form the final API. The primary variations in synthetic routes often revolve around the construction of the central tricyclic pyridinone core.

  • Intermediate 1: The Pyridinone Core: This is the most structurally complex intermediate, and several synthetic routes have been developed for its construction.

  • Intermediate 2: (R)-3-aminobutan-1-ol: This chiral amino alcohol forms the oxazine ring of Dolutegravir.

  • Intermediate 3: 2,4-difluorobenzylamine: This intermediate is required for the final amidation step.

This guide will focus on the in silico comparison of different synthetic routes to the Pyridinone Core , as this is where the most significant process chemistry variations and potential for impurity formation lie.

Alternative Synthetic Routes to the Pyridinone Core

Two prominent synthetic strategies for the pyridinone core are outlined below. These routes involve different starting materials and reaction cascades, leading to intermediates with potentially different stability, reactivity, and impurity profiles.

Route A: The GSK Approach (Adapted)

This route, adapted from early syntheses by GlaxoSmithKline, involves a multi-step sequence starting from methyl 4-methoxyacetoacetate.[1]

Route B: MgBr₂-Promoted Cyclization

A notable alternative involves an MgBr₂-promoted intramolecular cyclization to form the pyridinone ring.[2]

The following Graphviz diagram illustrates these two pathways:

G cluster_0 Route A: GSK Approach cluster_1 Route B: MgBr2-Promoted Cyclization A1 Methyl 4-methoxyacetoacetate A2 Vinylogous Amide Intermediate A1->A2 DMF-DMA A3 Pyridinone Diester A2->A3 Aminoacetaldehyde dimethyl acetal, cyclization A4 Pyridinone Core (Intermediate 1) A3->A4 Selective Hydrolysis B1 Methyl oxalyl chloride + Ethyl 3-(N,N-dimethylamino)acrylate B2 Vinylogous Amide Precursor B1->B2 B3 Cyclization Precursor B2->B3 Aminoacetaldehyde dimethyl acetal B4 Pyridinone Diester B3->B4 MgBr2-promoted cyclization B5 Pyridinone Core (Intermediate 1) B4->B5 Selective Hydrolysis

Figure 1: Simplified synthetic pathways to the Dolutegravir pyridinone core.

Proposed Workflow for In Silico Evaluation

A comprehensive in silico evaluation should assess the thermodynamic and kinetic viability of each synthetic step, the stability of intermediates, and the potential for the formation of toxic impurities. The following workflow is proposed:

G cluster_workflow In Silico Evaluation Workflow start Define Synthetic Routes (e.g., Route A vs. Route B) conformational 1. Conformational Analysis of Key Intermediates start->conformational energetics 2. Reaction Energetics (DFT Calculations) conformational->energetics spectroscopy 3. Spectroscopic Property Prediction energetics->spectroscopy admet 4. ADMET & Toxicity Prediction of Intermediates & Potential Impurities spectroscopy->admet comparison 5. Comparative Analysis & Route Selection admet->comparison

References

Comparative Analysis of Analytical Methods for the Cross-Validation of Dolutegravir Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantification and validation of Dolutegravir intermediate-1, a critical component in the synthesis of the antiretroviral drug Dolutegravir. The objective is to offer researchers, scientists, and drug development professionals a detailed overview of available analytical techniques, supported by experimental data to facilitate method selection and cross-validation.

Dolutegravir and its intermediates are analyzed using various chromatographic techniques to ensure the purity and quality of the final active pharmaceutical ingredient (API). The primary methods employed include High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS). These methods are crucial for identifying and quantifying impurities, including synthetic intermediates, to comply with regulatory standards.

High-Performance Liquid Chromatography (HPLC) Methods

Reverse-phase HPLC (RP-HPLC) is a widely adopted technique for the analysis of Dolutegravir and its related compounds. Several studies have developed and validated RP-HPLC methods for the estimation of Dolutegravir in bulk and pharmaceutical dosage forms, which can be adapted for the analysis of its intermediates.

A common approach involves the use of a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or water with a pH modifier like ortho-phosphoric acid). Detection is typically performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, often around 254-260 nm.[1][2][3][4]

Table 1: Comparison of RP-HPLC Method Parameters for Analysis of Dolutegravir and Related Compounds

ParameterMethod 1[3][4]Method 2[1]Method 3[2]
Column Princeton C18 (dimensions not specified)Kromasil C18 (250 mm x 4.6 mm, 5 µm)ODS C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Methanol: Water (0.1% OPA) (80:20 v/v)Acetonitrile: 0.1% OPA (70:30 v/v)Acetonitrile: Water (pH 7.5) (80:20 v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection Wavelength 254 nm258 nm260 nm
Retention Time 4.383 min3.03 min3.0 ± 0.1 min
Linearity Range 10-60 µg/mLNot Specified5-35 µg/mL
LOD 0.4380 µg/mLNot SpecifiedNot Specified
LOQ 1.3274 µg/mLNot SpecifiedNot Specified

Experimental Protocol: RP-HPLC Method

A generalized experimental protocol for the RP-HPLC analysis of this compound, based on the referenced methods, is as follows:

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., methanol or mobile phase) to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution to different concentrations covering the expected linear range.

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions: Set up the HPLC system with the specified column, mobile phase, flow rate, and detector wavelength as detailed in Table 1.

  • Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. Record the peak areas and retention times.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Reference Standard B Dissolve in Diluent (Stock) A->B C Serial Dilutions (Working Standards) B->C G Inject into HPLC System C->G Standards D Weigh Sample E Dissolve in Diluent D->E F Filter (0.45 µm) E->F F->G Sample H Chromatographic Separation G->H I UV Detection H->I J Record Peak Area & Retention Time I->J K Construct Calibration Curve J->K Standards L Quantify Sample Concentration K->L Sample

Figure 1: General workflow for RP-HPLC analysis.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Methods

For higher sensitivity and selectivity, especially at lower concentrations, UPLC-MS/MS methods are employed. These methods are particularly useful for the analysis of intermediates and impurities in complex matrices.

A validated UPLC-MS/MS method for the quantification of Dolutegravir in human plasma utilizes a C8 reverse-phase column with a gradient elution.[5] The mobile phase typically consists of an aqueous component with modifiers like formic acid and ammonium acetate, and an organic component like acetonitrile. Detection is achieved using a mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high specificity.

Table 2: UPLC-MS/MS Method Parameters for Dolutegravir Analysis

ParameterMethod 1[5]
Column C8 reverse-phase (dimensions not specified)
Mobile Phase A 50 mmol/L formic acid and 50 mmol/L ammonium acetate in water
Mobile Phase B 100% acetonitrile
Flow Rate 0.3 mL/min
Elution Gradient
Ionization Not specified (likely ESI)
Detection Mass Spectrometer (MRM mode)
Linearity Range 0.25-10 mcg/mL
Accuracy 90.7% to 97.7%
Precision (Intra-assay) 3.3% to 6.1%
Precision (Inter-assay) 4.5% to 5.7%
Recovery 94.3%-100%

Experimental Protocol: UPLC-MS/MS Method

  • Sample Preparation (Protein Precipitation): For analysis in biological matrices, a simple and rapid protein precipitation method is often used.[5] Add a precipitating agent (e.g., acetonitrile) to the plasma sample containing the analyte. Vortex and centrifuge to separate the precipitated proteins. The supernatant is then collected for analysis. For bulk drug or intermediate analysis, a simple dissolution and dilution in a suitable solvent is sufficient.

  • Standard Preparation: Prepare a stock solution of the reference standard. Spike known amounts of the standard into the appropriate matrix (e.g., blank plasma or diluent) to prepare calibration standards and quality control (QC) samples at different concentration levels.

  • UPLC-MS/MS Conditions: Set up the UPLC-MS/MS system with the specified column, mobile phase gradient, and mass spectrometer parameters. Optimize the MRM transitions for the parent and product ions of this compound.

  • Analysis: Inject the prepared samples, calibration standards, and QC samples into the UPLC-MS/MS system.

  • Data Analysis: Integrate the peak areas of the analyte and internal standard (if used). Create a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards. Determine the concentration of the analyte in the samples from the calibration curve.

UPLC_MS_Workflow cluster_prep Sample Preparation cluster_uplc_ms UPLC-MS/MS Analysis cluster_data Data Analysis A Sample (e.g., Plasma) B Add Internal Standard A->B C Protein Precipitation B->C D Centrifuge C->D E Collect Supernatant D->E F Inject into UPLC E->F G Chromatographic Separation F->G H Mass Spectrometry (MRM) G->H I Integrate Peak Areas H->I J Generate Calibration Curve I->J K Calculate Concentration J->K

Figure 2: Workflow for UPLC-MS/MS analysis.

Cross-Validation of Analytical Results

Cross-validation of analytical methods is essential to ensure the reliability and consistency of results. This can be achieved by analyzing the same set of samples using two or more different validated analytical methods. The results obtained from the different methods should be statistically compared to assess their agreement.

Logical Relationship for Method Cross-Validation

CrossValidation Sample This compound Sample MethodA Method A (e.g., HPLC) Sample->MethodA MethodB Method B (e.g., UPLC-MS) Sample->MethodB ResultsA Results from Method A MethodA->ResultsA ResultsB Results from Method B MethodB->ResultsB Comparison Statistical Comparison (e.g., t-test, Bland-Altman) ResultsA->Comparison ResultsB->Comparison Conclusion Conclusion on Method Concordance Comparison->Conclusion

Figure 3: Logical flow for cross-validation of analytical methods.

References

A Comparative Benchmarking Guide to the Synthesis of Dolutegravir Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various synthesis routes for a key intermediate in the production of Dolutegravir, (R)-3-amino-1-butanol. The synthesis of this chiral alcohol is a significant cost driver in the overall manufacturing of the antiretroviral drug.[1][2] This document outlines established industry standards and contrasts them with alternative methods, presenting key performance indicators supported by experimental data.

Benchmarking Synthesis Routes for (R)-3-amino-1-butanol

The synthesis of (R)-3-amino-1-butanol is critical in the manufacturing of Dolutegravir. Various strategies have been developed to produce this chiral intermediate with high purity and yield. These methods can be broadly categorized into chemical synthesis and biosynthesis.

Synthesis Route Starting Material Key Reagents/Process Yield Purity Enantiomeric Excess (ee) Reference
Three-Step Chemical Synthesis (R)-3-aminobutyric acid1. Thionyl chloride, Methanol2. Benzyl chloroformate, Sodium carbonate3. ReductionStep 1: 98.5%Step 2: 95.3%Step 1: 99.7%Step 2: 99.4%99.9%[3][4]
One-Step Reduction (R)-3-aminobutanoic acidSodium aluminum hydride61-67%96-99%100%[1]
Biosynthesis (Transaminase) 4-hydroxy-2-butanoneActinobacteria sp. transaminase, IsopropylamineUp to 29.6 g/LNot specified99.9%[5]
Chiral Resolution Butanone alcohol(R)-1-methylbenzylamine, Pt/C catalyst, Chiral acidReaction Yield: 93.5%High64% ee (initial mixture)[6]

Experimental Protocols

This method involves the protection of the carboxylic acid and amine groups, followed by reduction.

  • Esterification: (R)-3-aminobutyric acid is reacted with thionyl chloride in methanol at 0-10°C, followed by reflux to produce methyl (R)-3-aminobutyrate. The yield is approximately 98.5% with a purity of 99.7%.[3][4]

  • N-Protection: The resulting ester is then protected with benzyl chloroformate in the presence of sodium carbonate at 0-10°C to yield methyl (R)-3-(benzyloxycarbonylamino)butyrate. This step has a reported yield of 95.3% and a purity of 99.4%.[3]

  • Reduction: The protected amino ester is reduced to afford (R)-3-amino-1-butanol.

This process offers a more direct route to the target intermediate.

  • Reduction: (R)-3-aminobutanoic acid is reduced using sodium aluminum hydride. This approach has demonstrated isolated yields ranging from 61-67% and a purity of 96-99%.[1] The optical purity is reported to be 100%.[1]

A greener approach utilizing an enzymatic reaction.

  • Transamination: A novel transaminase from Actinobacteria sp. is used to catalyze the transfer of an amino group from isopropylamine to 4-hydroxy-2-butanone.[5]

  • Optimization: Through a fed-batch strategy, a maximum yield of 29.6 g/L with an enantiomeric excess of 99.9% was achieved.[5] Conversion rates varied with substrate concentration, reaching 100% at 100 mM of 4-hydroxy-2-butanone.[5]

Alternative Key Intermediate: The Pyridinone Moiety

While (R)-3-amino-1-butanol is a crucial chiral building block, the pyridinone core is another essential intermediate in Dolutegravir synthesis.[7]

Synthesis Route Starting Material Key Features Overall Yield Reference
From Maltol MaltolMulti-step process involving oxidation and substitution.Low[7]
From Substituted Ethyl Acetoacetate 4-methoxyacetoacetic acid methyl esterFewer steps, more suitable for industrial application.62% from starting ester[7][8]
MgBr2-Promoted Cyclization Methyl oxalyl chloride and ethyl 3-(N,N-dimethylamino)acrylateNovel approach with high selectivity.Not specified[7][9]
Continuous Flow Synthesis Benzyl-protected pyranSignificant reduction in reaction time from 34.5 hours to 14.5 minutes.Improved yields for each step.[2]

Visualizing the Synthesis and Benchmarking Workflow

The following diagrams illustrate the general synthetic pathways for Dolutegravir and the logical flow of the benchmarking process.

G cluster_intermediates Key Intermediates cluster_synthesis Dolutegravir Synthesis Intermediate1 (R)-3-amino-1-butanol Dolutegravir Dolutegravir Intermediate1->Dolutegravir Intermediate2 Pyridinone Moiety Intermediate2->Dolutegravir Intermediate3 (2,4-difluorophenyl)methanamine Intermediate3->Dolutegravir

Caption: Key intermediates in Dolutegravir synthesis.

G cluster_workflow Benchmarking Workflow A Identify Key Intermediate ((R)-3-amino-1-butanol) B Research Synthesis Routes (Chemical vs. Bio-catalytic) A->B C Gather Quantitative Data (Yield, Purity, ee) B->C D Compare Experimental Protocols C->D E Analyze Performance Metrics D->E F Publish Comparison Guide E->F

Caption: Logical workflow for benchmarking synthesis routes.

References

A Head-to-Head Comparison of Catalysts in the Synthesis of Dolutegravir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of efficient and scalable synthetic routes for the antiretroviral drug Dolutegravir is a critical area of research in pharmaceutical manufacturing. A key aspect of optimizing this synthesis lies in the selection of appropriate catalysts for various transformations. This guide provides an objective, data-driven comparison of different catalytic systems employed in the synthesis of Dolutegravir, focusing on key reaction steps. Experimental data is summarized for easy comparison, and detailed methodologies are provided for key experiments.

Key Catalytic Transformations in Dolutegravir Synthesis

The synthesis of Dolutegravir involves several crucial steps where catalysts play a pivotal role. These include the formation of the core pyridone ring system, the construction of the tricyclic core via cyclization, and various deprotection and condensation reactions. This guide will focus on the comparative performance of catalysts in two of these key stages:

  • Pyridone Ring Formation and Functionalization: This often involves cyclization and condensation reactions to build the central heterocyclic structure.

  • Deprotection and Cyclization to Form the Tricyclic Core: This stage involves the removal of protecting groups and a subsequent intramolecular cyclization to form the characteristic fused ring system of Dolutegravir.

Catalyst Performance in Pyridone Ring Formation

The formation of the functionalized pyridone ring is a critical step in many synthetic routes to Dolutegravir. One notable method involves the MgBr₂-promoted intramolecular cyclization to form a key pyridinone diester intermediate.

Experimental Data: Base-Catalyzed Condensation for Pyridone Precursor

A precursor to the pyridinone ring is often synthesized through a condensation reaction. The choice of base catalyst significantly impacts the reaction yield.

Catalyst (Base)TemperatureYield (%)Reference
Pyridine-5°C95%[1][2]
Triethylamine (TEA)-5°C56%[1][2]
Sodium Methoxide-5°C36%[1][2]
Magnesium MethoxideNot Specified85%[2]

Summary: Pyridine has been shown to be a highly effective base catalyst for the condensation reaction, affording a 95% yield.[1][2] While magnesium methoxide also provides a high yield, pyridine offers a slight advantage under the specified conditions. Triethylamine and sodium methoxide are significantly less effective.

Experimental Protocol: Pyridine-Catalyzed Synthesis of a Pyridone Precursor (P3)

This protocol describes the synthesis of a vinylogous amide, a key precursor for the pyridinone ring, using pyridine as the catalyst.[1][2]

Materials:

  • Ethyl 3-(N,N-dimethylamino)acrylate

  • Pyridine

  • Dichloromethane (DCM)

  • Methyl oxalyl chloride

Procedure:

  • A solution of ethyl 3-(N,N-dimethylamino)acrylate (1.0 mol) and pyridine (1.2 mol) in DCM (500 mL) is prepared in a reaction vessel under a nitrogen atmosphere.

  • The solution is cooled to below 5°C.

  • A DCM solution of methyl oxalyl chloride (1.0 mol) is added to the stirred reaction mixture while maintaining the temperature below 5°C.

  • The reaction mixture is held at 5°C for 20 minutes.

  • The mixture is then allowed to warm to room temperature.

  • The product (P3) is isolated after appropriate workup.

Logical Relationship of the Pyridone Formation Step

pyridone_formation Ethyl_3-(N,N-dimethylamino)acrylate Ethyl 3-(N,N-dimethylamino)acrylate Condensation Condensation Reaction Ethyl_3-(N,N-dimethylamino)acrylate->Condensation Methyl_oxalyl_chloride Methyl oxalyl chloride Methyl_oxalyl_chloride->Condensation Pyridine_Catalyst Pyridine Catalyst Pyridine_Catalyst->Condensation Pyridone_Precursor Pyridone Precursor (P3) Condensation->Pyridone_Precursor

Caption: Pyridine-catalyzed condensation to form a key pyridone precursor.

Catalyst Performance in Deprotection and Cyclization

A crucial sequence in the synthesis of Dolutegravir intermediates involves the deprotection of an acetal group followed by a cyclization reaction. This transformation is often acid-catalyzed, and various catalysts have been investigated, particularly in continuous flow systems.

Experimental Data: Acid-Catalyzed Acetal Deprotection

The deprotection of a key intermediate (DTG-4) to yield the aldehyde (DTG-5) is a critical step that has been optimized using different acid catalysts.

CatalystSystemTemperatureResidence TimeConversion (%)Selectivity (%)Reference
Formic AcidMicroreactor25°C1 min-81% (yield)[3]
Formic AcidMicroreactorNot Specified0.5 min-100% (yield)[4][5]
Acetic/Methanesulfonic AcidMicroreactorNot SpecifiedNot Specified-71% (yield of subsequent product)[4]
Ti⁴⁺-montmorilloniteMicrofluidized Bed120°C50 min97%99%[6]
Acidic Resin (unspecified)Packed-bed ReactorNot SpecifiedNot Specified100%48%[6]

Summary: Strong homogeneous acids like formic acid can achieve very high yields in extremely short reaction times in microreactors.[3][4][5] However, these strong acids can lead to side reactions in subsequent steps.[4] The use of a solid acid catalyst, such as Ti⁴⁺-montmorillonite, in a microfluidized bed offers a significant advantage by providing high conversion and selectivity while also being easily separable, thus simplifying the process and avoiding the need for a strong base to neutralize the reaction mixture in the next step.[6][7]

Experimental Protocol: Ti⁴⁺-montmorillonite Catalyzed Deprotection in a Microfluidized Bed

This protocol describes the deprotection of intermediate DTG-4 to DTG-5 using a solid acid catalyst in a continuous flow system.[7]

Materials:

  • DTG-4 intermediate

  • Acetic acid (solvent)

  • Ti⁴⁺-montmorillonite solid acid catalyst

  • Acetonitrile (ACN)

  • (R)-3-aminobutanol (RABO)

Experimental Workflow:

  • A microreactor (microfluidized bed) is loaded with 0.4 g of the Ti⁴⁺-montmorillonite solid acid catalyst.

  • A solution of DTG-4 (0.1 mol/L) in acetic acid is pumped into the microreactor at a flow rate of 0.03 mL/min.

  • The reaction is maintained at a temperature of 120°C.

  • The output stream from the first microreactor, containing the deprotected intermediate DTG-5, is mixed with a solution of (R)-3-aminobutanol in acetonitrile via a T-mixer.

  • This mixture then enters a second microreactor (PFA capillary) and is heated to 135°C to facilitate the cyclization reaction to form the tricyclic intermediate DTG-6.

Experimental Workflow for Two-Step Synthesis

experimental_workflow cluster_deprotection Step 1: Deprotection cluster_cyclization Step 2: Cyclization DTG4_solution DTG-4 in Acetic Acid Pump1 Piston Pump DTG4_solution->Pump1 Microreactor1 Microfluidized Bed (Ti⁴⁺-montmorillonite catalyst) 120°C Pump1->Microreactor1 DTG5_solution Solution containing DTG-5 Microreactor1->DTG5_solution T_mixer T-Mixer DTG5_solution->T_mixer RABO_solution RABO in Acetonitrile Pump2 Piston Pump RABO_solution->Pump2 Pump2->T_mixer Microreactor2 PFA Capillary Microreactor 135°C T_mixer->Microreactor2 DTG6_product Final Product (DTG-6) Microreactor2->DTG6_product

Caption: Continuous flow experimental workflow for the two-step synthesis of a Dolutegravir intermediate.

Overall Synthetic Pathway and Catalyst Integration

The choice of catalyst at each stage has a cascading effect on the overall efficiency and sustainability of the Dolutegravir synthesis. The use of heterogeneous, recyclable catalysts and the implementation of continuous flow processes are key trends aimed at improving the manufacturing process.

Simplified Dolutegravir Synthetic Pathway

dolutegravir_synthesis Starting_Materials Starting Materials Pyridone_Formation Pyridone Ring Formation (e.g., MgBr₂ or Base Catalysis) Starting_Materials->Pyridone_Formation Key_Intermediate_1 Key Pyridone Intermediate Pyridone_Formation->Key_Intermediate_1 Deprotection_Cyclization Deprotection & Cyclization (e.g., Acid Catalysis) Key_Intermediate_1->Deprotection_Cyclization Tricyclic_Core Tricyclic Core Deprotection_Cyclization->Tricyclic_Core Amidation Amidation with 2,4-difluorobenzylamine Tricyclic_Core->Amidation Final_Steps Final Steps (e.g., Deprotection) Amidation->Final_Steps Dolutegravir Dolutegravir Final_Steps->Dolutegravir

Caption: Simplified synthetic pathway for Dolutegravir highlighting key catalytic stages.

Conclusion

The selection of an optimal catalyst for the synthesis of Dolutegravir is a multi-faceted decision that depends on the specific synthetic strategy being employed. For the formation of the pyridone ring, base catalysts like pyridine have demonstrated high efficacy in batch processes. In the critical deprotection and cyclization steps, while strong homogeneous acids can provide rapid conversion in continuous flow systems, solid acid catalysts such as Ti⁴⁺-montmorillonite offer a more sustainable and process-friendly alternative by enabling high selectivity and simplifying downstream processing. Future research will likely continue to focus on the development of novel heterogeneous catalysts and the further integration of catalytic steps into continuous manufacturing processes to enhance the efficiency and environmental footprint of Dolutegravir production.

References

Navigating the Chiral Landscape: A Comparative Guide to Assessing Enantiomeric Excess in Dolutegravir Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of pharmaceutical intermediates is a critical step in the synthesis of safe and effective drugs. In the case of the potent antiretroviral agent Dolutegravir, which possesses two chiral centers, the control of its stereoisomeric composition is paramount. This guide provides an objective comparison of the primary analytical techniques used to assess the enantiomeric excess of Dolutegravir intermediates: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). Supported by experimental data and detailed protocols, this document aims to assist in the selection of the most appropriate method for your research and development needs.

The therapeutic efficacy and safety of chiral drugs are often intrinsically linked to their stereochemistry. One enantiomer may exhibit the desired pharmacological activity, while the other could be inactive or even elicit adverse effects. Therefore, regulatory agencies mandate strict control over the enantiomeric purity of chiral active pharmaceutical ingredients (APIs). For Dolutegravir, this necessitates robust analytical methods to quantify its desired (4R,12aS) diastereomer and control the levels of its undesired enantiomer and other diastereomers.[1]

Comparative Analysis of Analytical Techniques

The choice of analytical technique for determining enantiomeric excess depends on several factors, including the physicochemical properties of the analyte, the required sensitivity and resolution, analysis time, and instrument availability. The following sections provide a detailed comparison of HPLC, SFC, and CE for the analysis of Dolutegravir intermediates.

Quantitative Data Summary

The performance of each technique is summarized in the tables below, providing a clear comparison of their key analytical parameters.

Table 1: Performance Comparison of Chiral HPLC, SFC, and CE for the Analysis of Dolutegravir and its Optical Isomers

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Capillary Electrophoresis (CE)
Resolution (Rs) > 3.0 between Dolutegravir and its enantiomer/diastereomers[1]Generally high, often superior to HPLC for complex mixturesHigh, capable of baseline separation
Limit of Detection (LOD) Enantiomer: 0.006% (w/w), Diastereomer: 0.007% (w/w)[1]Comparable to or slightly lower than HPLCCan reach 0.05% with UV detection; lower with LIFD
Limit of Quantification (LOQ) Enantiomer: 0.018% (w/w), Diastereomer: 0.021% (w/w)[1]Comparable to HPLCTypically in the range of 0.1%
Analysis Time ~40 minutes3 to 5 times faster than HPLC[2]Typically < 15 minutes
Solvent Consumption High (organic solvents and aqueous buffers)Significantly lower (primarily liquid CO2)Minimal (nanoliter to microliter range)
Method Development Can be time-consumingGenerally faster due to rapid equilibration timesCan be complex, requiring optimization of multiple parameters
Robustness High, with well-established methodsGood, with modern instrumentationCan be sensitive to changes in buffer composition and temperature

Table 2: Validation Data for a Chiral RP-HPLC Method for Dolutegravir Optical Isomers

Validation Parameter(S,S)-Diastereomer(R,R)-Diastereomer(S,R)-Enantiomer
Linearity (Correlation Coefficient, r²) 0.9990.9990.999
Accuracy (% Recovery) 98.2 - 101.597.5 - 102.198.8 - 101.9
Precision (% RSD, n=6) 1.21.51.1

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to facilitate their implementation.

Chiral High-Performance Liquid Chromatography (HPLC)

This reversed-phase HPLC method is suitable for the quantification of the (R,R)-diastereomer, (S,S)-diastereomer, and (S,R)-enantiomer of Dolutegravir.

  • Instrumentation: Agilent HPLC 1200 series or equivalent with a photodiode array detector.

  • Column: Chiralpak IF-3 (250 mm x 4.6 mm, 3 µm).

  • Mobile Phase: A mixture of buffer and a solvent mixture in a 63:37 (v/v) ratio.

    • Buffer: 0.01 M Potassium Dihydrogen Orthophosphate, with the pH adjusted to 2.0 using orthophosphoric acid.

    • Solvent Mixture: Tertiary butyl methyl ether and acetonitrile in a 10:35 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

  • Run Time: 40 minutes.

Chiral Supercritical Fluid Chromatography (SFC) - General Protocol
  • Instrumentation: Waters UPC2 system or equivalent, coupled with a mass spectrometer or UV detector.

  • Column: A screening of polysaccharide-based chiral stationary phases (e.g., Chiralpak series, Chiralcel series) is recommended.

  • Mobile Phase:

    • A: Supercritical CO2.

    • B: Co-solvent, typically methanol, ethanol, or isopropanol, often with a small percentage of an additive (e.g., trifluoroacetic acid for acidic compounds, isopropylamine for basic compounds) to improve peak shape.

  • Gradient: A gradient of 5-50% co-solvent is a common starting point for screening.

  • Flow Rate: Typically 2-4 mL/min.

  • Back Pressure: Maintained at around 150 bar.

  • Column Temperature: 35-40°C.

  • Detection: UV or Mass Spectrometry.

Chiral Capillary Electrophoresis (CE) - General Protocol

CE is a powerful technique for chiral separations, offering high efficiency and minimal sample consumption. A general method development approach for chiral CE is outlined below.

  • Instrumentation: A standard capillary electrophoresis system with a UV or diode array detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 30-50 cm total length).

  • Background Electrolyte (BGE): A low pH buffer (e.g., phosphate or citrate buffer, pH 2.5-4.0) is often a good starting point for basic compounds.

  • Chiral Selector: Cyclodextrins (e.g., neutral, charged, or derivatized β-cyclodextrins) are the most commonly used chiral selectors. The type and concentration of the cyclodextrin need to be optimized.

  • Voltage: 15-30 kV.

  • Temperature: 20-25°C.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detection at an appropriate wavelength (e.g., 260 nm for Dolutegravir).

Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Prepare Dolutegravir Intermediate Sample HPLC Inject Sample onto Chiral HPLC Column Sample->HPLC MobilePhase Prepare Mobile Phase (Buffer & Solvent) MobilePhase->HPLC Separation Isocratic Elution HPLC->Separation Detection UV Detection (260 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Enantiomeric Excess Integration->Calculation

Caption: Chiral HPLC Experimental Workflow.

SFC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_sfc SFC Analysis cluster_data Data Analysis Sample Dissolve Sample in Co-solvent SFC Inject Sample into SFC System Sample->SFC CO2 Supply Supercritical CO2 CO2->SFC CoSolvent Prepare Co-solvent with Additive CoSolvent->SFC Gradient Gradient Elution SFC->Gradient Detection UV or MS Detection Gradient->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Enantiomeric Excess Integration->Calculation

Caption: Chiral SFC Experimental Workflow.

CE_Workflow cluster_prep Sample & BGE Preparation cluster_ce CE Analysis cluster_data Data Analysis Sample Prepare Sample Solution Injection Inject Sample Sample->Injection BGE Prepare Background Electrolyte with Chiral Selector Capillary Condition Capillary BGE->Capillary Capillary->Injection Separation Apply Voltage Injection->Separation Detection UV Detection Separation->Detection Electropherogram Obtain Electropherogram Detection->Electropherogram Integration Integrate Peak Areas Electropherogram->Integration Calculation Calculate Enantiomeric Excess Integration->Calculation

Caption: Chiral CE Experimental Workflow.

Conclusion

The selection of an appropriate analytical method for assessing the enantiomeric excess of Dolutegravir intermediates is a critical decision in the drug development process. Chiral HPLC is a well-established and robust technique with validated methods available for Dolutegravir.[1] It offers excellent resolution and sensitivity, making it a reliable choice for quality control environments.

Chiral SFC emerges as a strong alternative, particularly when high throughput and reduced environmental impact are priorities. Its faster analysis times and lower consumption of organic solvents make it an attractive option for screening large numbers of samples during process development and optimization.[2]

Chiral CE provides a high-efficiency separation with minimal sample and reagent consumption. While method development can be more intricate, its unique selectivity can be advantageous for resolving challenging enantiomeric mixtures.

Ultimately, the optimal choice will depend on the specific requirements of the analysis, including the stage of drug development, the number of samples, and the available instrumentation. This guide provides the foundational information to make an informed decision and to implement a robust and reliable method for ensuring the enantiomeric purity of Dolutegravir intermediates.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Dolutegravir Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Dolutegravir intermediate-1 (CAS Number: 1335210-23-5), a key component in the synthesis of the antiretroviral medication Dolutegravir. Adherence to these procedures is critical for protecting personnel and the environment.

Immediate Safety and Handling Precautions

This compound is a solid substance that requires careful handling due to its hazardous properties.[1] The primary hazards associated with this chemical are:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word for this chemical is "Warning".[1]

Personal Protective Equipment (PPE): When handling this compound, all personnel must wear appropriate PPE, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat or other protective clothing

  • A properly fitted respirator if there is a risk of inhalation, especially when handling the powder form.

First Aid Measures: In case of exposure, the following first aid procedures should be followed immediately:

  • After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1]

  • After skin contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[1]

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • After ingestion: Call a poison center or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.

Chemical and Hazard Summary

For quick reference, the key properties and hazard information for this compound are summarized in the table below.

PropertyValue
Chemical Name 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid[1]
CAS Number 1335210-23-5[1]
Molecular Formula C13H17NO8[1]
Molecular Weight 315.28 g/mol [1]
Physical Form Solid[1]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Signal Word Warning[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. As a pharmaceutical intermediate, it falls under regulations for chemical and pharmaceutical waste. High-temperature incineration is the preferred method for the disposal of pharmaceutical waste.[2]

Experimental Protocol for Waste Handling and Segregation:

  • Segregation of Waste: All waste materials contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, must be segregated from general laboratory waste. These should be collected in a designated, clearly labeled, and sealed hazardous waste container.

  • Container Labeling: The hazardous waste container must be labeled with the words "Hazardous Waste" and include the full chemical name: "1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid" and the CAS number "1335210-23-5".

  • Waste Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials. The storage area should be clearly marked as a hazardous waste storage area.

  • Spill Management: In the event of a spill, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials, such as sawdust. Carefully collect the absorbed material and any contaminated soil into a labeled hazardous waste container. Clean the spill area with a suitable decontamination solution.

Disposal Workflow:

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start This compound Waste Generated assess Assess Waste Type (Unused product, contaminated materials, etc.) start->assess segregate Segregate as Hazardous Pharmaceutical Waste assess->segregate label Label Container Correctly - Chemical Name - CAS Number - Hazard Symbols segregate->label store Store in a Designated Secure Area label->store contact Contact Licensed Hazardous Waste Disposal Service store->contact transport Arrange for Professional Transport and Disposal contact->transport incinerate High-Temperature Incineration (Preferred Method) transport->incinerate document Maintain Disposal Records incinerate->document

References

Personal protective equipment for handling Dolutegravir intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Dolutegravir intermediate-1. The primary intermediate discussed is chemically identified as (4R,12aS)-N-(2,4-difluorobenzyl)-7-methoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1]oxazine-9-carboxamide (CAS No. 1335210-35-9).[2][3] Information from related chemical compounds used in the synthesis of Dolutegravir is also included to provide a comprehensive safety profile.

Personal Protective Equipment (PPE)

When handling this compound and related chemicals, a comprehensive PPE strategy is essential to minimize exposure and ensure laboratory safety.[4][5][6] The required PPE may vary based on the specific laboratory procedure and the scale of the operation.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standard. A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[4]To protect against accidental splashes of the chemical or its solvents, which can cause serious eye irritation.[7]
Hand Protection Chemical-resistant gloves (e.g., disposable nitrile gloves).[4] Gloves should be inspected before use and changed immediately upon contact with the chemical.To prevent skin contact, which may cause irritation or allergic reactions.[8]
Body Protection A long-sleeved, impermeable laboratory coat.[4] For larger scale operations, a chemical-resistant apron or suit may be necessary.To protect the skin from potential spills and contamination.
Respiratory Protection Typically not required when handled in a well-ventilated area or a chemical fume hood.[9] If vapors or dusts are generated, a NIOSH-approved respirator should be used.[4][10]To prevent inhalation of harmful vapors or dust, which may cause respiratory tract irritation.[8]
Foot Protection Closed-toe, chemical-resistant shoes.[4]To protect feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is critical for maintaining a safe laboratory environment.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Ensure work area is clean and decontaminated check_ppe Don appropriate PPE as specified above prep_area->check_ppe verify_vent Confirm proper functioning of ventilation (fume hood) check_ppe->verify_vent weigh Weigh the intermediate in a ventilated enclosure verify_vent->weigh dissolve Dissolve in a suitable solvent within the fume hood weigh->dissolve reaction Perform the reaction in a closed system if possible dissolve->reaction decontaminate Decontaminate all surfaces and equipment reaction->decontaminate doff_ppe Doff PPE in the correct order to avoid contamination decontaminate->doff_ppe doff_ppe->doff_ppe wash_hands Wash hands thoroughly with soap and water doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

Detailed Procedural Steps:

  • Preparation :

    • Ensure that the work area, particularly the chemical fume hood, is clean and free of clutter.

    • Don all required PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[4]

    • Verify that the chemical fume hood is operational and providing adequate ventilation.[9]

  • Handling :

    • Handle the solid material in a well-ventilated area, preferably within a fume hood, to avoid the formation and inhalation of dust.[2]

    • When weighing the compound, use an analytical balance inside a ventilated enclosure.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep the container tightly closed when not in use.[10]

  • In Case of Exposure :

    • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][9]

    • Skin Contact : Remove contaminated clothing and wash the affected skin area with soap and water. If irritation persists, seek medical advice.[2]

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

    • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Workflow

cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect_solid Collect solid waste in a designated, labeled container store Store waste containers in a cool, dry, well-ventilated area away from incompatible materials collect_solid->store collect_liquid Collect liquid waste (including rinsates) in a separate, labeled container collect_liquid->store dispose Dispose of waste through a licensed hazardous waste disposal company store->dispose

Caption: Waste Disposal Workflow for this compound.

Disposal Guidelines:

  • Chemical Waste :

    • Dispose of unused material and reaction byproducts as hazardous waste.

    • Collect waste in a clearly labeled, sealed container.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[10]

  • Contaminated Materials :

    • Any materials that have come into contact with the chemical, such as gloves, filter paper, and containers, should be treated as hazardous waste and disposed of accordingly.

  • Spills :

    • In the event of a spill, absorb the material with an inert substance like vermiculite, sand, or earth.[9]

    • Place the absorbed material into a suitable container for disposal.[9]

    • Clean the spill area thoroughly.

By adhering to these safety and logistical protocols, researchers and scientists can handle this compound responsibly, minimizing risks to themselves and the environment.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.